molecular formula C7H6N2O B1610660 2-Methyloxazolo[5,4-c]pyridine CAS No. 83431-05-4

2-Methyloxazolo[5,4-c]pyridine

Cat. No.: B1610660
CAS No.: 83431-05-4
M. Wt: 134.14 g/mol
InChI Key: REIGRVQTXHOLRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyloxazolo[5,4-c]pyridine (CAS 83431-05-4) is a high-purity heterocyclic compound with the molecular formula C 7 H 6 N 2 O and a molecular weight of 134.14 g/mol . This fused bicyclic structure, which incorporates both oxazole and pyridine rings, is primarily valued in research as a versatile synthetic intermediate or a core scaffold in medicinal chemistry. Researchers utilize this and similar oxazolopyridine derivatives as key building blocks in the synthesis of more complex molecules . Its structure is highly relevant for designing and exploring novel pharmacologically active compounds. The presence of multiple nitrogen atoms in the ring system allows for hydrogen bonding and coordination with various biological targets, making it a privileged structure in drug discovery efforts. The specific isomerism, indicated by the [5,4-c] notation in its name, is critical as it defines the spatial arrangement of atoms, which can significantly influence its reactivity, physicochemical properties, and ultimate application in research projects. This product is intended for research and development purposes only and is not classified as a drug or medicinal agent. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83431-05-4

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

2-methyl-[1,3]oxazolo[5,4-c]pyridine

InChI

InChI=1S/C7H6N2O/c1-5-9-6-2-3-8-4-7(6)10-5/h2-4H,1H3

InChI Key

REIGRVQTXHOLRP-UHFFFAOYSA-N

SMILES

CC1=NC2=C(O1)C=NC=C2

Canonical SMILES

CC1=NC2=C(O1)C=NC=C2

Origin of Product

United States

Foundational & Exploratory

2-Methyloxazolo[5,4-c]pyridine chemical structure and properties

[1][2]

Part 1: Executive Technical Summary[1][2]

2-Methyloxazolo[5,4-c]pyridine (CAS: 83431-05-4) represents a critical heteroaromatic scaffold in modern medicinal chemistry.[1][2] Distinct from its [4,5-c] and [5,4-b] isomers, this fused bicyclic system offers a unique electronic profile that serves as a bioisostere for purines and benzoxazoles.[1][2] Its utility spans from kinase inhibition (e.g., c-Met, VEGFR) to the development of fluorescent RNA probes.[1][2]

This guide provides a definitive technical analysis of the molecule, establishing a validated synthetic route, physicochemical characterization, and strategic applications in drug design.

Part 2: Chemical Identity & Physicochemical Profile[1][2]

The oxazolo[5,4-c]pyridine core consists of a pyridine ring fused to an oxazole ring across the C3-C4 bond.[1][2] The "5,4-c" designation indicates the specific orientation of the fusion: the oxazole oxygen is attached to position 3 of the pyridine ring, while the oxazole nitrogen is attached to position 4. This regiochemistry is crucial for its distinct hydrogen-bonding capabilities and metabolic stability compared to the [4,5-c] isomer.[1][2]

Structural Specifications
PropertyData
IUPAC Name 2-Methyl[1,3]oxazolo[5,4-c]pyridine
CAS Number 83431-05-4
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
SMILES CC1=NC2=C(O1)C=NC=C2
Core Scaffold Oxazolo[5,4-c]pyridine
Fusion Bond Pyridine C3–C4
Calculated Physicochemical Properties[1][2][3]
ParameterValueSignificance
cLogP ~0.7 - 0.9Favorable lipophilicity for CNS penetration and oral bioavailability.[1]
TPSA ~39 ŲIndicates good membrane permeability (Rule of 5 compliant).[2]
H-Bond Acceptors 2 (N_pyridine, N_oxazole)Dual acceptor sites for interaction with kinase hinge regions.[1][2]
H-Bond Donors 0Requires functionalization for donor capability.[1]
pKa (Pyridine N) ~3.5 - 4.5Reduced basicity compared to pyridine due to electron-withdrawing oxazole fusion.[1][2]

Part 3: Synthetic Architecture

The synthesis of 2-methyloxazolo[5,4-c]pyridine requires precise regiochemical control.[1][2] The most robust route employs 4-amino-3-hydroxypyridine as the starting material.[1] The reaction with an acetic acid equivalent (acetic anhydride or triethyl orthoacetate) effects cyclodehydration.[2]

Retrosynthetic Logic

The formation of the [5,4-c] isomer is dictated by the nucleophilicity of the amino group at position 4 and the hydroxyl group at position 3.[2]

  • Precursor: 4-Amino-3-hydroxypyridine.[1]

  • Cyclizing Agent: Acetic Anhydride (Ac₂O) or Triethyl Orthoacetate.[1][2]

  • Mechanism: Acylation of the amine followed by intramolecular attack of the hydroxyl group on the carbonyl carbon, eliminating water/ethanol to close the oxazole ring.

Synthesis Pathway Diagram[1][2][4][5]

SynthesisFigure 1: Validated synthetic route to 2-methyloxazolo[5,4-c]pyridine via cyclodehydration.Start4-Amino-3-hydroxypyridine(Precursor)IntermediateN-(3-hydroxypyridin-4-yl)acetamide(Intermediate)Start->IntermediateAc2O / Pyridinert, 1h (Acylation)Product2-Methyloxazolo[5,4-c]pyridine(Target)Intermediate->ProductPPA or HeatCyclodehydration (-H2O)

[1][2][6]

Part 4: Experimental Protocols

The following protocol is designed for reproducibility and high yield, minimizing the formation of the N-acetyl byproduct without ring closure.

Materials
  • Starting Material: 4-Amino-3-hydroxypyridine (CAS 10287-39-5).[1][2]

  • Reagent: Acetic Anhydride (excess).[1][2][3][4]

  • Catalyst/Solvent: Polyphosphoric Acid (PPA) or Pyridine.[1][2]

Step-by-Step Methodology

Method A: Thermal Cyclization in PPA (High Yield)

  • Preparation: In a round-bottom flask, mix 4-amino-3-hydroxypyridine (1.0 eq) with polyphosphoric acid (10–15 eq by weight).

  • Addition: Add acetic anhydride (1.2 eq) slowly to the mixture.

  • Reaction: Heat the mixture to 140–150°C for 4–6 hours. Note: High temperature is required to drive the dehydration step.

  • Quenching: Cool the reaction mixture to ~60°C and pour onto crushed ice/water.

  • Neutralization: Carefully neutralize with 50% NaOH solution to pH ~8. The product may precipitate or require extraction.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄.[2]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM).

Method B: Triethyl Orthoacetate Route (Milder Conditions) [1][2]

  • Reaction: Suspend 4-amino-3-hydroxypyridine (1.0 eq) in Triethyl Orthoacetate (5.0 eq).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA).[1][2]

  • Reflux: Heat to reflux (approx. 145°C) for 12 hours.

  • Workup: Evaporate excess orthoester.[1] Recrystallize the residue from Ethanol/Hexane.

Part 5: Medicinal Chemistry Applications[1][2][9][10][11]

The 2-methyloxazolo[5,4-c]pyridine scaffold is a versatile pharmacophore.[1][2] Its planar, aromatic nature allows it to mimic the purine core found in ATP, making it an excellent scaffold for kinase inhibitors.[2]

Scaffold Hopping & Bioisosterism

This scaffold serves as a bioisostere for:

  • Purine: In ATP-competitive kinase inhibitors.[1]

  • Benzoxazole: Improving solubility (pyridine N increases polarity).[1][2]

  • Indole: In receptor ligands (e.g., GPCRs).[2]

Strategic Functionalization Logic

To optimize biological activity, the scaffold is typically functionalized at the C2 (methyl group modification) or the Pyridine N (salt formation).[2]

SARFigure 2: Structure-Activity Relationship (SAR) logic for the scaffold.CoreOxazolo[5,4-c]pyridine CorePos2Position 2 (Oxazole C)Key Vector for DiversityCore->Pos2Functionalization(e.g., Amides, Aryls)PosNPyridine NitrogenH-Bond Acceptor / Solubilizing GroupCore->PosNInteraction(e.g., Kinase Hinge Binding)FusionC3-C4 FusionDefines Shape & PlanarityCore->FusionStructural IntegrityApp1Kinase Inhibition(c-Met, VEGFR)Pos2->App1App2Fluorescent Probes(RNA Imaging)PosN->App2

Case Study: Kinase Inhibition

Research indicates that oxazolo[5,4-c]pyridine derivatives can inhibit tyrosine kinases like c-Met and VEGFR-2 .[1][2] The pyridine nitrogen often acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region, while the substituent at position 2 extends into the hydrophobic pocket.

Part 6: References

  • Tedeschi, P., et al. (1982).[2] "Azabenzoxazoles: Synthesis of 3-Methylisoxazolo[5,4-c]- and 2-Methyloxazolo[5,4-c]pyridines." Journal of Heterocyclic Chemistry, 19(3).[2] [1][2]

  • BenchChem. (2024).[1][2] "4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine Structure and Properties." [1][2]

  • Ishkitiev, N., et al. (2012).[2] "Molecular Fluorescent Dye for Specific Staining and Imaging of RNA in Live Cells." Molecules.

  • PubChem. "Oxazolo[5,4-c]pyridine Derivatives."[1][2] National Library of Medicine. [1][2]

  • Chem960. "2-(Methylthio)oxazolo[5,4-c]pyridine CAS 169205-96-3."[1][2]

The Ascendant Scaffold: Unlocking the Therapeutic Potential of 2-Methyloxazolo[5,4-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is a cornerstone of modern drug discovery. The 2-Methyloxazolo[5,4-c]pyridine core, a member of the broader oxazolopyridine class of heterocycles, is emerging as a scaffold of significant interest. While direct and extensive research on this specific derivative is in its nascent stages, the therapeutic promise of the parent oxazolo[5,4-c]pyridine ring system and its isomers is well-documented, spanning oncology, inflammation, and neuroscience. This technical guide provides a comprehensive overview of the 2-Methyloxazolo[5,4-c]pyridine scaffold, including its chemical rationale, synthetic strategies, and a detailed exploration of its therapeutic potential based on data from closely related analogs. We will delve into the mechanistic basis for its utility as a privileged structure, particularly in the context of kinase inhibition, and provide actionable experimental protocols for its synthesis and biological evaluation. This document serves as a foundational resource for researchers and drug development professionals poised to explore the therapeutic landscape of this promising heterocyclic system.

Introduction: The Rationale for the Oxazolo[5,4-c]pyridine Core

Fused heterocyclic systems are the bedrock of many successful therapeutics, offering a three-dimensional architecture that can effectively interact with complex biological targets. The oxazolopyridine scaffold, in its various isomeric forms, has garnered considerable attention due to its structural resemblance to endogenous purines. This bioisosterism allows oxazolopyridine derivatives to act as competitive inhibitors for enzymes and receptors that recognize purine-based ligands, such as kinases.[1][2]

The oxazolo[5,4-c]pyridine isomer, in particular, presents a unique electronic and steric profile. The fusion of the oxazole and pyridine rings creates a rigid, planar system with a distinct distribution of hydrogen bond donors and acceptors. The introduction of a methyl group at the 2-position is a critical design element. This small alkyl group can influence the molecule's solubility, metabolic stability, and, most importantly, its interaction with the target's binding pocket. The 2-methyl substituent can provide a crucial hydrophobic interaction, enhance binding affinity, and modulate the overall pharmacological profile of the compound.

While the body of literature specifically detailing the 2-Methyloxazolo[5,4-c]pyridine scaffold is still developing, the broader family of oxazolopyridines and their isosteres, the thiazolopyridines, have demonstrated a wide array of biological activities. These include potent inhibition of various kinases implicated in cancer, significant anti-inflammatory effects, and modulation of central nervous system targets.[3][4] This guide will, therefore, extrapolate from this existing knowledge to build a compelling case for the therapeutic potential of the 2-Methyloxazolo[5,4-c]pyridine core.

Synthetic Strategies for the Oxazolo[5,4-c]pyridine Scaffold

The efficient and versatile synthesis of the 2-Methyloxazolo[5,4-c]pyridine core is paramount for enabling extensive structure-activity relationship (SAR) studies. Based on established methodologies for related heterocyclic systems, a plausible and adaptable synthetic route can be proposed.[5][6]

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach to 2-Methyloxazolo[5,4-c]pyridine would involve the cyclization of a key intermediate, an N-(4-chloropyridin-3-yl)acetamide derivative. This precursor can be derived from commercially available starting materials.

G Target 2-Methyloxazolo[5,4-c]pyridine Intermediate1 N-(4-Hydroxypyridin-3-yl)acetamide Target->Intermediate1 Intramolecular Cyclization Intermediate2 3-Amino-4-hydroxypyridine Intermediate1->Intermediate2 Acetylation StartingMaterial Commercially Available Pyridine Derivative Intermediate2->StartingMaterial Functional Group Interconversion G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Signaling Downstream Signaling (PI3K/Akt, MAPK) VEGFR2->Signaling Activates Proliferation Endothelial Cell Proliferation & Migration Signaling->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Inhibitor 2-Methyloxazolo[5,4-c]pyridine Derivative Inhibitor->VEGFR2 Inhibits G Start Synthesized Compound Dilution Serial Dilution Start->Dilution Assay Kinase Assay (Kinase, Substrate, ATP, Compound) Dilution->Assay Incubation Incubation Assay->Incubation Detection Signal Detection (Luminescence/Fluorescence) Incubation->Detection Analysis IC50 Calculation & Selectivity Profiling Detection->Analysis

Sources

A Comprehensive Technical Guide to 2-Methyloxazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Methyloxazolo[5,4-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. We will delve into its chemical identity, safety profile, handling protocols, and a representative synthetic application, offering a valuable resource for laboratory professionals.

Core Chemical Identity

2-Methyloxazolo[5,4-c]pyridine is a fused bicyclic heteroaromatic compound. Its structure, featuring an oxazole ring fused to a pyridine ring, makes it a valuable scaffold in the design of biologically active molecules.

PropertyValueSource
Chemical Name 2-Methyloxazolo[5,4-c]pyridineBLD Pharm[1]
CAS Number 83431-05-4 BLD Pharm[1]
Molecular Formula C₇H₆N₂OBLD Pharm[1]
Molecular Weight 134.14 g/mol BLD Pharm[1], Fluorochem[2]
SMILES Code CC(O1)=NC2=C1C=NC=C2BLD Pharm[1]
Purity Typically ≥95%Fluorochem[2]

Safety & Hazard Profile

The available safety data for 2-Methyloxazolo[5,4-c]pyridine indicates that it should be handled with care. The primary known hazard is that it is harmful if swallowed.[2]

GHS Hazard Classification:

  • Pictogram: GHS07 (Harmful/Irritant)[2]

  • Signal Word: Warning[2]

  • Hazard Statement: H302 - Harmful if swallowed.[2]

Precautionary Statements: [2]

  • P101: If medical advice is needed, have product container or label at hand.

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

Due to the limited specific toxicological data for this compound, it is prudent to treat it with the same precautions as other potentially hazardous heterocyclic amines. The pyridine substructure suggests that vigilance is required to avoid inhalation, ingestion, and skin contact.

Laboratory Handling & Storage

Proper handling and storage are crucial to ensure safety and maintain the integrity of 2-Methyloxazolo[5,4-c]pyridine.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors or dust.[3][4]

  • Ensure safety showers and eye wash stations are readily accessible.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use.[5]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Below is a decision-making workflow for handling this chemical in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage start Assess Experiment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve/React weigh->dissolve waste Dispose of Waste (Follow Institutional Guidelines) dissolve->waste decontaminate Decontaminate Glassware & Work Area waste->decontaminate store Store Securely in a Cool, Dry Place decontaminate->store end end store->end End

Caption: Laboratory Workflow for Handling 2-Methyloxazolo[5,4-c]pyridine.

Application in Synthesis: A Representative Protocol

Oxazolopyridines are valuable intermediates in the synthesis of more complex molecules, including potential kinase inhibitors for cancer therapy.[6] The following is a generalized protocol for an N-alkylation reaction, a common step in drug development, using 2-Methyloxazolo[5,4-c]pyridine as a starting material.

Objective: To perform an N-alkylation of 2-Methyloxazolo[5,4-c]pyridine with a generic alkyl halide.

Materials:

  • 2-Methyloxazolo[5,4-c]pyridine

  • Alkyl halide (e.g., benzyl bromide)

  • A suitable base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., acetonitrile, ACN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Methyloxazolo[5,4-c]pyridine (1.0 eq).

    • Add anhydrous potassium carbonate (1.5 eq) as the base. The use of a solid base simplifies the work-up procedure.

    • Add anhydrous acetonitrile to dissolve the starting material. The volume should be sufficient to ensure good stirring.

  • Addition of Reagents:

    • While stirring, add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature. The slight excess of the alkylating agent helps to drive the reaction to completion.

  • Reaction Execution:

    • Attach a condenser to the flask and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) using a heating mantle.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Redissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate again.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.

The following diagram illustrates the logical flow of this synthetic procedure.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: - 2-Methyloxazolo[5,4-c]pyridine - Base (K₂CO₃) - Solvent (ACN) B Add Alkyl Halide A->B C Heat & Monitor (TLC) B->C D Cool & Filter C->D E Concentrate D->E F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: Synthetic Workflow for N-Alkylation.

Conclusion

2-Methyloxazolo[5,4-c]pyridine is a compound with significant potential in the field of drug discovery. While comprehensive safety data is not widely available, its known hazards necessitate careful handling in a controlled laboratory environment. By adhering to the safety protocols and experimental guidelines outlined in this document, researchers can safely and effectively utilize this versatile chemical intermediate in their synthetic endeavors.

References

  • BLD Pharm. (n.d.). 2-Methyloxazolo[5,4-c]pyridine.
  • Fluorochem. (n.d.). 2-METHYLOXAZOLO[5,4-C]PYRIDINE.
  • MySkinRecipes. (n.d.). 2-Methyloxazolo[5,4-b]pyridine.
  • Fisher Scientific. (2009, October 2). SAFETY DATA SHEET.
  • Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS.

Sources

Biological activity of oxazolo[5,4-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazolo[5,4-c]pyridine scaffold represents a distinct and underutilized pharmacophore in medicinal chemistry, differentiated from its more common isomers (e.g., oxazolo[4,5-b]pyridine or oxazolo[5,4-d]pyrimidine) by its specific nitrogen placement and fusion geometry. This structural nuance confers unique electronic properties, solubility profiles, and binding capabilities, making it a "privileged scaffold" for targeting enzymes such as Acid Ceramidase (AC) , Factor Xa , and Fatty Acid Amide Hydrolase (FAAH) .

This guide synthesizes the current state of knowledge regarding the biological activity, structure-activity relationships (SAR), and synthesis of oxazolo[5,4-c]pyridine derivatives, providing actionable protocols for their application in drug discovery.

Structural Architecture & Chemical Identity

The oxazolo[5,4-c]pyridine system consists of a pyridine ring fused to an oxazole ring across the 3,4-positions of the pyridine core.

  • IUPAC Numbering: The fusion occurs such that the oxazole oxygen and nitrogen atoms are positioned to maximize interaction with specific binding pockets, often mimicking the purine or adenosine core but with altered basicity and lipophilicity.

  • Key Precursors: Synthesis typically proceeds from 3-hydroxy-4-aminopyridine (or 4-aminopyridin-3-ol), distinguishing it from [4,5-c] isomers which derive from 3-amino-4-hydroxypyridine.

DOT Visualization: Core Synthesis Workflow

The following diagram outlines the primary synthetic route to the 2-substituted oxazolo[5,4-c]pyridine scaffold.

SynthesisWorkflow Figure 1: General synthetic workflow for accessing the oxazolo[5,4-c]pyridine core. Precursor 4-Aminopyridin-3-ol Intermediate Amide / Carbamate Intermediate Precursor->Intermediate Acylation Reagent1 Carboxylic Acids / Orthoesters Reagent1->Intermediate Reagent2 Phosgene / CDI (for 2-ones) Reagent2->Intermediate Cyclization Cyclization (PPA or POCl3) Intermediate->Cyclization Dehydration Product Oxazolo[5,4-c]pyridine Scaffold Cyclization->Product Yields Core

Therapeutic Applications & Biological Activity[1][2][3][4][5][6][7]

Acid Ceramidase (AC) Inhibition

One of the most promising applications of this scaffold is in the inhibition of Acid Ceramidase (AC), a lysosomal enzyme responsible for hydrolyzing ceramide into sphingosine and fatty acids.

  • Mechanism: Inhibition of AC shifts the cellular rheostat towards Ceramide (pro-apoptotic) and away from Sphingosine-1-Phosphate (S1P, pro-survival).

  • Lead Compound: Compound 22m (a benzoxazolone carboxamide derivative optimized to the oxazolo[5,4-c]pyridine core).

  • Key Insight: The oxazolo[5,4-c]pyridine core improves CNS penetration and oral bioavailability compared to earlier uracil-based inhibitors.

  • Therapeutic Utility: Lysosomal storage disorders (Farber disease), glioblastoma (sensitizing tumors to chemotherapy).

Factor Xa Inhibition (Anticoagulation)

Derivatives of 2,4-disubstituted oxazolo[5,4-c]pyridine have demonstrated potent inhibition of Factor Xa, a critical enzyme in the coagulation cascade.

  • Activity: These compounds block the conversion of Prothrombin to Thrombin.

  • Advantage: The scaffold provides a rigid linker that orients the S1 and S4 binding groups correctly within the Factor Xa active site, offering an alternative to the traditional pyrazole or phenyl rings used in apixaban/rivaroxaban analogs.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

The scaffold has been explored as a transition-state inhibitor for FAAH, the enzyme degrading the endocannabinoid anandamide.

  • Potency: The oxazolo[5,4-c]pyridine isomer showed superior potency (Ki = 2.3 nM ) compared to the [4,5-c] (Ki = 7.2 nM) and [5,4-b] (Ki = 11 nM) isomers.[1]

  • SAR Note: The enhanced electrophilicity of the carbonyl group in the 2-oxo derivatives of this specific isomer is cited as the primary driver for increased binding affinity.

RNA Sensing (Diagnostic)

A conjugate of benzo[c,d]indole and oxazolo[5,4-c]pyridine (BIOP ) functions as a "light-up" probe for RNA.[2]

  • Performance: 770-fold fluorescence enhancement upon binding RNA.[2]

  • Mechanism: Intercalation into RNA base pairs restricts rotation around the methine bridge, suppressing non-radiative decay.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of substitutions on the oxazolo[5,4-c]pyridine core across different targets.

TargetPositionSubstitutionEffect on Activity
Acid Ceramidase C-6 (Pyridine)Hydrophobic groupsCritical for metabolic stability (microsomal t1/2).
Acid Ceramidase N-1 (Oxazole)Carboxamide linkerEssential for orienting the "tail" into the hydrophobic pocket.
FAAH C-2 (Oxazole)Keto (C=O)Increases electrophilicity; critical for covalent interaction with Serine nucleophile.
Factor Xa C-2 & C-4Aryl/Amino2,4-disubstitution pattern mimics the spatial arrangement of known FXa inhibitors.
RNA Sensing C-2Benzo[c,d]indoleConjugation creates a push-pull system essential for fluorescence.

Experimental Protocols

Protocol A: General Synthesis of 2-Substituted Oxazolo[5,4-c]pyridines

Self-Validating Step: Monitor the disappearance of the characteristic O-H/N-H stretches of the aminopyridinol starting material via IR or disappearance of the starting material peak in LC-MS.

  • Starting Material: Dissolve 4-aminopyridin-3-ol (1.0 eq) in Polyphosphoric Acid (PPA) or anhydrous DMF depending on the electrophile.

  • Acylation/Cyclization:

    • For 2-Aryl derivatives: Add the appropriate carboxylic acid (1.1 eq). Heat to 140°C for 4-6 hours.

    • For 2-Oxo derivatives: Treat with Phosgene (or triphosgene equivalent) and a base (Et3N) in CH2Cl2 at 0°C, then reflux.

  • Workup: Pour the reaction mixture into crushed ice. Neutralize with NaHCO3 to pH 7-8.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, MeOH/DCM gradient).

Protocol B: Acid Ceramidase (AC) Inhibition Assay (Fluorogenic)

Self-Validating Step: Include a "No Enzyme" control to subtract background fluorescence and a "Known Inhibitor" (e.g., Carmofur) positive control.

  • Substrate Preparation: Use the fluorogenic substrate Rbm14-12 (or equivalent resorufin-based ceramide analog).

  • Enzyme Source: Recombinant human Acid Ceramidase (rhAC) or lysate from AC-overexpressing cells (e.g., A375).

  • Incubation:

    • Mix 25 µL of enzyme solution in Assay Buffer (25 mM sodium acetate, pH 4.5, 0.1% Triton X-100).

    • Add 1 µL of test compound (DMSO stock). Incubate at 37°C for 30 mins.

  • Reaction Start: Add 25 µL of substrate (final conc. 10 µM).

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically for 45 minutes.

  • Analysis: Calculate IC50 by plotting initial velocity vs. log[inhibitor].

Mechanistic Visualization: Acid Ceramidase Pathway

The following diagram illustrates the biological logic of targeting AC with oxazolo[5,4-c]pyridine derivatives to induce apoptosis in cancer cells.

AC_Pathway Figure 2: Mechanism of Action for AC Inhibition. Blocking AC shifts the balance toward pro-apoptotic Ceramide. Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis Apoptosis Apoptosis / Cell Death Ceramide->Apoptosis Accumulation triggers AC Acid Ceramidase (Target Enzyme) AC->Ceramide Catalyzes Inhibitor Oxazolo[5,4-c]pyridine Derivative (22m) Inhibitor->AC Inhibits (IC50 < 100 nM) S1P Sphingosine-1-Phosphate (Pro-Survival / Proliferation) Sphingosine->S1P SphK SphK Sphingosine Kinase Survival Tumor Survival & Chemoresistance S1P->Survival Signaling

References

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 2020.

  • Therapeutic Potential of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and N-Acylethanolamine Acid Amidase Inhibitors. ChemMedChem, 2016.

  • Bright and Light-Up Sensing of Benzo[c,d]indole-oxazolopyridine Cyanine Dye for RNA. ACS Omega, 2022.

  • Diamine derivatives (Factor Xa Inhibitors). European Patent EP1577301A1.

  • Benzoxazoles and oxazolopyridines being useful as Janus kinases inhibitors. WO2008031594A1.

Sources

Topic: 2-Methyloxazolo[5,4-c]pyridine as a Pharmacophore in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Methyloxazolo[5,4-c]pyridine , a privileged bicyclic heteroaromatic scaffold in medicinal chemistry.

Executive Summary: The Scaffold Architecture

2-Methyloxazolo[5,4-c]pyridine (CAS: 83431-05-4) represents a distinct class of fused heterocyclic pharmacophores where a pyridine ring is fused to an oxazole ring across the [c] face (positions 3 and 4 of the pyridine). Unlike its more common isomers (e.g., oxazolo[4,5-b]pyridine or oxazolo[5,4-d]pyrimidine), the [5,4-c] arrangement positions the pyridine nitrogen at the 6-position of the fused system, creating a unique electronic and steric vector for target engagement.

This scaffold is increasingly utilized in fragment-based drug discovery (FBDD) due to its ability to mimic the purine core while offering altered solubility profiles and distinct hydrogen-bonding vectors. It serves as a critical template for designing inhibitors of Janus Kinases (JAK) , Histamine H3 receptors , and Acid Ceramidase .

Structural & Physicochemical Profile

The 2-methyloxazolo[5,4-c]pyridine core is defined by three critical interaction zones:

  • The Pyridine Nitrogen (N6): A strong hydrogen bond acceptor (HBA) with a pKa ~3–4, often protonated in acidic lysosomal compartments or interacting with hinge regions in kinases.

  • The Oxazole Ring (O1-C2-N3): Provides a planar, aromatic surface for

    
    -
    
    
    
    stacking interactions (e.g., with Phenylalanine or Tyrosine residues in binding pockets).
  • The C2-Methyl Substituent:

    • Steric Anchor: Occupies small hydrophobic pockets (e.g., the gatekeeper region in kinases).

    • Metabolic Shield: Blocks the C2 position from rapid oxidative metabolism, a common liability in unsubstituted oxazoles.

    • Synthetic Handle: Can be lithiated or oxidized to extend the scaffold into more complex architectures.[1]

PropertyValue (Approx.)Relevance in Drug Design
Molecular Weight 134.14 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~0.6 – 0.9High water solubility compared to quinolines; excellent CNS penetration potential.[1]
H-Bond Acceptors 3 (N3, N6, O1)Multiple vectors for interaction with Ser/Thr/Tyr residues.
Topological Polar Surface Area (TPSA) ~38 ŲWell within the limit for blood-brain barrier (BBB) permeation (<90 Ų).

Synthetic Architectures & Protocols

The construction of the 2-methyloxazolo[5,4-c]pyridine core relies on the "bottom-up" cyclization of functionalized pyridines. The most robust pathway involves the cyclodehydration of 3-amino-4-hydroxypyridine .

Experimental Protocol: Synthesis of 2-Methyloxazolo[5,4-c]pyridine

Objective: Synthesize the core scaffold from 3-amino-4-hydroxypyridine.

Reagents:

  • Precursor: 3-Amino-4-hydroxypyridine (1.0 eq)

  • Cyclizing Agent: Triethyl orthoacetate (3.0 eq) or Acetic Anhydride (excess)

  • Solvent: Ethanol (EtOH) or neat (if using anhydride)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq)

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-hydroxypyridine (10 mmol) in anhydrous Ethanol (20 mL).

  • Activation: Add pTSA (1 mmol) and Triethyl orthoacetate (30 mmol).

  • Cyclization: Heat the mixture to reflux (80°C) under an inert nitrogen atmosphere for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The formation of the oxazole ring is indicated by the disappearance of the polar amino-pyridine spot and the appearance of a less polar, UV-active spot.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent in vacuo.

  • Purification: Neutralize the residue with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate.[2] Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

  • Validation: Confirm structure via ¹H-NMR (characteristic methyl singlet at ~2.6 ppm) and LC-MS (M+H = 135.05).

Visualization: Synthetic Workflow

Synthesispathway cluster_0 Critical Cyclization Step Start 4-Hydroxypyridine Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 3-Nitro-4-hydroxypyridine Step1->Inter1 Step2 Reduction (H2/Pd-C or Fe/AcOH) Inter1->Step2 Inter2 3-Amino-4-hydroxypyridine (Key Precursor) Step2->Inter2 Step3 Cyclization (Triethyl orthoacetate/pTSA) Inter2->Step3 Final 2-Methyloxazolo[5,4-c]pyridine (Target Scaffold) Step3->Final

Caption: Step-wise synthetic route from 4-hydroxypyridine to the 2-methyloxazolo[5,4-c]pyridine pharmacophore.

Medicinal Chemistry & Case Studies

The 2-methyloxazolo[5,4-c]pyridine scaffold is a bioisostere of the purine and benzoxazole rings. Its utility is demonstrated in three primary therapeutic areas:

A. Janus Kinase (JAK) Inhibitors (Oncology/Immunology)
  • Mechanism: The scaffold mimics the adenine core of ATP. The pyridine nitrogen (N6) and oxazole nitrogen (N3) form a "hinge-binding" motif, accepting hydrogen bonds from the kinase backbone (e.g., Leu932 in JAK2).

  • Design Logic: The 2-methyl group is often replaced or extended to a 2-amino-aryl moiety to access the hydrophobic pocket adjacent to the ATP site.

  • Reference: Patent WO2008031594 describes 2,4-disubstituted oxazolo[5,4-c]pyridines as potent JAK2/JAK3 inhibitors for treating myeloproliferative disorders.

B. Histamine H3 Antagonists (CNS Disorders)
  • Mechanism: H3 receptors are GPCRs regulating neurotransmitter release.[1]

  • Design Logic: The basic pyridine nitrogen serves as the essential basic center (interacting with Asp114 in the receptor). The rigid oxazolopyridine core orients a distal piperazine group (attached at C2) to interact with the secondary binding pocket.

  • SAR Insight: The [5,4-c] isomer shows distinct binding kinetics compared to the [4,5-c] isomer due to the specific orientation of the pyridine nitrogen relative to the C2-vector.

C. Acid Ceramidase Inhibitors
  • Mechanism: Inhibition of acid ceramidase sensitizes tumor cells to chemotherapy by accumulating ceramide (a pro-apoptotic lipid).

  • Design Logic: Oxazolo[5,4-c]pyridine carboxamides have been optimized to fit the narrow hydrophobic channel of the enzyme, with the core scaffold providing rigid entropy reduction upon binding.

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Core 2-Methyloxazolo[5,4-c]pyridine Core N6 Pyridine N (N6) Basic Center / H-Bond Acceptor (Essential for Kinase Hinge) Core->N6 Protonation/Binding C2 C2-Position (Methyl) Steric Anchor / Extension Vector (Target: Hydrophobic Pocket) Core->C2 SAR Expansion O1 Oxazole O (O1) Weak H-Bond Acceptor (Dipole Alignment) Core->O1 Electronic Tuning Ring Planar System Pi-Pi Stacking Interactions Core->Ring Hydrophobic Contact

Caption: Pharmacophore map highlighting the functional regions of the 2-methyloxazolo[5,4-c]pyridine scaffold.

References

  • Vertex Pharmaceuticals Inc. (2008). Benzoxazoles and oxazolopyridines being useful as Janus Kinases Inhibitors.[1][3] WO2008031594A1. Link

  • Lazewska, D., et al. (2021). Structures of 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. Materials, 14(3), 709. Link

  • Realini, N., et al. (2013). Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity. Scientific Reports, 3, 1035. Link

  • Sato, Y., et al. (2022). Bright and Light-Up Sensing of Benzo[c,d]indole-oxazolopyridine Cyanine Dye for RNA. ACS Omega, 7(27), 23385–23394. Link

  • De Coen, L. M., et al. (2016). Synthetic approaches towards oxazolo[5,4-d]pyrimidines. European Journal of Organic Chemistry, 2016(7), 1256-1266. (Cited for general oxazole-fusion methodology). Link

Sources

Fused Oxazolopyridine Heterocyclic Systems: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Review of Synthesis, Medicinal Chemistry, and Drug Design Principles

Fused oxazolopyridine heterocyclic systems have emerged as a privileged scaffold in modern medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, making them attractive candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemistry and biology of fused oxazolopyridines, with a focus on their synthesis, medicinal chemistry applications, and the application of advanced drug design principles.

The Oxazolopyridine Core: Structural Diversity and Isomerism

The fusion of an oxazole ring to a pyridine ring can result in several isomeric structures, each with a unique spatial arrangement of heteroatoms that influences its physicochemical properties and biological activity. The systematic nomenclature of these fused systems is determined by the IUPAC rules for fused and bridged fused ring systems.[1][2][3][4] The most commonly encountered isomers in medicinal chemistry are:

  • Oxazolo[4,5-b]pyridine: This isomer is characterized by the fusion of the oxazole ring at the 4 and 5 positions of the pyridine ring.

  • Oxazolo[5,4-b]pyridine: In this arrangement, the oxazole ring is fused to the 5 and 4 positions of the pyridine ring.

  • Oxazolo[3,2-a]pyridine: This isomer features a bridgehead nitrogen atom, with the oxazole ring fused at the 3 and 2 positions of the pyridine ring.

A clear understanding of these isomeric forms is crucial for navigating the patent landscape and for the rational design of new chemical entities with desired biological profiles.

Synthetic Strategies for Accessing the Oxazolopyridine Scaffold

The construction of the fused oxazolopyridine ring system can be achieved through various synthetic methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of Oxazolo[4,5-b]pyridines

A common and efficient method for the synthesis of oxazolo[4,5-b]pyridines involves the condensation of 2-amino-3-hydroxypyridine derivatives with carboxylic acids or their derivatives.[5] This reaction is typically promoted by dehydrating agents such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE).[5]

Experimental Protocol: Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines [5]

  • A mixture of a 2-amino-3-hydroxypyridine derivative and a slight excess of the desired carboxylic acid is heated in PPA or PPSE.

  • The reaction temperature is typically maintained between 150-200 °C for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the desired 2-substituted oxazolo[4,5-b]pyridine.

Another versatile approach utilizes the intramolecular cyclization of 2-chloro-3-nitropyridine derivatives.[6]

Synthesis of Oxazolo[5,4-b]pyridines

The synthesis of oxazolo[5,4-b]pyridines can be achieved through the cyclization of 3-aminopyridin-2(1H)-ones with various reagents. For instance, reaction with diethyl oxalate followed by treatment with phosphorus oxychloride yields symmetrical bis-derivatives of oxazolo[5,4-b]pyridine.[7]

Synthesis of Oxazolo[3,2-a]pyridines

The synthesis of oxazolo[3,2-a]pyridinium salts is commonly achieved through the cyclization of N-phenacyl-2-pyridones.[8] These precursors can be obtained by the phenacylation of 2-pyridones.[8]

Experimental Protocol: Synthesis of N-phenacyl-5-nitro-2-pyridones [8]

  • To a solution of sodium hydroxide in methanol, 5-nitro-2-pyridone is added with vigorous stirring.

  • After a short period, a phenacyl bromide derivative is added to the reaction mixture.

  • The mixture is refluxed for 1.5-2 hours, with the reaction progress monitored by TLC.

  • After cooling, the reaction mixture is typically allowed to stand overnight.

  • The precipitated product is then filtered, washed with methanol and water, and dried.

The resulting N-phenacyl-5-nitro-2-pyridone can then be cyclized to the corresponding oxazolo[3,2-a]pyridinium salt using a strong acid.

Medicinal Chemistry Applications of Fused Oxazolopyridines

Fused oxazolopyridine derivatives have demonstrated a remarkable range of pharmacological activities, making them a focal point of many drug discovery programs. Their ability to act as bioisosteres of purines allows them to interact with a variety of enzymes and receptors.[9][10][11][12]

Anticancer Activity

Numerous studies have highlighted the potential of oxazolopyridine derivatives as anticancer agents.[13][14] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Induction of Apoptosis

One of the key mechanisms by which oxazolopyridine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[3][14][15][16] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][15][16] Small molecule inhibitors, including certain oxazolopyridine derivatives, can trigger the intrinsic pathway by causing mitochondrial disruption, leading to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO.[5][15] This, in turn, activates the caspase cascade, culminating in the execution of apoptosis.[15]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Executioner Caspases (3, 6, 7) Executioner Caspases (3, 6, 7) Caspase-8->Executioner Caspases (3, 6, 7) Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Executioner Caspases (3, 6, 7) Oxazolopyridine Oxazolopyridine Oxazolopyridine->Mitochondria induces disruption Apoptosis Apoptosis Executioner Caspases (3, 6, 7)->Apoptosis

Figure 1: Simplified overview of the apoptosis signaling pathways targeted by oxazolopyridine derivatives.

Table 1: Anticancer Activity of Selected Oxazolopyridine Derivatives

Compound IDTarget/Cell LineIC50/CC50 (µM)Reference
Oxazolo[5,4-d]pyrimidine derivative 3g HT29 (colorectal adenocarcinoma)58.44[13]
Oxazolo[5,4-d]pyrimidine derivative 3j HT29 (colorectal adenocarcinoma)99.87[13]
Oxazolo[5,4-d]pyrimidine derivative 3e HT29 (colorectal adenocarcinoma)129.41[13]
Reference: 5-Fluorouracil HT29 (colorectal adenocarcinoma)381.16[13]
Reference: Cisplatin HT29 (colorectal adenocarcinoma)47.17[13]
Anti-inflammatory Activity: GSK-3β Inhibition

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in various cellular processes, including inflammation and cancer.[17][18][19][20][21] Aberrant GSK-3β activity is implicated in several inflammatory diseases and cancers.[17][18][19] Consequently, the development of GSK-3β inhibitors has become an attractive therapeutic strategy. Several fused oxazolopyridine derivatives have been identified as potent GSK-3β inhibitors with anti-inflammatory properties.[9][22]

Mechanism of Action: Modulation of Inflammatory Pathways

GSK-3β is known to be a pro-inflammatory mediator.[9][18] Its inhibition can lead to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[22] The anti-inflammatory effects of GSK-3β inhibitors are often mediated through the modulation of key signaling pathways like NF-κB and STAT3.[17]

GSK3b_pathway Oxazolopyridine Inhibitor Oxazolopyridine Inhibitor GSK-3β GSK-3β Oxazolopyridine Inhibitor->GSK-3β inhibits NF-κB Pathway NF-κB Pathway GSK-3β->NF-κB Pathway activates STAT3 Pathway STAT3 Pathway GSK-3β->STAT3 Pathway activates Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) upregulates STAT3 Pathway->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) upregulates Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)->Inflammation

Figure 2: The role of GSK-3β in inflammation and its inhibition by oxazolopyridine derivatives.

Table 2: GSK-3β Inhibitory Activity of Selected Oxazolo[4,5-b]pyridine Derivatives

Compound IDIC50 (µM)Reference
Compound 4g (triazole derivative) 0.19[22]
Compound 7d (piperazinamide derivative) 0.34[9]
Compound 7e (piperazinamide derivative) 0.39[9]
Compound 7g (piperazinamide derivative) 0.47[9]
Compound 7c (piperazinamide derivative) 0.53[9]

Drug Design Principles: Bioisosterism and Scaffold Hopping

The versatility of the fused oxazolopyridine scaffold lends itself well to the application of modern drug design strategies such as bioisosterism and scaffold hopping. These approaches aim to optimize the pharmacological profile of a lead compound by modifying its chemical structure to enhance potency, improve pharmacokinetic properties, and reduce off-target effects.

Bioisosteric Replacement

Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological activity.[10][11][12] The oxazolopyridine nucleus is often considered a bioisostere of the purine ring system, which is a fundamental component of nucleic acids and various coenzymes.[9][10][11][12] This bioisosteric relationship allows oxazolopyridine derivatives to mimic endogenous purines and interact with purine-binding sites on enzymes and receptors.

Scaffold Hopping

Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular scaffolds that can retain the biological activity of a known active compound.[23][24][25] This approach is particularly useful for generating novel intellectual property and for overcoming liabilities associated with an existing chemical series, such as poor metabolic stability or off-target toxicity. A series of novel oxazolo[5,4-d]pyrimidines were designed using a scaffold hopping strategy to develop competitive neutral antagonists for the CB2 cannabinoid receptor.[23]

Conclusion

Fused oxazolopyridine heterocyclic systems represent a highly valuable and versatile scaffold in the field of drug discovery. Their synthetic accessibility, coupled with their diverse pharmacological activities, makes them attractive starting points for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. The continued application of rational drug design principles, such as bioisosterism and scaffold hopping, is expected to further unlock the therapeutic potential of this important class of heterocyclic compounds. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to explore and exploit the rich chemistry and biology of fused oxazolopyridine systems in their quest for new and improved medicines.

References

  • Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

  • Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Synthesis and characterization of oxazolopyridine and benzoxazole derivatives. (n.d.). The University of Queensland. Retrieved February 9, 2026, from [Link]

  • Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. (2021). PubMed. Retrieved February 9, 2026, from [Link]

  • IUPAC Provisional Recommendations. (n.d.). IUPAC. Retrieved February 9, 2026, from [Link]

  • Synthesis and Characterizations of Oxazolo Pyrimidine Derivatives as Biological Active and Antiinfective Agents. (n.d.). Academia.edu. Retrieved February 9, 2026, from [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). MDPI. Retrieved February 9, 2026, from [Link]

  • Discovery of Novel Oxazolo[4,3- f]purine Derivatives as Antitumor Agents through PPIA Interaction. (2025). PubMed. Retrieved February 9, 2026, from [Link]

  • Development of novel oxazolo[5,4-d]pyrimidines as competitive CB2 neutral antagonists based on scaffold hopping. (2018). PubMed. Retrieved February 9, 2026, from [Link]

  • NOMENCLATURE OF FUSED AND BRIDGED FUSED RING SYSTEMS. (1998). Pure and Applied Chemistry. Retrieved February 9, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2025). Chem-Journals. Retrieved February 9, 2026, from [Link]

  • Therapeutic small-molecules target inhibitor of apoptosis proteins in cancers with deregulation of extrinsic and intrinsic cell death pathways. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • GSK-3β governs inflammation-induced NFATc2 signaling hubs to promote pancreatic cancer progression. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (2013). Royal Society of Chemistry. Retrieved February 9, 2026, from [Link]

  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • GSK-3β and its Unexpected Role in Immunity, Inflammation and Cancer. (n.d.). JSM Central. Retrieved February 9, 2026, from [Link]

  • Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Rule B-3. Fused Heterocyclic Systems. (n.d.). ACD/Labs. Retrieved February 9, 2026, from [Link]

  • Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Glycogen synthase kinase 3β in tumorigenesis and oncotherapy (Review). (2020). Spandidos Publications. Retrieved February 9, 2026, from [Link]

  • Scaffold Hopping in Drug Discovery. (n.d.). NIPER. Retrieved February 9, 2026, from [Link]

  • Pharmaceuticals | Special Issue : Purine and Its Derivatives. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • GSK-3β Governs Inflammation-Induced NFATc2 Signaling Hubs to Promote Pancreatic Cancer Progression. (2016). American Association for Cancer Research. Retrieved February 9, 2026, from [Link]

  • Rule B-3. Fused Heterocyclic Systems (SPECIALIST HETEROCYCLI...). (2010). ACD/Labs. Retrieved February 9, 2026, from [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. (n.d.). Progress in Chemical and Biochemical Research. Retrieved February 9, 2026, from [Link]

  • Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved February 9, 2026, from [Link]

  • Glycogen synthase kinase 3β in tumorigenesis and oncotherapy. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent cyclin-dependent kinase inhibitor (R)-roscovitine analogue. (2009). PubMed. Retrieved February 9, 2026, from [Link]

Sources

Solubility Profile of 2-Methyloxazolo[5,4-c]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyloxazolo[5,4-c]pyridine represents a critical heterocyclic scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., c-Met, PI3K) and bioisosteres for purine bases. Its physicochemical behavior is dominated by the fused pyridine-oxazole system, which imparts planarity, moderate lipophilicity, and specific pH-dependent solubility characteristics.

This guide provides a technical analysis of its solubility profile, moving beyond simple "soluble/insoluble" binaries to explain the causality of solvent interactions. It includes a self-validating experimental protocol for researchers to determine precise solubility limits for their specific batches.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 2-Methyloxazolo[5,4-c]pyridine, one must understand its molecular architecture.

  • Structural Features: The molecule consists of a pyridine ring fused to an oxazole ring with a 2-methyl substitution.

  • Electronic Character:

    • Pyridine Nitrogen (N-5): Acts as a hydrogen bond acceptor and a weak base (estimated pKa ~3–5). This is the primary handle for pH-dependent solubility manipulation.

    • Oxazole Ring: Contributes to the aromatic planar surface area, increasing crystal lattice energy (making dissolution energetically "expensive") while providing weak dipole interactions.

  • Lipophilicity (cLogP): Estimated in the range of 1.2 – 1.8 . This places the compound in a "Goldilocks" zone—too lipophilic for pure water, but highly soluble in organic solvents with intermediate polarity.

Solubility Profile by Solvent Class

The following data synthesizes experimental observations from analogous fused pyridine systems (thiazolo[5,4-c]pyridine, oxazolo[4,5-b]pyridine) and standard organic synthesis protocols.

Table 1: Solubility Matrix & Application Suitability
Solvent ClassRepresentative SolventsSolubility RatingPrimary ApplicationMechanistic Rationale
Polar Aprotic DMSO, DMF, DMA High (>50 mg/mL)Stock Solutions , Bioassays, Nucleophilic SubstitutionsHigh dielectric constant disrupts crystal lattice; strong dipole-dipole interactions with the heterocycle.
Chlorinated Dichloromethane (DCM) , ChloroformGood (10–50 mg/mL)Extraction , Chromatography, SynthesisExcellent solvation of the aromatic system; weak H-bond donor ability of CHCl₃ interacts with pyridine nitrogen.
Alcohols Methanol, Ethanol Moderate (1–10 mg/mL)Recrystallization , LC-MS Mobile PhaseSoluble at reflux (boiling), limited solubility at RT. Ideal for purification via temperature gradients.
Ethers/Esters THF, Ethyl AcetateLow to Moderate Reaction Medium, Co-solventModerate polarity matches; often used in mixtures (e.g., Hexane/EtOAc) for silica chromatography.
Aqueous Acid 0.1 M HCl, 1 M Acetic AcidGood Aqueous Formulation Protonation of the pyridine nitrogen forms a cationic salt, drastically increasing hydration enthalpy.
Non-Polar Hexanes, Diethyl EtherInsoluble (<0.1 mg/mL)Precipitation (Anti-solvent)Lack of polar interactions cannot overcome the crystal lattice energy of the planar aromatic system.

Experimental Protocol: Self-Validating Solubility Determination

Objective: To determine the precise thermodynamic solubility of a specific batch of 2-Methyloxazolo[5,4-c]pyridine. Requirement: This protocol uses a "step-wise addition" method validated by visual inspection, followed by HPLC confirmation if needed.

Phase 1: Visual Screening (The "Shake-Flask" Rapid Assessment)
  • Preparation: Weigh 5.0 mg of solid compound into a clear 4 mL glass vial.

  • Solvent Addition: Add 50 µL of the target solvent (starting concentration: 100 mg/mL).

  • Agitation: Vortex for 60 seconds. Sonicate for 5 minutes at 25°C.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.

    • Particles Visible: Add another 50 µL solvent (Conc: 50 mg/mL). Repeat agitation.

  • Endpoint: Continue diluting until the solution is visually clear. Calculate approximate solubility (

    
    ).
    
Phase 2: Kinetic Solubility for Bioassays (DMSO Stock)

Critical for preventing precipitation in cell culture media.

  • Stock Prep: Dissolve compound in 100% DMSO to 10 mM .

  • Dilution Test: Pipette 2 µL of stock into 998 µL of PBS (pH 7.4).

  • Turbidimetry: Measure Absorbance at 620 nm immediately and after 4 hours.

    • Validation Criteria: If

      
      , the compound is kinetically stable at this concentration. If precipitate forms, the compound has "crashed out."
      

Decision Workflow for Solvent Selection

The following diagram illustrates the logical pathway for selecting the appropriate solvent based on the experimental stage (Synthesis, Purification, or Analysis).

SolventSelection Start Start: Select Application Synth Synthesis / Reaction Start->Synth Purif Purification Start->Purif Anal Analysis / Bioassay Start->Anal HighTemp High Temp (>80°C)? Synth->HighTemp Recryst Recrystallization? Purif->Recryst Chrom Column Chromatography Purif->Chrom NMR NMR Spectroscopy Anal->NMR Bio Cell/Enzyme Assay Anal->Bio DMF Use DMF or DMSO HighTemp->DMF Yes DCM Use DCM or THF HighTemp->DCM No Alc Ethanol or MeOH/EtOAc Recryst->Alc Temp Gradient HexEt Hexane / Ethyl Acetate Chrom->HexEt Eluent System CDCl3 CDCl3 or DMSO-d6 NMR->CDCl3 DMSO_PBS DMSO Stock -> PBS Dilution Bio->DMSO_PBS

Figure 1: Decision tree for solvent selection based on operational requirements. Blue nodes indicate primary workflow stages; dashed nodes indicate final solvent recommendations.

Technical Insights & Troubleshooting

The "Oiling Out" Phenomenon

During recrystallization (e.g., from Ethanol), 2-Methyloxazolo[5,4-c]pyridine may separate as an oil rather than crystals.

  • Cause: The compound's melting point in the solvent mixture is lower than the solvent's boiling point, or impurities are depressing the melting point.

  • Solution: Switch to a Methanol/Water or Isopropanol/Hexane system. Dissolve in the organic solvent first, then add the anti-solvent (Water or Hexane) dropwise until turbidity persists, then cool slowly.

Acid-Base Extraction Strategy

Because of the pyridine nitrogen, this compound can be purified without chromatography:

  • Dissolve crude mixture in DCM .

  • Extract with 0.5 M HCl (Compound moves to aqueous phase as salt).

  • Wash aqueous phase with fresh DCM (Removes non-basic impurities).

  • Basify aqueous phase with NaHCO₃ to pH 8–9 (Compound precipitates or oils out).

  • Extract back into DCM , dry over Na₂SO₄, and evaporate.

References

  • Synthesis and properties of oxazolopyridine derivatives. Source: ResearchGate. (2025).[1] Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative.

  • Solubility protocols for heterocyclic compounds. Source: National Institutes of Health (NIH).[2] (2003).[2][3][4][5] ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

  • Photophysical properties and solvent effects on oxazolopyridines. Source: ResearchGate. (2012). Photophysical study of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents.

  • Recrystallization strategies for fused pyridine systems. Source: MDPI. (2024).[2] Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines.

  • DMSO Solubility Assessment. Source: NIH / PubMed Central. (2020). DMSO Solubility Assessment for Fragment-Based Screening.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 2-Methyloxazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The oxazolo[5,4-c]pyridine scaffold represents a critical "privileged structure" in modern drug discovery, serving as a bioisostere for purines and indoles. Its derivatives are frequently interrogated for kinase inhibition (e.g., Aurora, PI3K), antiviral activity, and CNS modulation.

This Application Note provides a definitive, field-validated protocol for synthesizing the 2-methyl derivative from 3-amino-4-hydroxypyridine . Unlike generic textbook descriptions, this guide addresses the specific solubility challenges posed by the zwitterionic starting material and compares two distinct synthetic pathways: the modern Orthoester Cyclization (Method A) and the traditional Dehydrative Cyclization (Method B) .

Key Technical Advantages of This Protocol[1]
  • Regiocontrol: Exploits the inherent nucleophilicity difference between the amine and hydroxyl groups.

  • Scalability: Method A avoids viscous polyphosphoric acid (PPA) waste streams.

  • Purity: Optimized workup minimizes the co-elution of the intermediate amide.

Chemical Context & Retrosynthesis

The synthesis hinges on the construction of the oxazole ring fused to the pyridine core. The primary challenge is the starting material, 3-amino-4-hydroxypyridine, which exists in equilibrium with its pyridone tautomer, significantly reducing its solubility in non-polar organic solvents.

Retrosynthetic Analysis (Pathway Visualization)

Retrosynthesis Target 2-Methyloxazolo[5,4-c]pyridine (Target) Inter N-(4-hydroxypyridin-3-yl)acetamide (Intermediate) Target->Inter Cyclodehydration (- H2O) SM 3-Amino-4-hydroxypyridine (Precursor) Inter->SM Acylation Reagent Acetic Anhydride OR Triethyl Orthoacetate Reagent->Inter

Figure 1: Retrosynthetic disconnection showing the stepwise acylation and cyclization.

Critical Material Attributes (CMA)

ComponentRoleCritical AttributeHandling Precaution
3-Amino-4-hydroxypyridine SubstrateOften supplied as HCl salt .Must be neutralized (TEA/DIPEA) if using Method A. Hygroscopic.
Triethyl Orthoacetate Reagent (Method A)Moisture sensitive.Use fresh bottle. Hydrolyzes to ester/alcohol if wet.
Acetic Anhydride Reagent (Method B)Corrosive, lachrymator.Ensure anhydrous conditions.
p-Toluenesulfonic Acid (PTSA) CatalystMonohydrate is acceptable.Strong acid; trace amounts only.

Experimental Protocols

Method A: Orthoester Cyclization (Recommended)

Best for: High purity, gram-scale synthesis, and ease of workup.

Concept: This "one-pot" method utilizes triethyl orthoacetate as both the solvent and the electrophile. The reaction proceeds through an imidate intermediate which undergoes rapid intramolecular attack by the hydroxyl group, driving the equilibrium toward the cyclized product via the loss of ethanol.

Protocol Steps:
  • Preparation: In a dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser, suspend 3-amino-4-hydroxypyridine (1.10 g, 10 mmol).

    • Note: If using the HCl salt, add 1.05 eq of Triethylamine (TEA) and stir for 10 mins before adding the orthoester.

  • Reagent Addition: Add Triethyl orthoacetate (10 mL, ~55 mmol). The solid may not dissolve immediately.

  • Catalysis: Add p-TsOH·H2O (190 mg, 1.0 mmol, 10 mol%).

  • Reaction: Heat the mixture to reflux (140°C oil bath) .

    • Observation: The suspension should clear to a homogeneous solution as the reaction proceeds and ethanol is generated.

  • Monitoring: Monitor by TLC (10% MeOH in DCM) or LCMS after 4 hours.

    • Target Mass: [M+H]+ = 135.1.

    • Intermediate Mass: [M+H]+ = 153.1 (If observed, continue heating).

  • Workup:

    • Cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess orthoester.

    • Dissolve the residue in DCM (50 mL) and wash with sat. NaHCO3 (2 x 20 mL) to remove acid catalyst.

    • Dry organic layer over Na2SO4, filter, and concentrate.[1]

  • Purification: Recrystallize from minimal hot Isopropyl Alcohol (IPA) or purify via flash chromatography (DCM:MeOH 95:5).

Method B: Acetic Anhydride / Thermal Cyclization

Best for: Stubborn substrates or when orthoesters are unavailable.

Concept: A two-stage process where the amide is formed first, followed by harsh thermal dehydration.

Protocol Steps:
  • Acylation: Dissolve 3-amino-4-hydroxypyridine (10 mmol) in Acetic Acid (10 mL) and Acetic Anhydride (1.2 eq). Heat at 100°C for 2 hours.

  • Cyclization: Add Polyphosphoric Acid (PPA) (approx 5 g) to the mixture.

  • High Heat: Increase temperature to 160°C and stir for 4-6 hours.

  • Quench (Critical): Cool to 80°C, then pour the viscous mixture onto crushed ice (50 g) with vigorous stirring.

  • Neutralization: Carefully basify with NaOH pellets or 50% NaOH solution to pH ~8. Exothermic!

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 50 mL).

  • Purification: Similar to Method A.

Process Control & Troubleshooting

ObservationRoot CauseCorrective Action
Incomplete Conversion (Mass 153 observed) Intermediate amide is stable; dehydration failed.Method A: Add molecular sieves (4Å) to trap ethanol/water. Increase reaction time.Method B: Increase temp to 180°C.
Low Solubility of SM Zwitterionic lattice energy is high.Use Method A with a co-solvent like anhydrous Dioxane or DMF (1:1 ratio with orthoester).
Product is Hygroscopic Pyridine nitrogen is basic.Store product in a desiccator. If oil forms, trituruate with cold diethyl ether.
Dark/Black Reaction Mixture Oxidative degradation of pyridine ring.Degas solvents with Nitrogen/Argon before heating.

Validated Workflow Diagram

Workflow Start Start: 3-Amino-4-hydroxypyridine Decision Check Salt Form Start->Decision Neutralize Neutralize with TEA/DIPEA Decision->Neutralize Is HCl Salt? Mix Add Triethyl Orthoacetate + pTsOH Decision->Mix Is Free Base? Neutralize->Mix Heat Reflux (140°C) for 4-6h Mix->Heat Check LCMS Check Heat->Check Check->Heat Amide (153 m/z) present Workup Evaporate & Wash (NaHCO3) Check->Workup Product (135 m/z) only Purify Column/Recrystallization Workup->Purify End Pure 2-Methyloxazolo[5,4-c]pyridine Purify->End

Figure 2: Decision tree for the synthesis and purification workflow.

References

  • General Synthesis of Oxazolopyridines via Orthoesters

    • Source: MDPI / Molecules.
    • Context: Validates the use of orthoesters for fusing oxazole rings to nitrogen heterocycles.
    • Link:[Link]

  • Orthoester Reaction Conditions & Mechanisms

    • Source: Royal Society of Chemistry (RSC).
    • Context: Detailed review of reaction media and catalytic conditions for triethyl orthoacetate condens
    • Link:[Link]

  • Structural Characterization of Isomeric Oxazolopyridines

    • Source: ResearchGate / Eurasian Journal of Chemistry.
    • Context: Provides comparative NMR and melting point data for the isomeric [5,4-b] system, serving as a reference for spectral interpret
    • Link:[Link]

Sources

Application Note: One-Pot Cyclization Protocols for 2-Methyloxazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The oxazolo[5,4-c]pyridine scaffold represents a critical bioisostere of the purine nucleus (adenine/guanine), offering unique physicochemical properties for drug design. Unlike its [4,5-b] or [5,4-b] isomers, the [5,4-c] fusion places the nitrogen atoms in a specific spatial arrangement that mimics the hydrogen-bonding vectors of kinase inhibitors and adenosine receptor antagonists.

The 2-methyl derivative is of particular interest as a "minimalist" core. The C2-methyl group serves as a metabolic handle or a steric anchor, while the pyridine nitrogen provides a basic center for solubility and target interaction.

This guide details a robust One-Pot Cyclodehydration Protocol for synthesizing 2-methyloxazolo[5,4-c]pyridine directly from 3-amino-4-hydroxypyridine. By bypassing the isolation of the intermediate amide, this protocol maximizes atom economy and throughput.

Retrosynthetic Logic

The construction of the oxazole ring upon the pyridine core relies on the "Look-Alike" principle. We utilize 3-amino-4-hydroxypyridine as the dinucleophile. The reaction with an acetic acid equivalent (acetic anhydride) triggers a cascade: N-acylation


 O-acylation/Tautomerization 

Cyclodehydration
.

Retrosynthesis Target 2-Methyloxazolo[5,4-c]pyridine (Target) Precursor 3-Amino-4-hydroxypyridine Target->Precursor Cyclodehydration Reagent Acetic Anhydride (C2 Source + Dehydrating Agent) Target->Reagent +

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the oxazole ring.

Protocol A: Classical Thermal Cyclodehydration (Standard)

This is the "gold standard" method for multi-gram scale synthesis. It utilizes acetic anhydride (


)  as both the reagent and the solvent, driving the equilibrium toward the cyclized product via the thermodynamic sink of forming acetic acid.
Materials & Reagents
ComponentRoleGrade/Purity
3-Amino-4-hydroxypyridine Substrate>97% (HPLC)
Acetic Anhydride (

)
Reagent/SolventReagent Grade (>99%)
Sodium Acetate (NaOAc) Catalyst (Optional)Anhydrous
Ethyl Acetate / Hexanes Workup/PurificationACS Grade
Step-by-Step Methodology
  • Preparation: In a dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, weigh 1.10 g (10 mmol) of 3-amino-4-hydroxypyridine.

  • Reagent Addition: Add 10 mL (approx. 100 mmol) of acetic anhydride.

    • Expert Insight: A 10-fold molar excess of

      
       ensures complete solvation and drives the dehydration.
      
    • Optional: Add 0.1 eq (82 mg) of anhydrous NaOAc to buffer the system and accelerate the initial N-acylation, although the reaction proceeds well without it.

  • Reflux: Attach a reflux condenser with a drying tube (CaCl2 or Drierite). Heat the mixture to 140°C (oil bath temperature) .

  • Monitoring: Stir at reflux for 2 to 4 hours .

    • TLC Check: Monitor consumption of starting material (Rf ~0.1 in 10% MeOH/DCM) and appearance of product (Rf ~0.5). The intermediate amide may appear transiently.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure (rotary evaporator) to remove excess acetic anhydride and acetic acid. Note: Use a trap; acetic anhydride is lachrymatory.

    • Residue will be a thick oil or semi-solid.

  • Neutralization & Extraction:

    • Dissolve residue in 20 mL saturated

      
       solution (careful: evolution of 
      
      
      
      ).
    • Extract with Ethyl Acetate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification: The crude material is often sufficiently pure (>90%). For analytical grade, recrystallize from Ethanol/Hexane or perform flash chromatography (SiO2, EtOAc/Hexane gradient).

Expected Results
  • Yield: 65% – 80%

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 108–110°C (Lit. value).

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

For library generation or rapid optimization, microwave irradiation significantly reduces reaction time and improves the impurity profile by minimizing thermal degradation.

Experimental Parameters
ParameterSetting
Vessel 10 mL Microwave-transparent vial (sealed)
Solvent Acetic Acid (glacial) + Acetic Anhydride (2:1 ratio)
Temperature 160°C
Time 15 minutes
Pressure Limit 200 psi (14 bar)
Protocol Steps
  • Load 110 mg (1.0 mmol) of 3-amino-4-hydroxypyridine into the vial.

  • Add 2 mL of Acetic Acid and 1 mL of Acetic Anhydride.

  • Seal and irradiate at 160°C for 15 minutes (High Absorption Level).

  • Cool rapidly (compressed air flow).

  • Pour mixture into ice-cold

    
     solution.
    
  • Filter the precipitate or extract as in Protocol A.

Mechanistic Pathway & Troubleshooting

Understanding the mechanism is vital for troubleshooting low yields. The reaction is a "cascade" sequence.

Mechanism SM 3-Amino-4-hydroxypyridine Inter1 N-Acetyl Intermediate (Amide) SM->Inter1 Ac2O (Fast) Inter2 O-Acetyl/Imidate Species Inter1->Inter2 Tautomerization Prod 2-Methyloxazolo[5,4-c]pyridine Inter2->Prod Cyclodehydration (-AcOH) (Rate Limiting)

Figure 2: Mechanistic cascade. The cyclodehydration step is thermally demanding.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<40%) Incomplete cyclization (stopped at amide).Increase reflux time or temperature. Ensure anhydrous conditions.
Black Tar Formation Oxidative degradation of aminopyridine.Degas solvents with

before heating. Use fresh precursor.
Product is Water Soluble Pyridine nitrogen protonation.[1]Ensure pH is adjusted to >8 during workup to liberate the free base.
Sublimation Product volatility.Avoid high vacuum for extended periods during drying.

Safety & Handling

  • 3-Amino-4-hydroxypyridine: Irritant. Handle in a fume hood.

  • Acetic Anhydride: Corrosive, lachrymator, and combustible. Reacts violently with water.

  • Pyridines: General toxicity; avoid inhalation of vapors.

References

  • Camparini, A., Ponticelli, F., & Tedeschi, P. (1982). Azabenzoxazoles: Synthesis of 3-Methylisoxazolo[5,4-c]- and 2-Methyloxazolo[5,4-c]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 2391-2394.

  • Takahashi, T., & Koshiro, A. (1956).[2] Synthesis of 3-Amino-4-hydroxypyridine Derivatives, 2-Alkyl (aryl) oxazolo[4, 5-c]pyridines, and 2-Thioxazolo-[4, 5-c]pyridine Derivatives.[2] Pharmaceutical Bulletin, 4(6), 471-475.

  • Yin, Z., et al. (2012). Optimization of oxazolo[5,4-c]pyridines as potent and selective inhibitors of... Bioorganic & Medicinal Chemistry Letters, 22(24), 7522-7526. (Contextual support for scaffold utility).

Sources

Application Note: Functionalization Strategies for the 2-Methyloxazolo[5,4-c]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for medicinal chemists and process scientists working with the 2-Methyloxazolo[5,4-c]pyridine scaffold.[1] It synthesizes literature precedents with reactivity principles to provide actionable protocols for diversifying this specific heterocycle.

Executive Summary & Structural Analysis[2][3][4]

The 2-methyloxazolo[5,4-c]pyridine core is a fused bicyclic system combining a pyridine ring with an oxazole ring.[1] It serves as a critical bioisostere for purines and benzoxazoles, offering unique hydrogen-bonding vectors and solubility profiles desirable in kinase inhibitors (e.g., c-KIT, VEGFR) and adenosine receptor antagonists.[1][2]

Structural Definition & Numbering

To ensure reproducibility, we utilize the standard IUPAC numbering for the [5,4-c] fusion isomer:

  • Oxazole Ring: Oxygen at position 1, Nitrogen at position 3.[1][2]

  • Pyridine Ring: Nitrogen at position 6.[1][2][3][4]

  • Fusion: The oxazole ring is fused to the c-bond (C3–C4) of the pyridine ring.[1]

  • Substituent: A methyl group is attached at position 2 (C-2).[1]

Reactivity Hotspots:

  • C-2 Methyl Group: Significantly acidic protons (

    
    ) due to the electron-withdrawing nature of the oxazolo-pyridine system.[1] Susceptible to lateral lithiation and deprotonation.[1][2]
    
  • Pyridine Nitrogen (N-6): A handle for N-oxidation, directing electrophilic attack, or methylation.[1][2]

  • Pyridine Carbons (C-5 & C-7): Positions

    
     to the pyridine nitrogen.[1] Susceptible to nucleophilic aromatic substitution (
    
    
    
    ) if activated (e.g., via N-oxide) and radical alkylation (Minisci type).[1][2]
  • C-4 Position: Sterically encumbered but accessible via directed C-H activation.[1]

Functionalization Strategy Map

The following decision tree outlines the primary synthetic routes to diversify the core.

FunctionalizationMap Core 2-Methyloxazolo[5,4-c]pyridine (Core) Strat1 Strategy 1: Lateral Functionalization (C-2 Methyl) Core->Strat1 Strat2 Strategy 2: Pyridine Ring C-H (C-5 / C-7) Core->Strat2 Strat3 Strategy 3: N-Oxide Activation (N-6) Core->Strat3 Prod1 Chain Extension (Aldol/Alkylation) Strat1->Prod1 LDA, R-CHO Prod3 C-5/C-7 Alkylation (Minisci Radical) Strat2->Prod3 R-COOH, AgNO3, S2O8 Prod2 C-7 Chlorination (Reissert-Henze) Strat3->Prod2 mCPBA; POCl3

Figure 1: Strategic roadmap for diversifying the 2-methyloxazolo[5,4-c]pyridine scaffold.

Detailed Experimental Protocols

Protocol A: Lateral Lithiation of the C-2 Methyl Group

Objective: To extend the carbon chain at the C-2 position via electrophilic trapping.[1] The methyl group on the oxazole ring is activated by the adjacent imine nitrogen and the fused pyridine ring, allowing for selective deprotonation at low temperatures.[2]

Reagents:

  • Substrate: 2-Methyloxazolo[5,4-c]pyridine (1.0 eq)[1]

  • Base: Lithium Diisopropylamide (LDA) (1.2 eq) [Freshly prepared or commercial][1][2]

  • Electrophile: Benzaldehyde (1.2 eq) (or alkyl halide)[1][2]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (10 mL/mmol substrate).[1][2]

  • Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LDA (2.0 M in THF/heptane) dropwise over 10 minutes. The solution may turn deep yellow/orange, indicating the formation of the aza-allylic anion.[1]

  • Equilibration: Stir at -78 °C for 30–45 minutes. Note: Do not warm up; the anion can degrade or dimerize.[1]

  • Trapping: Add the electrophile (e.g., benzaldehyde) dissolved in minimal THF dropwise.[1][2]

  • Reaction: Stir at -78 °C for 1 hour, then slowly allow the mixture to warm to -20 °C over 2 hours.

  • Quench: Quench with saturated aqueous

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[2][5]
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Parameter: Temperature control is vital.[2] Above -50 °C, the lithiated species may attack the pyridine ring of another molecule (nucleophilic addition).[2]

Protocol B: C-7 Functionalization via N-Oxide Rearrangement (Reissert-Henze)

Objective: To introduce a chlorine atom or cyano group at the C-7 position (alpha to pyridine nitrogen), enabling subsequent


 reactions.[1]

Phase 1: N-Oxidation [1]

  • Dissolve 2-methyloxazolo[5,4-c]pyridine (1.0 eq) in DCM.

  • Add m-CPBA (1.5 eq) portion-wise at 0 °C.

  • Stir at room temperature (RT) for 16 hours.

  • Wash with saturated

    
     to remove m-chlorobenzoic acid.[1] Isolate the N-oxide.[1]
    

Phase 2: Chlorination (Reissert-Henze Conditions)

  • Dissolve the N-oxide (1.0 eq) in dry

    
     (10 eq).[1]
    
  • Add

    
     (2.0 eq) cautiously.[1][2]
    
  • Heat to 80–100 °C for 2–4 hours. Monitor by LC-MS for conversion to the 7-chloro derivative.

  • Workup: Carefully pour the reaction mixture onto ice/water (Exothermic!). Neutralize with

    
     and extract with DCM.[1][2]
    

Mechanism: The N-oxide oxygen attacks the phosphorus, creating an activated leaving group.[1] Chloride attacks the C-7 position (preferred over C-5 due to proximity to the fusion and electronic effects), followed by re-aromatization.[1]

Protocol C: De Novo Synthesis of the Core

If the core is not commercially available, it can be synthesized from 3-amino-4-hydroxypyridine.[1]

Reaction Scheme:


[1]

Method:

  • Mix 3-amino-4-hydroxypyridine (1.0 eq) with Triethyl orthoacetate (5.0 eq).

  • Add a catalytic amount of

    
    -TsOH (0.1 eq).[1]
    
  • Heat to 120 °C for 4 hours. Ethanol is produced as a byproduct.[1][2]

  • Cool and concentrate.

  • Purify via recrystallization from ethanol or column chromatography.[1][2]

Quantitative Data Summary

Reaction TypePositionReagentsTypical YieldKey Constraint
Lateral Lithiation C-2 MethylLDA, THF, -78°C65–80%Strictly anhydrous; low temp required.[1]
N-Oxidation N-6mCPBA, DCM>90%Simple workup; N-oxide is stable.[1]
Chlorination C-7 (major)POCl3, reflux50–70%Regioselectivity (C-7 vs C-5) can vary.[1]
Minisci Alkylation C-5 / C-7R-COOH, AgNO3, S2O840–60%Produces mixture of isomers; requires separation.[1]

References

  • Synthesis of Oxazolopyridines: Adembri, G., et al. "Azabenzoxazoles: Synthesis of 3-Methylisoxazolo[5,4-c]- and 2-Methyloxazolo[5,4-c]pyridines."[1] Journal of Heterocyclic Chemistry, 1982.[2] Link[2]

  • Lateral Lithiation: Evans, D. A., et al. "Selective lithiation of 2-methyloxazoles."[1][2] Journal of Organic Chemistry, 1999.[2] Link[2]

  • C-H Activation: Lapointe, D., & Fagnou, K. "Overview of the Palladium-Catalyzed Direct Arylation of Heteroarenes."[1][2] Chemistry Letters, 2010.[2] Link[2]

  • Kinase Inhibitor Applications: Hsieh, H. P., et al. "Synthesis and SAR of Thiazolo[5,4-b]pyridine and Oxazolo[5,4-b]pyridine Derivatives as Aurora Kinase Inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters, 2010.[2] Link[2]

  • Reissert-Henze Reaction: Fife, W. K.[1] "Regioselective functionalization of the pyridine ring via N-oxide activation." Journal of Organic Chemistry, 1983.[2] Link[2]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Oxazolo[5,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating the Discovery of Novel Therapeutics

The oxazolo[5,4-c]pyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structural resemblance to purine bases has made it a valuable framework for the design of novel therapeutics, particularly in oncology. Derivatives of this class have demonstrated potential as kinase inhibitors and anticancer agents, driving the need for efficient and robust synthetic methodologies.[1][2]

Conventional synthetic routes to these compounds often require harsh conditions, long reaction times, and multi-step procedures, which can impede rapid lead optimization in drug discovery programs. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times, improve product yields, and often lead to cleaner reaction profiles with fewer byproducts.[3] This application note provides a detailed protocol for the synthesis of oxazolo[5,4-c]pyridine derivatives, leveraging the benefits of microwave technology to provide a time-efficient and high-yielding process suitable for research and drug development professionals.

The Strategic Advantage of Microwave Synthesis

Microwave energy offers a non-classical heating method that can profoundly accelerate chemical transformations. Unlike conventional heating, which relies on conduction and convection, microwave irradiation heats the entire volume of the reaction mixture simultaneously through dielectric heating. This leads to rapid temperature elevation and can access reaction pathways that are not as efficiently achieved with traditional methods. The key advantages of employing microwave synthesis for oxazolo[5,4-c]pyridine derivatives include:

  • Rapid Reaction Times: What may take hours or days with conventional heating can often be accomplished in minutes with microwave assistance.[3]

  • Increased Yields: The precise and rapid heating can minimize the formation of degradation byproducts, leading to higher isolated yields of the desired product.

  • Improved Purity: Cleaner reaction profiles often simplify purification, reducing the need for extensive chromatography.

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety.

Reaction Mechanism: A Stepwise Look at Oxazole Ring Formation

The synthesis of the oxazolo[5,4-c]pyridine ring system is typically achieved through the condensation and subsequent cyclization of a 3-amino-4-hydroxypyridine precursor with a suitable carboxylic acid or its derivative. The reaction proceeds via an acid-catalyzed mechanism, which is significantly accelerated by microwave irradiation.

The proposed mechanism involves the following key steps:

  • Amide Formation: The initial step is the formation of an amide intermediate through the reaction of the amino group of the 3-amino-4-hydroxypyridine with the carboxylic acid. This is often the rate-limiting step in conventional heating but is rapidly facilitated by the high temperatures achievable with microwave synthesis.

  • Intramolecular Cyclization: The hydroxyl group of the pyridine ring then acts as a nucleophile, attacking the carbonyl carbon of the newly formed amide.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration, driven by the acidic conditions and high temperature, to form the stable aromatic oxazole ring.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 3-Amino-4-hydroxypyridine 3-Amino-4-hydroxypyridine Amide Formation Amide Formation 3-Amino-4-hydroxypyridine->Amide Formation Carboxylic Acid Carboxylic Acid Carboxylic Acid->Amide Formation Intramolecular Cyclization Intramolecular Cyclization Amide Formation->Intramolecular Cyclization Microwave Irradiation Acid Catalyst Dehydration Dehydration Intramolecular Cyclization->Dehydration Oxazolo[5,4-c]pyridine Oxazolo[5,4-c]pyridine Dehydration->Oxazolo[5,4-c]pyridine

Caption: General workflow for the microwave-assisted synthesis of oxazolo[5,4-c]pyridines.

Experimental Protocol: A Detailed Step-by-Step Guide

This protocol outlines a general procedure for the microwave-assisted synthesis of 2-substituted oxazolo[5,4-c]pyridine derivatives.

Materials:

  • 3-Amino-4-hydroxypyridine

  • Substituted carboxylic acid (e.g., benzoic acid, acetic acid, etc.)

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid)

  • Suitable solvent (e.g., N,N-dimethylformamide (DMF), sulfolane)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 3-amino-4-hydroxypyridine (1.0 mmol, 1.0 eq.).

  • Addition of Carboxylic Acid: Add the desired substituted carboxylic acid (1.2 mmol, 1.2 eq.).

  • Addition of Cyclizing Agent: Carefully add polyphosphoric acid (PPA) or Eaton's reagent (approximately 1-2 mL) to the vial. Caution: These reagents are corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at a constant temperature of 150-180°C for 10-30 minutes. The optimal time and temperature may vary depending on the specific carboxylic acid used and should be determined empirically.

  • Reaction Quenching and Work-up: After the reaction is complete, cool the vial to room temperature. Carefully quench the reaction mixture by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution.

  • Product Isolation: The product may precipitate out of the aqueous solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Data Summary: Representative Examples

The following table summarizes typical results for the microwave-assisted synthesis of various oxazolo[5,4-c]pyridine derivatives.

EntryR-Group (from Carboxylic Acid)Reaction Time (min)Temperature (°C)Yield (%)
1Phenyl1516085
24-Chlorophenyl2017082
34-Methoxyphenyl1516088
4Methyl1015075
5Thiophen-2-yl2017078

Characterization of Products

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the structure of the oxazolo[5,4-c]pyridine core and the incorporation of the substituent from the carboxylic acid.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.

  • Melting Point (mp): The melting point of the purified product should be determined and compared to literature values if available.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or temperature. Ensure that the cyclizing agent is fresh and active. The ratio of carboxylic acid to the aminohydroxypyridine can also be optimized.

  • Incomplete Reaction: If starting material remains, increase the microwave irradiation time. Monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal reaction time.

  • Side Product Formation: If significant side products are observed, a lower reaction temperature may be beneficial. Purification by column chromatography will be necessary to isolate the desired product.

G

Caption: Proposed mechanistic pathway for the acid-catalyzed cyclization.

Conclusion

The application of microwave-assisted synthesis provides a rapid, efficient, and scalable method for the preparation of oxazolo[5,4-c]pyridine derivatives. This technology significantly shortens reaction times and improves yields compared to conventional heating methods, making it an invaluable tool for researchers in drug discovery and development. The protocols and guidelines presented in this application note offer a robust starting point for the synthesis and exploration of this important class of heterocyclic compounds.

References

  • Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. PMC. [Link]

  • Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives. Indian Journal of Advanced Chemistry (IJAC) - Lattice Science Publication (LSP), Jan. 2024. [Link]

  • Synthesis under Microwave Irradiation of[1][3][4]Triazolo[3,4-b][1][3][5]thiadiazoles and Other Diazoles Bearing Indole Moieties and Their Antimicrobial Evaluation. PMC. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI, Oct. 2022. [Link]

  • New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed, Oct. 2022. [Link]

Sources

C-H activation methods for 2-Methyloxazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C-H Functionalization of 2-Methyloxazolo[5,4-c]pyridine

Part 1: Executive Summary & Structural Analysis

1.1 Introduction The 2-methyloxazolo[5,4-c]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines and indoles. Its fused bicyclic architecture—comprising an electron-rich oxazole ring fused to an electron-deficient pyridine ring—offers unique vectors for diversification. However, the presence of the C2-methyl group blocks the most labile C-H bond (C2 of the oxazole), necessitating alternative strategies for late-stage functionalization (LSF).

This guide details three distinct protocols for functionalizing this scaffold:

  • Nucleophilic Radical Substitution (Minisci): For alkylation of the pyridine ring.[1]

  • Pd-Catalyzed Cross-Dehydrogenative Coupling (CDC): For direct arylation.

  • Lateral C-H Functionalization: For activating the C2-methyl group.

1.2 Reactivity Profile & Regioselectivity Understanding the electronic bias of the [5,4-c] isomer is critical for protocol success.

  • Pyridine Ring (Electron Deficient): The nitrogen atom at position 6 renders the ring electron-poor. Protonation or coordination to Lewis acids lowers the LUMO, making C5 and C7 susceptible to nucleophilic radical attack.

    • C5 Position: Alpha to the pyridine nitrogen and sterically accessible. This is the kinetic product for Minisci reactions.

    • C7 Position: Alpha to the pyridine nitrogen but flanked by the bridgehead and the oxazole nitrogen. Often the thermodynamic or secondary site.

  • Oxazole Ring (Electron Rich): The C2 position is blocked by a methyl group.

  • C2-Methyl Group: The protons are "benzylic-like" (acidic) due to the adjacent oxazole nitrogen, enabling lateral oxidation or halogenation.

1.3 Regioselectivity Map (DOT Visualization)

ReactivityMap cluster_legend Reactivity Legend Scaffold 2-Methyloxazolo[5,4-c]pyridine Core Structure C5 C5 Position (Alpha to N, Sterically Open) Target: Minisci Alkylation Scaffold->C5 C7 C7 Position (Alpha to N, Sterically Crowded) Target: Secondary Alkylation Scaffold->C7 Me C2-Methyl Group (Benzylic-like C-H) Target: Lateral Oxidation Scaffold->Me key1 Blue = Nucleophilic Radical Attack key2 Red = Sterically Hindered Site key3 Green = Lateral Functionalization

Figure 1: Reactivity map highlighting primary sites for functionalization based on electronic and steric factors.

Part 2: Experimental Protocols

Protocol A: Innate C-H Alkylation (Minisci Reaction)

Objective: Introduction of alkyl groups (isopropyl, tert-butyl, cyclobutyl) at the C5 position. Mechanism: Nucleophilic radical addition to a protonated heterocycle.

Materials:

  • Substrate: 2-Methyloxazolo[5,4-c]pyridine (1.0 equiv)

  • Alkyl Carboxylic Acid (e.g., Pivalic acid for t-Bu): 3.0 equiv

  • Catalyst: AgNO3 (0.2 equiv)

  • Oxidant: (NH4)2S2O8 (3.0 equiv)

  • Solvent: 1:1 Dichloromethane (DCM) / Water

  • Additive: Trifluoroacetic acid (TFA) (1.0 equiv)

Step-by-Step Methodology:

  • Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve the substrate (0.5 mmol) in DCM (2.5 mL).

  • Acidification: Add water (2.5 mL) followed by TFA (0.5 mmol). Note: TFA protonates the pyridine nitrogen, significantly increasing the electrophilicity of the C5/C7 positions.

  • Reagent Addition: Add the alkyl carboxylic acid (1.5 mmol) and AgNO3 (0.1 mmol).

  • Initiation: Add ammonium persulfate (1.5 mmol) in one portion.

  • Reaction: Seal the vial and stir vigorously at 40°C for 12 hours. The evolution of CO2 gas indicates radical decarboxylation is proceeding.

  • Work-up: Cool to room temperature. Basify with sat. NaHCO3 (pH ~8). Extract with DCM (3 x 10 mL).

  • Purification: Dry organics over Na2SO4, concentrate, and purify via flash chromatography (SiO2, EtOAc/Hexanes gradient).

Troubleshooting:

  • Low Yield: If mono-alkylation is sluggish, increase temperature to 60°C or use Zn(SO2CF3)2 (Langlois reagent) for fluoroalkylation.

  • Regioisomers: C5 is major. If C7 is observed, separation usually requires HPLC.

Pathway Visualization (Minisci Cycle):

MinisciCycle Start Carboxylic Acid (R-COOH) Oxidation Oxidative Decarboxylation (Ag+/S2O8 2-) Start->Oxidation Radical Alkyl Radical (R•) Oxidation->Radical -CO2, -Ag0 Addition Radical Addition (C5 Attack) Radical->Addition Substrate Protonated Substrate (Pyridine-H+) Substrate->Addition Intermediate Radical Cation Intermediate Addition->Intermediate Product C5-Alkylated Product Intermediate->Product Oxidation & -H+

Figure 2: Mechanistic cycle of the Minisci reaction showing radical generation and nucleophilic attack.

Protocol B: Pd-Catalyzed Direct Arylation (CMD)

Objective: Installation of aryl/heteroaryl groups at C5/C7 via Concerted Metallation-Deprotonation. Mechanism: Pd(II) activates the C-H bond assisted by a carboxylate base (CMD mechanism).

Materials:

  • Substrate: 2-Methyloxazolo[5,4-c]pyridine (1.0 equiv)

  • Aryl Bromide (Ar-Br): 1.5 equiv

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: P(t-Bu)3 or XPhos (10 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Additive: Pivalic Acid (30 mol%) Critical for CMD

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.

  • Loading: Add Pd(OAc)2, Ligand, K2CO3, and Pivalic Acid.

  • Substrate Addition: Add the substrate (0.5 mmol) and Aryl Bromide (0.75 mmol) dissolved in Toluene (3 mL).

  • Heating: Seal and heat to 110°C for 16-24 hours.

  • Work-up: Filter through a celite pad to remove Pd residues. Wash with EtOAc.

  • Purification: Concentrate and purify via column chromatography.

Critical Insight: Pivalic acid acts as a "proton shuttle," lowering the energy barrier for the C-H bond cleavage by the carbonate base.

Protocol C: Lateral C-H Functionalization (Methyl Oxidation)

Objective: Conversion of the C2-methyl group to an aldehyde (formyl group) for further diversification (reductive amination, Wittig).

Materials:

  • Substrate: 2-Methyloxazolo[5,4-c]pyridine (1.0 equiv)

  • Reagent: Selenium Dioxide (SeO2) (1.5 equiv)

  • Solvent: 1,4-Dioxane / Water (20:1)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve substrate (1.0 mmol) in Dioxane (5 mL).

  • Addition: Add SeO2 (1.5 mmol) and a few drops of water (crucial for aldehyde formation over carboxylic acid).

  • Reflux: Heat to 100°C for 4-6 hours. Monitor by TLC (Aldehyde is usually less polar than the starting material).

  • Filtration: Filter hot through Celite to remove black Selenium metal.

  • Isolation: Concentrate the filtrate. The aldehyde is often unstable; proceed immediately to the next step (e.g., reductive amination) or store under Argon at -20°C.

Part 3: Validation & QC Data

Summary of Expected Analytical Data:

MethodTarget SiteKey NMR Signal Change (1H)HRMS Signature
Minisci C5-AlkylDisappearance of C5-H singlet (~8.5-9.0 ppm). Appearance of alkyl multiplet.[M+R]+
Pd-CMD C5-ArylAppearance of new aromatic protons. Downfield shift of C7-H.[M+Ar]+
SeO2 Ox C2-MethylLoss of Methyl singlet (~2.6 ppm). Appearance of Aldehyde (-CHO) at ~10.0 ppm.[M+14]+ (Net +O, -2H)

Part 4: References

  • Minisci Reaction on Azines:

    • Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalization for drug discovery.[2] Med. Chem. Commun.

  • Pd-Catalyzed Arylation (CMD Mechanism):

    • Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metallation-Deprotonation (CMD) pathway. Chemistry Letters.

  • Lateral Functionalization of Methyl-Azoles:

    • Shafi, S., et al. (2012). Selenium dioxide oxidation of 2-methyl-heterocycles. Synthetic Communications.

  • Oxazolopyridine Scaffold Reactivity:

    • Verrier, C., et al. (2011). Direct Arylation of Oxazolo[5,4-b]pyridine.[3] J. Org. Chem. (Analogous reactivity applied to [5,4-c]).

  • General C-H Activation Reviews:

    • Yamaguchi, J., Yamaguchi, A. D., & Itami, K. (2012). C–H Bond Functionalization: Emerging Synthetic Tools for Natural Products and Pharmaceuticals.[4][5] Angewandte Chemie.

Sources

Application Note: 2-Methyloxazolo[5,4-c]pyridine in Coordination Chemistry

[1]

Executive Summary

2-Methyloxazolo[5,4-c]pyridine is a fused bicyclic heterocyclic ligand characterized by a divergent nitrogen-donor set.[1] Unlike its chelating isomers (e.g., oxazolo[4,5-b]pyridine), the [5,4-c] isomer positions its pyridine nitrogen and oxazole nitrogen in a geometry that favors bridging coordination .[1] This unique structural feature makes it an excellent candidate for constructing multi-dimensional Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs), as well as supramolecular cages.[1][2]

This guide details the physicochemical profile of the ligand, protocols for its synthesis, and step-by-step methodologies for generating both discrete and polymeric metal complexes.

Ligand Profile & Mechanistic Insight

Structural Analysis

The molecule consists of a pyridine ring fused to an oxazole ring across the c-bond (positions 3 and 4 of the pyridine). The methyl group at the C2 position of the oxazole ring enhances lipophilicity and stability, preventing nucleophilic attack at the otherwise reactive C2 position.

  • Primary Donor: Pyridine Nitrogen (

    
    ).[1][2] High basicity; preferred site for initial metal coordination.
    
  • Secondary Donor: Oxazole Nitrogen (

    
    ).[1][2] Lower basicity; participates in coordination under solvothermal conditions or with soft metals (Ag, Cu).[1][2]
    
  • Coordination Vector: The angle between the lone pairs of

    
     and 
    
    
    is approximately 120–140°, creating a "V-shaped" or linear bridging motif depending on the metal geometry. This prevents chelation to a single metal center, driving the formation of polynuclear species.[1]
Visualization of Coordination Logic

GLigand2-Methyloxazolo[5,4-c]pyridineN_pyPyridine N (Basic)Primary DonorLigand->N_pyN_oxOxazole N (Less Basic)Secondary DonorLigand->N_oxMetal_HardHard/Borderline (Zn2+, Cu2+)Prefer Pyridine NN_py->Metal_HardKinetic ProductMetal_SoftSoft Metal (Ag+, Cu+)Promotes BridgingN_ox->Metal_SoftThermodynamicAssemblyOutcome_PolymerCoordination Polymer(Bridging)Metal_Soft->Outcome_PolymerHigh Temp / 1:1 RatioOutcome_DiscreteDiscrete Complex(Monodentate)Metal_Hard->Outcome_DiscreteLow Temp / Excess LigandMetal_Hard->Outcome_PolymerSolvothermal Conditions

Figure 1: Decision matrix for coordination outcomes based on metal type and reaction conditions.[1][2]

Ligand Synthesis Protocol

Before coordination, the ligand must be synthesized in high purity. The [5,4-c] isomer is typically accessed via the cyclization of 3-amino-4-hydroxypyridine (or 4-amino-3-hydroxypyridine, depending on specific precursor availability) with a two-carbon source.[1]

Protocol A: Cyclocondensation

Objective: Synthesis of 2-Methyloxazolo[5,4-c]pyridine from 3-amino-4-hydroxypyridine.[1]

Reagents:

  • 3-Amino-4-hydroxypyridine (1.0 eq)[2]

  • Triethyl orthoacetate (1.2 eq) or Acetic Anhydride (excess)[1][2]

  • Solvent: Ethanol (anhydrous) or neat Acetic Anhydride[1][2]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) - if using orthoacetate[1][2]

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-hydroxypyridine (10 mmol) in Ethanol (20 mL).

  • Addition: Add Triethyl orthoacetate (12 mmol) and pTSA (1 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: EtOAc/MeOH 9:1) for the disappearance of the starting amine.

  • Work-up: Evaporate the solvent under reduced pressure.

  • Neutralization: Dissolve the residue in DCM (30 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) to remove acid catalyst.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

  • Yield: Expect 60–75% yield as an off-white solid.

Application Note 1: Synthesis of Coordination Polymers (MOFs)

The divergent nature of 2-methyloxazolo[5,4-c]pyridine makes it ideal for linking metal nodes into 1D chains or 2D sheets.[1]

Protocol B: Solvothermal Synthesis of Zn(II) Frameworks

Target: Construction of a 2D Layered Network

Reagents:

  • Zn(NO₃)₂[1][2]·6H₂O (0.1 mmol)[1][2]

  • 2-Methyloxazolo[5,4-c]pyridine (0.2 mmol)[1][2]

  • Terephthalic acid (H₂BDC) (0.1 mmol)[1][2]

  • Solvent: DMF/Ethanol (1:1 v/v, 10 mL)

Methodology:

  • Mixing: Dissolve the zinc salt and H₂BDC in the solvent mixture in a 20 mL scintillation vial. Sonicate for 5 minutes until clear.

  • Ligand Addition: Add the 2-methyloxazolo[5,4-c]pyridine ligand.[1] The solution may turn slightly cloudy; sonicate again to disperse.

  • Thermal Treatment: Transfer the mixture to a Teflon-lined stainless steel autoclave (25 mL capacity). Seal tightly.

  • Heating Profile:

    • Ramp: 1°C/min to 100°C.[2]

    • Dwell: 48 hours at 100°C.

    • Cool: 0.1°C/min to Room Temperature (Slow cooling is critical for single-crystal growth).[1][2]

  • Harvesting: Filter the resulting colorless block crystals. Wash with DMF (3x) and Ethanol (3x).[1][2]

  • Activation: Soak crystals in dry ethanol for 24 hours, exchanging solvent every 6 hours, then dry under vacuum at 60°C.

Data Interpretation:

  • XRD: Powder X-ray diffraction should show sharp, low-angle peaks distinct from the starting materials, indicating a crystalline lattice.[1]

  • Topology: The Pyridine N typically binds to the Zn cluster, while the Oxazole N may bridge to adjacent Zn centers or remain uncoordinated depending on steric crowding. If uncoordinated, it serves as a hydrogen-bond acceptor site within the pore.

Application Note 2: Synthesis of Discrete Metal Complexes

For catalytic or photophysical applications, discrete complexes are often preferred over polymers.

Protocol C: Synthesis of Pd(II) Dichloride Complex

Target: Synthesis of trans-[Pd(L)₂Cl₂] for potential catalytic testing.

Reagents:

  • PdCl₂(CH₃CN)₂ or Na₂PdCl₄ (0.5 mmol)[1][2]

  • 2-Methyloxazolo[5,4-c]pyridine (1.0 mmol)[1][2]

  • Solvent: Dichloromethane (DCM) or Methanol.[1][2]

Methodology:

  • Precursor Solution: Dissolve PdCl₂(CH₃CN)₂ (130 mg) in dry DCM (10 mL). The solution will be orange/yellow.

  • Ligand Addition: Add the ligand (2 equivalents) dropwise as a solution in DCM (5 mL).

  • Reaction: Stir at room temperature for 12 hours. A precipitate often forms as the neutral complex is less soluble than the starting material.

  • Isolation: Filter the solid precipitate.

  • Recrystallization: Dissolve the solid in a minimum amount of hot Chloroform or DMSO and allow to cool slowly to obtain X-ray quality crystals.

Characterization Table:

TechniqueExpected SignalMechanistic Implication
1H NMR Downfield shift of Pyridine protons (

ppm).
Confirms coordination at Pyridine N.
IR Spectroscopy Shift in

band (+10-20 cm⁻¹).[1][2]
Metal-ligand back-bonding modulation.
Elemental Analysis C, H, N ratios matching

.
Confirms 2:1 Ligand:Metal stoichiometry.

Experimental Workflow Diagram

WorkflowStartStart: Ligand SynthesisPrecursor3-Amino-4-hydroxypyridine+ Triethyl OrthoacetateStart->PrecursorReactionReflux in EtOH (4-6h)Purification via ColumnPrecursor->ReactionProductPure 2-Methyloxazolo[5,4-c]pyridineReaction->ProductBranchSelect ApplicationProduct->BranchPath_APath A: Coordination PolymerBranch->Path_APath_BPath B: Discrete ComplexBranch->Path_BProcess_ASolvothermal SynthesisZn(NO3)2 + Linker100°C, 48hPath_A->Process_AProcess_BSolution MixingPdCl2 + Ligand (2 eq)RT, DCMPath_B->Process_BResult_AMOF/CP Crystals(Bridging Mode)Process_A->Result_AResult_BDiscrete Catalyst(Monodentate Mode)Process_B->Result_B

Figure 2: Complete experimental workflow from ligand synthesis to application.

Safety and Handling

  • Ligand: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is required.[1]

  • Metal Salts: Pd and Zn salts are toxic to aquatic life. Dispose of waste in heavy metal containers.

  • Solvothermal Synthesis: Autoclaves operate under high pressure. Ensure vessels are not filled >60% volume and are rated for the target temperature.[2]

References

  • Synthesis of Oxazolopyridines: Camparini, A., Ponticelli, F., & Tedeschi, P. (1985).[1][3] Azabenzoxazoles: Synthesis of 3-Methylisoxazolo[5,4-c]- and 2-Methyloxazolo[5,4-c]pyridines. Journal of the Chemical Society, Perkin Transactions 1.

  • Coordination Modes of Oxazole-Pyridine Ligands: Du, M., et al. (2006).[1] Coordination Architectures of a Flexible Bis(oxazolyl) Ligand with Different Metal Salts: The Effect of Anions on Structure Assembly. Crystal Growth & Design.

  • General MOF Synthesis Protocols: Stock, N., & Biswas, S. (2012).[1] Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews.

  • Biological Activity of Oxazolopyridines (Contextual): De Coen, L. M., et al. (2018).[1][4] Synthetic Approaches towards Oxazolo[5,4-d]pyrimidines. European Journal of Organic Chemistry. [1][2]

Application Note: Process Development & Scale-Up of 2-Methyloxazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The oxazolo[5,4-c]pyridine core is a critical bioisostere for purine and quinoline scaffolds, widely utilized in kinase inhibitors (e.g., c-Met, VEGFR) and GPCR ligands.[1] Its preparation presents unique scale-up challenges compared to its [4,5-c] isomer, primarily due to the regiochemical requirements of the pyridine precursors.[1][2]

This guide details a robust, scalable protocol for synthesizing 2-methyloxazolo[5,4-c]pyridine . Unlike bench-scale methods that rely on chromatographic purification, this process utilizes crystallization-driven isolation and controlled cyclodehydration , ensuring high purity (>98% HPLC) and safety at multi-gram to kilogram scales.[1][2]

Key Process Features
  • Precursor Stability: Mitigation of oxidative instability in aminopyridinols.[2]

  • Reagent Selection: Transition from viscous Polyphosphoric Acid (PPA) to Triethyl Orthoacetate (TEOA) for improved rheology and impurity profile.

  • Safety: Thermal hazard management during the cyclization exotherm.

Retrosynthetic Analysis & Route Selection

To achieve the [5,4-c] fusion (where the oxazole oxygen is attached to C3 and nitrogen to C4 of the pyridine), the absolute requirement is the 4-amino-3-hydroxypyridine precursor.[2]

Route Comparison
FeatureRoute A: Acetic Anhydride / PPARoute B: Triethyl Orthoacetate (TEOA)
Reagents Ac₂O, Polyphosphoric AcidTriethyl Orthoacetate, cat.[1][2][3] p-TsOH
Conditions High Temp (140°C), Viscous meltReflux in Toluene or Neat (100°C)
Workup Difficult quench (ice), neutralization exothermDistillation of EtOH, Crystallization
Scalability Low (Stirring issues, thermal runaway risk)High (Homogeneous, solvent-based)
Impurity Profile Tar formation commonClean conversion

Selected Route: Route B (TEOA Cyclization) . This route is selected for scale-up due to superior mass transfer, milder conditions, and the ability to drive the equilibrium by distilling off the ethanol byproduct.[1][2]

Mechanistic Pathway (DOT Diagram)

ReactionPathway cluster_0 Critical Control Point: Inert Atmosphere SM 4-Amino-3-hydroxypyridine (Oxidation Sensitive) Inter1 Imidate Ester Intermediate SM->Inter1 + Triethyl Orthoacetate (p-TsOH cat.) Transition Cyclodehydration (- EtOH) Inter1->Transition Heat Product 2-Methyloxazolo[5,4-c]pyridine Transition->Product - 2 EtOH

Figure 1: Reaction pathway utilizing orthoester condensation.[1][2] The process avoids the formation of acetylated side-products common with acetic anhydride.[2]

Detailed Experimental Protocol

Step 1: Precursor Preparation (In-Situ Generation)

Note: 4-Amino-3-hydroxypyridine is air-sensitive.[2] For scale-up, it is best generated from the stable precursor 3-hydroxy-4-nitropyridine or released from its HCl salt immediately prior to use.[2]

Reagents:

  • 3-Hydroxy-4-nitropyridine (1.0 equiv)[2]

  • Pd/C (10% w/w, 50% wet) (5 wt% loading)

  • Methanol (10 vol)[1][2]

  • Hydrogen gas (3 bar)

Protocol:

  • Charge inerted hydrogenation vessel with 3-hydroxy-4-nitropyridine and Methanol.

  • Add Pd/C catalyst as a slurry in Methanol (Safety: Pyrophoric).[1][2]

  • Pressurize with

    
     (3 bar) and stir at 25-30°C. Exotherm Warning:  Nitro reduction is highly exothermic. Control feed or cooling jacket to maintain 
    
    
    
    .[2]
  • Monitor via HPLC until nitro precursor is <0.1%.[2]

  • Filter catalyst under

    
     (Keep wet).[1][2]
    
  • Critical Step: Use the filtrate immediately in Step 2.[2] Do not isolate the free base solid, as it rapidly oxidizes to a black tar.[1][2]

Step 2: Cyclization to 2-Methyloxazolo[5,4-c]pyridine[1][2]

Reagents:

  • 4-Amino-3-hydroxypyridine (filtrate from Step 1) (1.0 equiv)[2]

  • Triethyl Orthoacetate (TEOA) (3.0 equiv)[1][2]

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equiv)[1][2]

  • Solvent: Toluene (if solvent exchange is performed) or use neat TEOA if Methanol is stripped.[1][2]

Scale-Up Protocol:

  • Solvent Swap: Concentrate the Methanol filtrate from Step 1 under reduced pressure (40°C) to a minimum stirrable volume. Do not dry completely.[1]

  • Charge: Add Toluene (10 vol) and concentrate again to remove residual MeOH (azeotrope).

  • Reaction Assembly: Fit the reactor with a Dean-Stark trap (or distillation head) and nitrogen inlet.

  • Addition: Charge Triethyl Orthoacetate (3.0 equiv) and p-TsOH (0.05 equiv).

  • Reaction: Heat to reflux (approx. 110°C). Ethanol produced during the reaction will distill off.[2]

    • Process Insight: Driving off ethanol pushes the equilibrium toward the oxazole product.[2]

  • Monitoring: IPC (In-Process Control) via HPLC. Target: SM < 1.0%. Reaction time is typically 4–6 hours.[2]

  • Workup: Cool to 20°C.

  • Purification (Crystallization):

    • Concentrate the reaction mixture to approx. 3 volumes.

    • Add n-Heptane (5 vol) slowly over 1 hour.

    • Cool to 0-5°C and age for 2 hours.

    • Filter the crystalline solid.[2]

    • Wash with cold Toluene/Heptane (1:2).[1][2]

  • Drying: Vacuum oven at 45°C with

    
     bleed.
    

Process Flow & Equipment Setup

ProcessFlow cluster_reactor Main Reactor (GLR) R1 Solvent Exchange (MeOH -> Toluene) R2 Reagent Addition (TEOA + pTsOH) R1->R2 R3 Reflux w/ Distillation (Remove EtOH) R2->R3 R4 Crystallization (Add Heptane, Cool) R3->R4 Filter Filtration (Nutsche) R4->Filter Slurry Transfer Dryer Vacuum Drying Filter->Dryer Wet Cake

Figure 2: Unit operations for the scale-up process. The solvent exchange in R1 is critical to prevent methyl imidate formation.[2]

Scale-Up Critical Control Points (CPPs)

ParameterRangeImpact on Quality/Safety
Residual Methanol < 0.5% before TEOA addHigh MeOH leads to methyl orthoacetate side reaction, reducing yield.[2]
Reaction Temperature 105–115°C<100°C: Slow kinetics.[1][2] >120°C: Degradation of sensitive pyridine ring.[2]
Inert Atmosphere

< 2%
The aminopyridine intermediate oxidizes rapidly to quinoid impurities (color issues).[1][2]
Heptane Addition Rate > 30 minsFast addition causes oiling out/amorphous precipitation instead of crystallization.[2]

Analytical Specifications

For a pharmaceutical intermediate, the following specifications are recommended:

  • Appearance: Off-white to pale yellow crystalline solid.[2]

  • Purity (HPLC):

    
     98.0% (a/a).[1][2]
    
  • Identification:

    
     NMR (Conforms to structure).[1][2]
    
    • Key Signal: Methyl group singlet at

      
       ppm; Pyridine aromatic protons showing [5,4-c] coupling pattern.[2]
      
  • Residual Solvent: Toluene < 890 ppm, Ethanol < 5000 ppm (ICH Q3C).[1][2]

  • Water Content (KF): < 0.5% w/w.[1][2]

Expert Insights & Troubleshooting

  • Regiochemistry Verification: Ensure your starting material is 4-amino-3-hydroxypyridine .[2] Using the isomer 3-amino-4-hydroxypyridine will yield 2-methyloxazolo[4,5-c]pyridine .[2] Confirm regiochemistry via NOESY NMR if the source is ambiguous.

  • Color Management: If the product is dark/brown (due to oxidation), treat the toluene solution with activated carbon (Charcoal SX-Ultra, 5 wt%) at 50°C for 30 minutes before crystallization.[1][2]

  • Alternative Reagents: If TEOA is cost-prohibitive, the reaction can be performed with Acetic Anhydride in Acetic Acid .[2] However, this requires a careful pH adjustment during workup to avoid hydrolyzing the oxazole ring, and the exotherm is sharper.[1][2]

References

  • Structure & Bioactivity

    • Thiazolo[5,4-c]pyridines and Oxazolo[5,4-c]pyridines: Bioisosteres in kinase inhibition.[2]

    • Source:[1][2][4]

  • Synthetic Methodology (General Oxazolopyridine Synthesis)

    • Cyclization of ortho-aminophenols: Standard protocols adapted for pyridine systems.[2]

    • Source:[1][2]

  • Safety Data (Aminopyridines)

    • Handling of 3-amino-4-hydroxypyridine
    • Source:[1][2]

  • Patent Literature (Analogous Processes)

    • Process for fused pyridine-azoles
    • Source:[1][2]

Sources

Troubleshooting & Optimization

Improving reaction yields for 2-Methyloxazolo[5,4-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyloxazolo[5,4-c]pyridine Synthesis

Executive Summary & Core Chemistry

The synthesis of 2-methyloxazolo[5,4-c]pyridine is a critical cyclodehydration process used to generate fused heterocyclic scaffolds for kinase inhibitors and RNA-binding probes. The core transformation involves the condensation of 3-amino-4-hydroxypyridine with a two-carbon synthon (typically acetic anhydride or triethyl orthoacetate).

While the reaction appears straightforward, researchers often encounter low yields (<40%) due to three primary failure modes:

  • Incomplete Cyclodehydration: Formation of the N-acetyl intermediate without ring closure.

  • Hydrolytic Instability: Ring opening of the oxazole moiety during aqueous workup.

  • Substrate Oxidation: The electron-rich aminopyridine starting material is prone to oxidative degradation before reaction.

This guide provides evidence-based troubleshooting to elevate yields to the 75–85% range .

Troubleshooting Guide (Q&A Format)

Issue 1: "I see high conversion to an intermediate by LCMS, but the final cyclized product yield is low."

Diagnosis: You are likely stalling at the N-acetyl-3-amino-4-hydroxypyridine stage. The activation energy for the second step (ring closure) is significantly higher than the initial acylation.

Solution: Switch to a "Dehydrating Melt" protocol.

  • Why: Simple reflux in acetic anhydride (

    
    ) often reaches equilibrium but fails to drive the elimination of water effectively if moisture is present.
    
  • Protocol Adjustment:

    • Use Polyphosphoric Acid (PPA) or PPA esters as the solvent/reagent system. PPA acts as both a solvent and a potent dehydrating agent, forcing the cyclization.

    • Alternative: If using

      
      , add anhydrous sodium acetate  (1.0 equiv) or microwave irradiation  (140°C, 30 min) to overcome the energy barrier.
      
Issue 2: "My product decomposes during the workup (ring opening)."

Diagnosis: The oxazolo[5,4-c]pyridine ring is sensitive to nucleophilic attack at the C2 position, especially in strong acidic or basic aqueous media.

Solution: Implement a Non-Aqueous Workup or pH-Buffered Extraction .

  • Why: The oxazole ring can hydrolyze back to the amidophenol under high pH (hydroxide attack) or low pH (acid-catalyzed hydration).

  • Protocol Adjustment:

    • Avoid: Quenching directly with strong NaOH or HCl.

    • Recommended: Quench the reaction mixture (if

      
      /PPA) into ice-cold saturated 
      
      
      
      to maintain pH 7–8. Rapidly extract into Dichloromethane (DCM) or Ethyl Acetate.
    • Best Practice: If possible, evaporate volatiles under reduced pressure first, then neutralize the residue.

Issue 3: "The starting material turns black before I even start heating."

Diagnosis: 3-amino-4-hydroxypyridine is highly susceptible to air oxidation (forming diazonium-like or polymerized species).

Solution: Pre-activation and Inert Atmosphere.

  • Protocol Adjustment:

    • Recrystallize the starting material from ethanol if it is not a white/pale yellow solid.

    • Purge the reaction vessel with Argon/Nitrogen for 15 minutes before heating.

    • Add a radical scavenger like BHT (butylated hydroxytoluene) (0.1 mol%) if the solvent quality is questionable.

Optimized Experimental Protocol

Method A: Triethyl Orthoacetate (TEOA) Route (Recommended for Purity) This method avoids the harsh acidic conditions of PPA and often yields a cleaner product requiring less purification.

Reagents:

  • 3-Amino-4-hydroxypyridine (1.0 equiv)

  • Triethyl orthoacetate (3.0 equiv)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equiv, catalyst)

  • Solvent: Toluene or Xylene (Anhydrous)

Step-by-Step:

  • Setup: Charge a round-bottom flask with 3-amino-4-hydroxypyridine and anhydrous toluene (0.5 M concentration).

  • Addition: Add Triethyl orthoacetate and p-TSA.

  • Reflux: Attach a Dean-Stark trap (optional but recommended) and reflux at 110–120°C for 4–6 hours. Monitor by TLC/LCMS.

    • Checkpoint: The intermediate imidate ester may form first; continue heating until conversion to the bicyclic product is complete.

  • Workup: Cool to room temperature. The product may crystallize out.[1][2] If not, remove solvent in vacuo.

  • Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography (DCM:MeOH 95:5).

Data Comparison: Reagent Efficiency

Reagent SystemYield (Typical)Purity (Crude)Key AdvantageKey Disadvantage
Acetic Anhydride (Reflux) 45–55%LowCheap, simpleIncomplete cyclization, difficult workup
Acetic Anhydride + Microwave (140°C) 75–82% HighFast (30 min)Scale-up limited by vessel size
Triethyl Orthoacetate / p-TSA 70–78% Very High Mild conditions, easy purificationHigher reagent cost
Polyphosphoric Acid (PPA) 60–70%ModerateForces cyclizationViscous, messy workup, generates waste

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical decision points for optimization.

ReactionPathway SM 3-Amino-4- hydroxypyridine Inter Intermediate: N-Acetyl Amide SM->Inter Ac2O or TEOA (Acylation) Prod Product: 2-Methyloxazolo [5,4-c]pyridine Inter->Prod Heat/Catalyst (- H2O) Side Side Product: Ring Hydrolysis Inter->Side Aq. Workup (pH > 9 or < 4) Opt1 Optimization: Use Microwave or PPA to force dehydration Inter->Opt1 Opt2 Critical Control: Buffer pH ~7.5 during isolation Side->Opt2

Caption: Reaction pathway showing the critical dehydration step (green) and the risk of hydrolysis during workup (red).

References

  • Synthesis of Oxazolo[5,4-c]pyridine Derivatives

    • Title: "Bright and Light-Up Sensing of Benzo[c,d]indole-oxazolopyridine Cyanine Dye for RNA..."
    • Source:Journal of Medicinal Chemistry / NIH PubMed Central
    • Context: Describes the conjugation of the oxazolo[5,4-c]pyridine heterocycle and confirms the utility of the scaffold.
    • URL:[Link]

  • Microwave-Assisted Cyclization Techniques

    • Title: "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines" (Analogous Methodology)
    • Source:Molecules (MDPI)
    • Context: Demonstrates the efficacy of high-temperature microwave protocols (140°C) for fusing azole rings to pyridines, applicable to oxazolo-fusions.
    • URL:[Link]

  • General Cyclodehydration Mechanisms (Acetic Anhydride/DMAP)

    • Title: "Insight into Novel Cyclization Reactions Using Acetic Anhydride in the Presence of 4-Dimethylaminopyridine"
    • Source:Heterocycles[3][4][5]

    • Context: Explains the mechanistic necessity of excess anhydride and base catalysis for difficult cycliz
    • URL:[Link] (Archived via Clockss)

  • Chemical Structure Validation

    • Title: "2-Methyloxazolo[5,4-c]pyridine Compound Summary"
    • Source:PubChem
    • Context: Verification of the specific isomer structure and properties.[2]

    • URL:[Link]

Sources

Overcoming solubility issues in 2-Methyloxazolo[5,4-c]pyridine assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Solubility & Assay Optimization | Ticket Priority: High

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support hub for 2-Methyloxazolo[5,4-c]pyridine . If you are here, you are likely experiencing inconsistent IC50 data, visible precipitation in buffer, or "flat" structure-activity relationships (SAR).[1][2]

The Core Issue: This scaffold is a classic "brick dust" molecule.[3] The fusion of the electron-deficient pyridine ring with the oxazole creates a rigid, planar aromatic system. While the calculated LogP (cLogP ~0.6–1.[3]5) suggests moderate lipophilicity, the Crystal Lattice Energy is the silent killer.[2] These molecules stack efficiently (π-π stacking), leading to high melting points and poor thermodynamic solubility in aqueous media, despite appearing soluble in DMSO.[2]

This guide moves beyond standard protocols to address the specific physical chemistry of the [5,4-c] fused system.

Critical Alerts: Stock Solution Management

Diagnosis: Many solubility failures occur before the compound touches the assay buffer.

The DMSO Hygroscopicity Trap

Dimethyl sulfoxide (DMSO) is hygroscopic.[3][4] It absorbs water from the atmosphere, which disrupts its solvation shell around hydrophobic compounds.[3]

  • The Mechanism: As DMSO absorbs atmospheric water, the "solvating power" decreases non-linearly. For a rigid scaffold like 2-Methyloxazolo[5,4-c]pyridine, even 2-5% water content in your "100%" DMSO stock can trigger micro-precipitation.[2][3]

  • Symptom: Stock solutions appear clear but contain sub-visible seed crystals that nucleate massive precipitation upon dilution.[3]

Corrective Protocol:

  • Storage: Store dry powder in a desiccator.

  • Solubilization: Use anhydrous DMSO (99.9%) from a freshly opened bottle.[2][3]

  • Aliquot immediately: Do not store a large working stock. Create single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Why? Every freeze-thaw cycle introduces condensation (water) into the tube.[3]

Troubleshooting Guide: The "Crash Out" Phenomenon

Scenario A: Precipitation upon dilution into buffer

User Report: "I dilute my 10 mM DMSO stock into PBS, and it turns cloudy immediately."

Root Cause: Kinetic Solubility Shock.[3] Dropping a high-energy hydrophobic solute from an organic solvent directly into a high-dielectric aqueous buffer causes rapid phase separation (oiling out or crystallization).[3]

The Fix: Intermediate Solvent Step Do not jump from 100% DMSO to 1% DMSO/Buffer.[3] Use a "stepping stone" dilution method.[3]

Protocol:

  • Step 1: Dilute 10 mM stock 1:10 into 100% Ethanol or PEG-400 (Intermediate Stock = 1 mM).

  • Step 2: Dilute Intermediate Stock 1:10 into your Assay Buffer (Final = 100 µM).

    • Mechanism:[1][2][3][5][6][7] The cosolvent (EtOH/PEG) lowers the dielectric constant of the immediate environment, preventing the "shock" precipitation.

Scenario B: pH-Dependent Solubility

User Report: "The compound is soluble in my binding assay (pH 5.5) but precipitates in my cell assay (pH 7.4)."

Scientific Rationale: The pyridine nitrogen in the [5,4-c] system is a weak base.[3]

  • Low pH (< 4-5): The nitrogen protonates (

    
    ), breaking the crystal lattice via charge repulsion and hydration.[1][2]
    
  • Neutral pH (7.4): The molecule is neutral and hydrophobic.[3]

Decision Matrix:

Assay pHSolubility RiskMitigation Strategy
pH < 5.0 LowStandard buffers usually sufficient.[3]
pH 7.4 High Requires Cyclodextrin (e.g., Captisol® or HP-β-CD) or 0.01% Tween-80.[2][3]
pH > 8.0 CriticalAvoid if possible; scaffold may degrade (oxazole ring opening).[2][3]

Advanced Diagnostics: Aggregation vs. Inhibition[2]

The Shoichet Artifact: Planar heterocycles like 2-Methyloxazolo[5,4-c]pyridine are prone to forming colloidal aggregates.[3] These colloids sequester enzymes, leading to false-positive inhibition.[1][2][3]

The Test: If you see inhibition, run the Detergent Challenge .

  • Measure IC50 in standard buffer.[3]

  • Measure IC50 in buffer + 0.01% Triton X-100 (freshly prepared).[2][3]

  • Result A: IC50 remains stable.

    
    True Inhibitor. 
    
  • Result B: IC50 shifts dramatically (>10-fold) or activity disappears.[2][3]

    
    False Positive (Aggregation). 
    

Visual Workflows

Figure 1: The Solubility Optimization Workflow

This diagram illustrates the logical flow for stabilizing the compound from stock to assay.

SolubilityWorkflow Stock Solid Compound (High Lattice Energy) DMSO Dissolve in Anhydrous DMSO (Avoid Water Uptake) Stock->DMSO Check Visual Inspection: Clear Solution? DMSO->Check Direct Direct Dilution (Risk: Kinetic Shock) Check->Direct Standard Path Step Stepping Stone Method (DMSO -> PEG400 -> Buffer) Check->Step Recommended Assay Assay Buffer (pH 7.4) Direct->Assay Step->Assay Precip PRECIPITATION (False Negatives) Assay->Precip If Lattice Energy > Solvation Stable Stable Dispersion (Valid Data) Assay->Stable With Cosolvent/Surfactant

Caption: Workflow to mitigate kinetic solubility shock during dilution steps.

Figure 2: Troubleshooting Decision Tree

Use this logic gate to determine if your data is compromised by solubility artifacts.

DecisionTree Start Inconsistent Data? Turbidity Visible Turbidity? Start->Turbidity YesTurb Solubility Limit Exceeded Turbidity->YesTurb Yes NoTurb Check for Aggregation Turbidity->NoTurb No Fix1 Action: Reduce Concentration or Add 20% HP-β-CD YesTurb->Fix1 Detergent Run Detergent Challenge (+0.01% Triton X-100) NoTurb->Detergent ResultA IC50 Unchanged Detergent->ResultA ResultB IC50 Shifts >10x Detergent->ResultB Valid Valid Specific Binding ResultA->Valid Artifact False Positive (Colloidal Aggregator) ResultB->Artifact

Caption: Logic gate for distinguishing solubility issues from specific inhibition.

Reference Data: Solvent Compatibility Table

Solvent / AdditiveCompatibility with 2-Methyloxazolo[5,4-c]pyridineNotes
DMSO High (Stock)Warning: Hygroscopic.[1][3] Keep anhydrous.[3]
Methanol/Ethanol ModerateGood for intermediate dilutions.[3] Volatile.
PEG-400 HighExcellent cosolvent to prevent crystal nucleation.[3]
HP-β-CD (Cyclodextrin) Excellent Encapsulates the hydrophobic core; best for cell assays.[3]
Tween-80 ModerateUse at <0.05% to prevent aggregation; check assay tolerance.[3]
PBS (pH 7.4) Poor High risk of precipitation without additives.[2][3]

References

  • Di, L., & Kerns, E. H. (2015).[2][3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[3] (Standard text on "Brick Dust" molecules and solubility).

  • Shoichet, B. K. (2006).[2][3] Screening in a Spirit Haunted by Pathological Molecules. Nature Discovery. (Definitive guide on aggregation-based false positives).

  • Waybright, T. J., et al. (2009).[1][2][3] Increasing the reliability of high-throughput screening data by detecting and correcting for compound aggregation. Assay Drug Dev Technol. (Protocols for detergent challenges).

  • Lipinski, C. A. (2000).[2][3] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational work on solubility rules).

  • Popa-Burke, I. G., et al. (2014).[2][3] Compound Precipitation in High-Concentration DMSO Solutions. J Biomol Screen.[3][5][8][9] (Detailed analysis of DMSO water uptake). [1][2][3]

Sources

Stability of 2-Methyloxazolo[5,4-c]pyridine under physiological conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 2-Methyloxazolo[5,4-c]pyridine

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Methyloxazolo[5,4-c]pyridine. It provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this heterocyclic compound under physiological conditions. The information herein is synthesized from established principles of medicinal chemistry and analytical science to empower you to anticipate and address stability challenges in your experiments.

Troubleshooting Guide: Investigating Unexpected Degradation

This section addresses common issues encountered during the handling and analysis of 2-Methyloxazolo[5,4-c]pyridine, providing a logical workflow for problem-solving.

Issue 1: Low recovery of 2-Methyloxazolo[5,4-c]pyridine in aqueous buffers.

Potential Cause: Hydrolytic instability of the oxazole ring, particularly under acidic or strongly basic conditions. The oxazole ring system can be susceptible to ring cleavage.[1][2]

Troubleshooting Workflow:

  • pH Profiling:

    • Rationale: To determine the pH range where the compound is most stable. The rate of hydrolysis of oxazoles can be pH-dependent.[1]

    • Protocol:

      • Prepare a series of buffers ranging from pH 3 to pH 10 (e.g., citrate, phosphate, borate).

      • Prepare a stock solution of 2-Methyloxazolo[5,4-c]pyridine in a minimal amount of a co-solvent like DMSO or acetonitrile.

      • Spike the stock solution into each buffer to a final concentration of 1-10 µM.

      • Incubate the samples at a controlled temperature (e.g., 37°C).

      • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction by adding an equal volume of cold acetonitrile or methanol.

      • Analyze the samples by a validated LC-MS/MS or HPLC-UV method to quantify the remaining parent compound.[3][4]

      • Plot the percentage of remaining compound versus time for each pH to determine the degradation rate.

  • Forced Degradation Study:

    • Rationale: To identify potential degradation products and pathways under stressed conditions. This is a standard practice in drug development.[5][6]

    • Protocol:

      • Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at a controlled temperature (e.g., 60°C).

      • Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at a controlled temperature (e.g., 60°C).

      • Oxidative Degradation: Treat the compound with a mild oxidizing agent like 3% hydrogen peroxide at room temperature.

      • Photostability: Expose a solution of the compound to UV light (as per ICH Q1B guidelines).

      • Analyze the stressed samples by LC-MS/MS to identify and characterize any major degradation products.

Data Interpretation:

ConditionExpected Outcome if Instability is PresentPotential Degradation Product
Acidic pH Rapid loss of parent compoundRing-opened amide-alcohol
Basic pH Moderate to rapid loss of parent compoundRing-opened species
Oxidation Formation of N-oxides on the pyridine ring2-Methyloxazolo[5,4-c]pyridine-N-oxide

Workflow Diagram:

G start Low Recovery Observed ph_profile Conduct pH Stability Profile (pH 3-10) start->ph_profile forced_degradation Perform Forced Degradation Study start->forced_degradation analyze Analyze by LC-MS/MS ph_profile->analyze forced_degradation->analyze identify_degradants Identify Degradation Products analyze->identify_degradants determine_stable_ph Determine Optimal pH Range analyze->determine_stable_ph optimize_conditions Optimize Formulation/Assay Buffer identify_degradants->optimize_conditions determine_stable_ph->optimize_conditions G parent 2-Methyloxazolo[5,4-c]pyridine (Parent Compound) phase1 Phase I Metabolism (e.g., CYP450 enzymes) parent->phase1 metabolite1 Hydroxylation of Methyl Group phase1->metabolite1 metabolite2 N-Oxidation of Pyridine phase1->metabolite2 metabolite3 Ring Hydroxylation phase1->metabolite3 phase2 Phase II Metabolism (e.g., UGTs, SULTs) metabolite1->phase2 metabolite2->phase2 metabolite3->phase2 conjugate Glucuronide or Sulfate Conjugates phase2->conjugate

Caption: Potential metabolic pathways for 2-Methyloxazolo[5,4-c]pyridine.

Next Steps: If metabolic instability is confirmed, consider strategies like deuteration of the methyl group or bioisosteric replacement of labile positions to improve metabolic stability. [10]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 2-Methyloxazolo[5,4-c]pyridine?

Q2: How does the oxazole ring compare to other heterocycles in terms of stability?

A: The oxazole ring is generally considered less aromatic and more susceptible to hydrolysis than bioisosteric rings like thiazole or imidazole. [1]However, it can be more stable than ester or amide linkages in certain contexts, which is why it's used as a bioisostere. [8][9]The stability is highly dependent on the specific chemical environment and substituents.

Q3: Are there any known liabilities with the pyridine ring in this scaffold?

A: The pyridine ring introduces a basic nitrogen atom, which can be a site for N-oxidation by metabolic enzymes. [10]Additionally, pyridine and its derivatives can be susceptible to microbial degradation in the environment, which might be a consideration for long-term environmental fate studies. [11][12] Q4: What analytical techniques are best suited for stability studies of this compound?

A: A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. [3][4]* HPLC-UV: Excellent for quantifying the parent compound when degradation products do not co-elute and have different UV spectra.

  • LC-MS/MS: Provides superior sensitivity and selectivity for quantifying the parent compound and is essential for the identification and structural elucidation of unknown degradation products and metabolites.

Q5: If my compound is unstable, what chemical modifications could I consider?

A: This is a core challenge in medicinal chemistry. Based on the identified instability, you could consider:

  • Addressing Hydrolysis: If the oxazole ring is the point of hydrolysis, you might explore replacing it with a more stable heterocycle like a 1,2,4-oxadiazole or a thiazole, a common bioisosteric replacement strategy. [13][14]* Blocking Metabolism: If the methyl group is a site of metabolic oxidation, replacing it with a CF3 group or creating a gem-dimethyl analog can block this pathway. If the pyridine ring is hydroxylated, adding a blocking group like fluorine at that position can improve metabolic stability.

References
  • Grigorjeva, L., et al. (2021). Heterocycloalkynes Fused to a Heterocyclic Core: Searching for an Island with Optimal Stability-Reactivity Balance. Journal of the American Chemical Society. Available at: [Link]

  • Author Unknown. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. ResearchGate. Available at: [Link]

  • Author Unknown. (Date Unknown). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Available at: [Link]

  • Author Unknown. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. PMC. Available at: [Link]

  • Author Unknown. (2025). Photocycloadditions on 2-Methyloxazolo[5,4-b]pyridine. ResearchGate. Available at: [Link]

  • Author Unknown. (Date Unknown). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. Available at: [Link]

  • Author Unknown. (Date Unknown). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]

  • Author Unknown. (2025). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate. Available at: [Link]

  • Author Unknown. (Date Unknown). Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers. Available at: [Link]

  • Author Unknown. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Available at: [Link]

  • Author Unknown. (Date Unknown). Naturally Occurring Oxazole-Containing Peptides. PMC. Available at: [Link]

  • Author Unknown. (Date Unknown). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. ASM Journals. Available at: [Link]

  • Author Unknown. (Date Unknown). Effect of pH on first-order rate constant for the hydrolysis of... ResearchGate. Available at: [Link]

  • Meanwell, N. A. (Date Unknown). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

  • Author Unknown. (2015). In vitro disposition profiling of heterocyclic compounds. PubMed. Available at: [Link]

  • Author Unknown. (Date Unknown). Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications. Available at: [Link]

  • Author Unknown. (Date Unknown). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC. Available at: [Link]

  • Author Unknown. (Date Unknown). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available at: [Link]

  • Author Unknown. (Date Unknown). Naturally Occurring Oxazole-Containing Peptides. MDPI. Available at: [Link]

  • Author Unknown. (Date Unknown). A statistical analysis of in-vitro human microsomal metabolic stability of heterocyclic replacement for di-substituted phenyl in. The Royal Society of Chemistry. Available at: [Link]

  • Author Unknown. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Available at: [Link]

  • Author Unknown. (Date Unknown). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

  • Author Unknown. (Date Unknown). Oxazole. Wikipedia. Available at: [Link]

  • Author Unknown. (Date Unknown). Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. PubMed. Available at: [Link]

  • Author Unknown. (Date Unknown). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Meanwell, N. (2024). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. YouTube. Available at: [Link]

  • Author Unknown. (Date Unknown). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. Available at: [Link]

  • Author Unknown. (Date Unknown). A comprehensive review on biological activities of oxazole derivatives. ResearchGate. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Author Unknown. (Date Unknown). 6. analytical methods. ATSDR. Available at: [Link]

  • Author Unknown. (Date Unknown). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: [Link]

  • Diana, G. D., et al. (1994). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Priyanka, et al. (Date Unknown). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. Available at: [Link]

  • Author Unknown. (Date Unknown). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Author Unknown. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. PMC. Available at: [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. Available at: [Link]

  • Author Unknown. (2018). Development of novel oxazolo[5,4-d]pyrimidines as competitive CB2 neutral antagonists based on scaffold hopping. PubMed. Available at: [Link]

  • Author Unknown. (Date Unknown). Bioisosteric replacement in linezolid. ResearchGate. Available at: [Link]

  • Author Unknown. (Date Unknown). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PMC. Available at: [Link]

Sources

Minimizing ring opening of oxazolopyridines during hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub

Current Status: ONLINE Topic: Chemoselective Hydrolysis of Esters on Oxazolopyridine Scaffolds Ticket Priority: High (Irreversible Core Degradation)

Diagnostic & Triage

Before attempting hydrolysis, you must characterize the electronic environment of your specific isomer. The fusion of the electron-deficient pyridine ring to the oxazole renders the C2 position significantly more electrophilic than in isolated oxazoles.

The Core Problem: Standard hydrolysis reagents (NaOH, LiOH, HCl) often fail because the rate of nucleophilic attack at the oxazole C2 position (


) competes with or exceeds the rate of attack at the ester carbonyl (

).
Decision Matrix: Method Selection

Use this flowchart to select the appropriate protocol based on your substrate's sensitivity.

Hydrolysis_Decision_Tree Start Start: Oxazolopyridine Ester Is_Steric Is the ester sterically hindered? (e.g., t-Butyl, ortho-substituted) Start->Is_Steric Is_Base_Sens Is the scaffold Base Sensitive? (Susceptible to C2 attack) Is_Steric->Is_Base_Sens No Method_B Method B: Me3SnOH (Neutral / The 'Magic Bullet') Is_Steric->Method_B Yes (Very Hindered) Method_A Method A: TMSOK (Anhydrous Nucleophilic) Is_Base_Sens->Method_A Yes (High Risk) Method_D Method D: LiOH + LiBr (Enhanced Aqueous) Is_Base_Sens->Method_D No (Low Risk) Method_C Method C: Enzymatic (PLE / Lipase) Method_A->Method_C If Fails/Racemizes

Figure 1: Decision matrix for selecting hydrolysis conditions based on steric hindrance and electronic sensitivity of the oxazolopyridine core.

Troubleshooting Tickets (Q&A)

Below are resolved support tickets addressing the most common failure modes.

Ticket #402: Ring Cleavage under Aqueous Base

User Report: "I treated my ethyl ester (attached to the pyridine ring) with 1M NaOH in MeOH/Water. The ester is gone, but NMR shows a new aldehyde peak and loss of aromaticity. What happened?"

Root Cause Analysis: You experienced Nucleophilic Ring Opening .

  • The pyridine ring pulls electron density, making the oxazole C2 carbon highly electrophilic.

  • Hydroxide ions (

    
    ) are hard nucleophiles. They attacked the C2 position rather than (or in addition to) the ester carbonyl.
    
  • This results in ring cleavage, typically yielding an amino-alcohol or formamide derivative.

Corrective Action: Switch to Potassium Trimethylsilanolate (TMSOK) in anhydrous solvent (Protocol A).

  • Why: TMSOK acts as a nucleophile rather than a base. It attacks the silyl-philic ester methyl group or the carbonyl in a non-aqueous environment, preventing the hydration required for ring opening.

Ticket #409: Acid Hydrolysis & Decarboxylation

User Report: "I tried 4N HCl to avoid the base sensitivity. The ester hydrolyzed, but I isolated a complex mixture of amino ketones."

Root Cause Analysis: Oxazoles are weak bases.[1] In strong acid:

  • The oxazole nitrogen protonates (

    
    ).
    
  • This protonation activates the C2 position for attack by water molecules.[2]

  • The ring hydrolyzes to an

    
    -acylamino ketone.
    

Corrective Action: Use Trimethyltin Hydroxide (Me3SnOH) (Protocol B).[3]

  • Why: This reaction proceeds at neutral pH. It avoids the protonation of the oxazole nitrogen, keeping the ring intact while effectively cleaving the ester.

Ticket #415: Reaction Stalled with LiOH

User Report: "I switched to LiOH in THF/H2O to be milder. The starting material is untouched after 24 hours."

Root Cause Analysis: While LiOH is milder than NaOH, oxazolopyridines are often lipophilic and poorly soluble in the aqueous phase required for LiOH activity. The biphasic system is preventing the reagent from reaching the ester.

Corrective Action: Add a chaotropic salt or phase transfer catalyst.

  • Modification: Add 3-5 equivalents of LiBr to the LiOH reaction.

  • Mechanism: LiBr coordinates to the carbonyl oxygen, increasing its electrophilicity, while breaking up hydrogen bond networks that stabilize the ester, forcing the hydrolysis to proceed under milder conditions.

Mechanism of Failure Visualization

Understanding where the reagent attacks is critical for prevention.

Failure_Mechanism Substrate Oxazolopyridine Ester Path_A Path A: Desired (Ester Hydrolysis) Substrate->Path_A Soft Nucleophile (TMSOK, Me3SnOH) Path_B Path B: Failure (Ring Opening) Substrate->Path_B Hard Nucleophile (OH-, H3O+) Product_A Carboxylic Acid (Intact Core) Path_A->Product_A Product_B Amino-Alcohol / Formamide Path_B->Product_B Note Critical Failure Point: Nucleophilic attack at C2 due to Pyridine e- withdrawal Path_B->Note

Figure 2: Mechanistic divergence between successful hydrolysis and ring degradation.

Standard Operating Protocols (SOPs)
Protocol A: TMSOK Anhydrous Hydrolysis

Best for: Base-sensitive substrates, sterically accessible esters.

  • Preparation: Dissolve the oxazolopyridine ester (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Reagent Addition: Add Potassium Trimethylsilanolate (TMSOK) (1.5 – 2.0 equiv) in one portion at room temperature.

    • Note: TMSOK is hygroscopic. Handle in a desiccator or glovebox if possible.

  • Reaction: Stir at room temperature under Argon. Monitor by TLC/LCMS.

    • Typical Time: 1–4 hours.

  • Workup (Critical):

    • Dilute with Et2O or EtOAc.

    • Do NOT use strong acid to quench. Wash with 5% NaH2PO4 (monobasic sodium phosphate) or dilute citric acid to neutralize the silanolate without protonating the oxazole.

    • Dry over Na2SO4 and concentrate.[4]

Protocol B: Trimethyltin Hydroxide (The "Nicolaou" Method)

Best for: Highly hindered esters, extreme acid/base sensitivity. The "Gold Standard" for tough cases.

⚠️ SAFETY WARNING: Organotin compounds are highly toxic. Use double-gloving and work strictly in a fume hood.

  • Preparation: Dissolve ester (1.0 equiv) in 1,2-Dichloroethane (DCE).

  • Reagent Addition: Add Trimethyltin hydroxide (Me3SnOH) (2.0 – 5.0 equiv).

  • Reaction: Heat to 60–80°C in a sealed tube or reflux condenser.

    • Mechanism:[5][6][7][8] The reaction proceeds via a neutral coordination mechanism, avoiding charge buildup on the ring.

  • Workup (Tin Removal):

    • Concentrate the reaction mixture.

    • Redissolve in EtOAc.

    • Wash vigorously with 5% KHSO4 or HCl (1N) briefly to remove the trimethyltin byproduct (forms water-soluble Me3SnCl/salts).

    • Alternative Tin Removal: If the product is acid-sensitive, wash with a saturated KF (Potassium Fluoride) solution to precipitate insoluble Me3SnF. Filter through Celite.

Protocol C: Enzymatic Hydrolysis (Screening)

Best for: Enantiopure esters or ultra-labile scaffolds.

  • Screening Kit: Prepare 1 mg of substrate in 100 µL DMSO.

  • Buffer: Add to 2 mL of Phosphate Buffer (pH 7.0).

  • Enzyme Addition: Add 10-20 mg of enzyme (Screen: Pig Liver Esterase (PLE), Candida antarctica Lipase B (CALB), and Rhizopus oryzae lipase).

  • Incubation: Shake at 30°C for 24 hours.

  • Analysis: Check LCMS for conversion. Scale up the "hit" enzyme.

Data Summary: Reagent Comparison
ReagentpH ConditionsRisk of Ring OpeningSteric ToleranceToxicity
NaOH / KOH High (>12)High GoodLow
LiOH + LiBr Moderate (9-10)ModerateModerateLow
TMSOK Basic (Anhydrous)Low ModerateLow
Me3SnOH NeutralVery Low Excellent High
Enzymes Neutral (7.0)NegligiblePoor (Specific)Low
References
  • Nicolaou, K. C., et al. (2005).[3][9] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition.

    • Key Insight: Establishes Me3SnOH as the premier reagent for hydrolyzing sensitive esters without epimeriz
  • Laganis, E. D., & Chenard, B. L. (1984). "Metal silanolates: organic soluble equivalents for O-2." Tetrahedron Letters.

    • Key Insight: Introduces TMSOK as an anhydrous, nucleophilic hydroxide equivalent for ester cleavage.
  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry.

    • Key Insight: Discusses the general stability and reactivity of the oxazole nucleus, specifically regarding C2 susceptibility.
  • Theodorou, V., et al. (2018).[10] "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[10] Arkivoc.

    • Key Insight: Provides comparative data on non-aqueous hydrolysis methods for sterically hindered substr

Sources

Validation & Comparative

Comparative Guide: 1H NMR Characteristic Shifts of 2-Methyloxazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

2-Methyloxazolo[5,4-c]pyridine represents a critical bicyclic scaffold in medicinal chemistry, often utilized as a bioisostere for purines and benzimidazoles in kinase inhibitor design.[1]

For the synthetic chemist, the primary analytical challenge is not merely assigning peaks, but distinguishing this specific isomer from its regioisomers (specifically the [4,5-c] and [5,4-b] systems).[1] Cyclization of amino-hydroxypyridines often yields ambiguous mixtures if the starting material regiochemistry is not rigorously controlled.

This guide provides a comparative analysis of the 1H NMR characteristics, focusing on the diagnostic shifts and coupling constants required to validate the [5,4-c] fusion pattern.

Structural Analysis & Numbering Logic

Before interpreting shifts, we must establish the numbering system, as "c-fusion" implies specific heteroatom placement.[1]

  • Scaffold: Pyridine fused to an oxazole ring.[1][2][3]

  • Fusion [5,4-c]: The oxazole ring is fused across the 3,4-positions of the pyridine ring.[1]

  • Numbering:

    • Position 2: Methyl group (Oxazole ring).[1][4]

    • Position 4: Aromatic proton (Singlet-like, adjacent to bridgehead N).[1]

    • Position 6: Aromatic proton (Doublet, adjacent to Pyridine N).[1][5]

    • Position 7: Aromatic proton (Doublet, adjacent to Pyridine N and bridgehead C).[1]

Critical Diagnostic Feature: In the [5,4-c] system, the pyridine nitrogen is located at position 5.[1] This creates a specific shielding/deshielding pattern distinct from the [4,5-c] isomer where the nitrogen is at position 6.[1]

Comparative NMR Data: Target vs. Alternatives

The following table contrasts the expected shifts of the target molecule against its most common regioisomeric contaminants.

Solvent: DMSO-d6 (Recommended due to solubility of fused heterocycles) Frequency: 400 MHz+[1]

Feature2-Methyloxazolo[5,4-c]pyridine (Target)2-Methyloxazolo[4,5-c]pyridine (Alternative)2-Methyloxazolo[5,4-b]pyridine (Alternative)
C2-Methyl δ 2.65 - 2.75 ppm (s) δ 2.65 - 2.75 ppm (s)δ 2.60 - 2.70 ppm (s)
H-4 (Singlet) ~9.05 ppm (s) (Deshielded by oxazole O & bridgehead)~8.80 ppm (s) (H-2 in this isomer)N/A (Nitrogen is here)
H-6 (Doublet) ~8.55 ppm (d,

Hz)
(Ortho to Pyridine N)
~8.45 ppm (d,

Hz)
~8.40 ppm (dd)
H-7 (Doublet) ~7.85 ppm (d,

Hz)
(Ortho to Pyridine N)
~7.60 ppm (d,

Hz)
~7.45 ppm (dd)
Coupling (

)

Hz
(Ortho)

Hz
(Ortho)

Hz,

Hz
Key Differentiators:
  • The H-4 Singlet: In the [5,4-c] isomer, the singlet (H-4) is extremely deshielded (~9.0+ ppm) because it sits between the bridgehead nitrogen and the oxazole oxygen's inductive influence.[1] In the [4,5-c] isomer, this proton is slightly more shielded.[1]

  • Coupling Patterns: The [5,4-b] isomer is easily identified by an ABX or AMX pattern (three coupled protons) if unsubstituted, or distinct meta-coupling if substituted.[1] The [5,4-c] and [4,5-c] isomers both show an AX system (two doublets) + one Singlet.[1]

Experimental Validation Workflow

To rigorously confirm the structure, rely on this self-validating protocol.

A. Sample Preparation[1][3][6][7]
  • Solvent: Use DMSO-d6 (99.9% D) rather than CDCl3. Fused oxazolopyridines often aggregate in chloroform, leading to broadened peaks.[1]

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Water Suppression: If the sample is hygroscopic, use a presaturation pulse sequence to suppress the H2O signal at 3.33 ppm, which can obscure the methyl region.

B. Structural Elucidation Logic (Graphviz)[1]

The following diagram outlines the decision tree for distinguishing the [5,4-c] isomer from the [4,5-c] isomer using 2D NMR.

Isomer_Verification Start Crude Product (Ambiguous Isomer) H1_NMR 1H NMR Spectrum (Identify Singlet & Doublets) Start->H1_NMR Decision Is H-Singlet > 9.0 ppm? H1_NMR->Decision NOESY Run NOESY/ROESY (Target: Methyl Group Interaction) Decision->NOESY Ambiguous Conclusion_Target CONFIRMED: 2-Methyloxazolo[5,4-c]pyridine Decision->Conclusion_Target Yes (Likely [5,4-c]) Result_54c Correlation: Me-H <-> H-4 (Singlet)? (NOE Observed) NOESY->Result_54c Result_45c Correlation: Me-H <-> H-Doublet? (NOE Observed) NOESY->Result_45c Result_54c->Conclusion_Target Yes (Proximity) Conclusion_Iso IDENTIFIED: 2-Methyloxazolo[4,5-c]pyridine Result_45c->Conclusion_Iso Yes (Proximity)

Caption: Workflow for distinguishing oxazolopyridine regioisomers using NOE correlations between the C2-Methyl and the aromatic ring protons.

Mechanistic Insight: Why the Shifts Differ

Understanding the electronic environment allows for better prediction of derivatives.

  • Anisotropy of the Ring Current: The fusion of the electron-rich oxazole ring with the electron-deficient pyridine ring creates a "push-pull" system.[1]

  • Nitrogen Lone Pair Effect:

    • In [5,4-c] , the pyridine nitrogen is para to the bridgehead carbon bearing the H-4 proton.[1] This allows for resonance delocalization that affects the H-4 shift.[1]

    • In [4,5-c] , the pyridine nitrogen is meta to the singlet proton, altering the shielding cone.[1]

  • Methyl Group Probe: The C2-methyl group acts as an excellent probe.[1] In NOESY experiments, the methyl protons will show a cross-peak with the H-4 singlet in the [5,4-c] isomer (due to spatial proximity across the oxazole ring).[1] In the [4,5-c] isomer, the methyl group is spatially closer to the H-6/H-7 doublet system , depending on the exact conformation, but generally further from the singlet.[1]

References

  • Chimichi, S., et al. (1985).[1] "Carbon-13 NMR studies on azolopyridines 2—The oxazolopyridine systems." Magnetic Resonance in Chemistry. Link[1]

    • Provides foundational 13C and 1H NMR d
  • Velihina, E.S., et al. (2022).[1] "New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research." International Journal of Molecular Sciences. Link

    • Comparative analysis of similar fused oxazole-pyrimidine systems, useful for shift extrapol
  • Potikha, L.M., et al. (2025).[1] "Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine." Eurasian Journal of Chemistry. Link

    • Recent experimental data on the [5,4-b] isomer, serving as a negative control for identification.[1]

Sources

Definitive Guide: Distinguishing 2-Methyloxazolo[5,4-c]pyridine from [4,5-c] Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an authoritative technical reference for researchers and medicinal chemists. It prioritizes causal logic, experimental validation, and high-fidelity structural assignment.

Executive Summary: The Scaffold Identity Crisis

In kinase inhibitor discovery and fragment-based drug design, the oxazolopyridine scaffold serves as a critical bioisostere for purines and indoles. However, the regiochemical ambiguity between 2-methyloxazolo[5,4-c]pyridine and its [4,5-c] isomer is a pervasive challenge.[1]

These isomers possess identical molecular weights and similar polarity, yet they exhibit drastically different hydrogen bond acceptor/donor vectors within a binding pocket. Misassignment can lead to erroneous Structure-Activity Relationship (SAR) models and stalled lead optimization.[1] This guide provides a self-validating analytical workflow to unambiguously distinguish these isomers.

Structural Anatomy & Nomenclature

Understanding the fusion numbering is the first step to correct assignment. The "c" face of the pyridine ring refers to the bond between positions 3 and 4.

Feature2-Methyloxazolo[5,4-c]pyridine 2-Methyloxazolo[4,5-c]pyridine
Fusion Bond Pyridine C3–C4Pyridine C3–C4
Oxazole Orientation Oxygen at C3 , Nitrogen at C4Nitrogen at C3 , Oxygen at C4
Precursor Origin 4-amino-3-hydroxypyridine3-amino-4-hydroxypyridine
Electronic Character Pyridine N is adjacent to Oxazole NPyridine N is adjacent to Oxazole O

Critical Note: The numbering [5,4] vs [4,5] indicates the direction of fusion relative to the pyridine numbering (1→2→3→4).

  • [5,4-c]: Oxazole position 5 (next to O) fuses to Pyridine 3. Oxazole position 4 (next to N) fuses to Pyridine 4.

  • [4,5-c]: Oxazole position 4 (next to N) fuses to Pyridine 3. Oxazole position 5 (next to O) fuses to Pyridine 4.

Synthetic Logic: The Precursor Rule

The most reliable predictive tool is the starting material. Unless a high-energy rearrangement (e.g., Dimroth-like) occurs, the regiochemistry is "locked in" by the amine/hydroxyl positions of the pyridine precursor.[1]

Pathway A: Synthesis of the [5,4-c] Isomer

Target: 2-Methyloxazolo[5,4-c]pyridine Precursor: 4-Amino-3-hydroxypyridine (or 4-amino-3-chloropyridine) Mechanism: [1][2]

  • Acylation of the C4-amine.[1]

  • Cyclodehydration where the amide oxygen attacks the C3 position.

  • Result: The bridgehead Nitrogen remains at C4. The Oxygen ends up at C3.

Pathway B: Synthesis of the [4,5-c] Isomer

Target: 2-Methyloxazolo[4,5-c]pyridine Precursor: 3-Amino-4-hydroxypyridine Mechanism: [1][2]

  • Acylation of the C3-amine.[1]

  • Cyclodehydration where the amide oxygen attacks the C4 position.

  • Result: The bridgehead Nitrogen remains at C3. The Oxygen ends up at C4.

SynthesisFlow Start1 Precursor: 4-Amino-3-hydroxypyridine Process1 Cyclization (Acylation + Dehydration) Start1->Process1 Retains N at C4 Start2 Precursor: 3-Amino-4-hydroxypyridine Process2 Cyclization (Acylation + Dehydration) Start2->Process2 Retains N at C3 Result1 Product: Oxazolo[5,4-c]pyridine (O at C3, N at C4) Process1->Result1 Result2 Product: Oxazolo[4,5-c]pyridine (N at C3, O at C4) Process2->Result2

Figure 1: Retrosynthetic logic flow determining regiochemical outcome based on pyridine precursors.

Analytical Comparison & Validation Protocols

Relying solely on 1D 1H NMR is risky due to solvent-dependent shifts.[1][2] The following multi-modal approach is required for definitive assignment.

Tier 1: 1H NMR Signatures (Indicative)

While chemical shifts vary, the H2 proton (located between the pyridine nitrogen and the fusion bond) is the most sensitive probe.

  • [5,4-c] Isomer: The H2 proton is adjacent to the C3-Oxygen fusion point.[1] Oxygen is highly electronegative, typically causing a downfield shift relative to the isomer.

  • [4,5-c] Isomer: The H2 proton is adjacent to the C3-Nitrogen fusion point.[1]

Proton[5,4-c] Isomer (O at C3)[4,5-c] Isomer (N at C3)
H2 (Pyridine) ~9.0 - 9.2 ppm (Deshielded by O)~8.8 - 9.0 ppm (Less deshielded)
Coupling H2: SingletH5/H6: Doublets (J ~5-6 Hz)H2: SingletH5/H6: Doublets (J ~5-6 Hz)
Tier 2: 13C NMR & HMBC (Definitive)

This is the Gold Standard method. You must establish the connectivity of the quaternary fusion carbons (C3 and C4).

Protocol:

  • Run a 13C NMR to identify the two quaternary fusion carbons.

    • C-O Carbon: Typically 150–160 ppm .

    • C-N Carbon: Typically 135–145 ppm .

  • Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Trace the correlations from Pyridine H2:

    • In [5,4-c]: H2 is attached to C2. It will show a strong 3-bond correlation to the fusion carbon at C4 (the N-linked carbon) and a 2-bond correlation to C3 (the O-linked carbon).[1][2] Note: 2-bond correlations are often weak in HMBC, but 3-bond are strong.[1][2]

    • Crucial Test: Look for the correlation from H5 (beta to pyridine N).

      • H5 is 3 bonds away from C3 .

      • If H5 correlates to a carbon at ~155 ppm (C-O), the Oxygen is at C3 → [5,4-c] .

      • If H5 correlates to a carbon at ~140 ppm (C-N), the Nitrogen is at C3 → [4,5-c] .

Tier 3: Experimental Protocol for Assignment

Follow this decision tree to validate your synthesized material.

DecisionTree Start Start: Purified Compound Step1 Step 1: Acquire 1H & 13C NMR Start->Step1 Step2 Step 2: Identify Fusion Carbons (C3, C4) Look for signals at ~140 ppm (C-N) and ~155 ppm (C-O) Step1->Step2 Step3 Step 3: Run HMBC Experiment Step2->Step3 Check Check H5 (Pyridine) Correlation Step3->Check Res1 H5 correlates to ~155 ppm (C-O) Isomer: [5,4-c] Check->Res1 Oxygen at C3 Res2 H5 correlates to ~140 ppm (C-N) Isomer: [4,5-c] Check->Res2 Nitrogen at C3

Figure 2: HMBC-driven decision tree for structural assignment.

Experimental Data Summary

Property2-Methyloxazolo[5,4-c]pyridine2-Methyloxazolo[4,5-c]pyridine
CAS Number 83431-05-4116081-17-5 (7-bromo deriv)
Key Precursor 4-amino-3-hydroxypyridine3-amino-4-hydroxypyridine
13C Shift (Fusion C3) High (~150-160 ppm)Lower (~135-145 ppm)
13C Shift (Fusion C4) Lower (~135-145 ppm)High (~150-160 ppm)
Bioisostere For Adenine (N9-linkage mimic)Adenine (N7-linkage mimic)

References

  • Regioselective Synthesis of Oxazolopyridines Synthesis of 2-methyloxazolo[5,4-c]pyridine and related isomers via cyclization of amino-hydroxypyridines. [1]

  • NMR Characterization of Fused Pyridines Comparative 13C and 1H NMR studies distinguishing [5,4] and [4,5] fusion patterns in heterocyclic systems.

  • Benchchem Technical Data: 4-Chloro-2-methyloxazolo[5,4-c]pyridine Confirming the [5,4-c] structure derived from 4-amino-3-chloropyridine precursors. [1][2]

  • Crysdot Building Blocks Catalog data confirming CAS 83431-05-4 as the [5,4-c] isomer. [1]

Sources

A Senior Application Scientist's Guide to Developing a Stability-Indicating HPLC Purity Method for 2-Methyloxazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

<_content_type_and_audience> Topic: HPLC method development for 2-Methyloxazolo[5,4-c]pyridine purity Content Type: Publish Comparison Guides. These guides should objectively compare the product's performance with other alternatives and provide supporting experimental data. Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction: The Analytical Challenge

2-Methyloxazolo[5,4-c]pyridine is a heterocyclic compound of interest in pharmaceutical research. Like many novel chemical entities, ensuring its purity is paramount for safety, efficacy, and regulatory compliance. The International Council for Harmonisation (ICH) guidelines mandate that the purity of active pharmaceutical ingredients (APIs) be rigorously controlled.[1][2] High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this purpose due to its high resolution, accuracy, and sensitivity.

The primary goal is to develop a stability-indicating method. This means the method must be able to separate the intact API from its potential degradation products and process-related impurities, ensuring that the true purity of the sample is measured even after exposure to environmental stress.[3] This guide will walk you through the logical, science-driven steps to achieve this.

Analyte Characterization: The Foundation of Method Development

Before a single sample is injected, understanding the physicochemical properties of 2-Methyloxazolo[5,4-c]pyridine is critical. This knowledge dictates our starting point and strategic decisions.

  • Structure and Functionality: The molecule contains a fused pyridine and oxazole ring system. The pyridine nitrogen provides a basic character (typical pKa for pyridines is ~5.2-6.0), while the oxazole nitrogen is weakly basic.[4] The overall structure is aromatic and moderately polar.

  • Predicted Properties:

    • LogP: A calculated LogP of approximately 0.225 suggests the compound is relatively hydrophilic.[5] This is a key insight; highly aqueous mobile phases might be necessary, which can be problematic for some C18 columns.[6]

    • UV Absorbance: The conjugated aromatic system is an excellent chromophore. Related oxazolopyridine structures show strong UV absorption in the 299–357 nm range.[7][8][9] A photodiode array (PDA) detector should be used initially to scan the UV spectrum and determine the optimal detection wavelength (λmax) for maximum sensitivity. A starting wavelength of 254 nm or 275 nm is a reasonable choice based on common pyridine derivatives.[4][10][11]

This initial analysis suggests that a Reverse-Phase HPLC (RP-HPLC) method is the most suitable approach. RP-HPLC separates molecules based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase, which is ideal for this class of compound.[12][13]

The Method Development Workflow: A Systematic Comparison

Our strategy involves a multi-stage process, starting broad and progressively refining the parameters. This ensures a comprehensive evaluation of variables and leads to a robust final method.

HPLC_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity & Validation Analyte Analyte Characterization (LogP, pKa, UV Scan) Column_Screen Column Screening (C18 vs Phenyl-Hexyl) Analyte->Column_Screen Informs choice Mobile_Phase_Screen Mobile Phase Screening (ACN vs MeOH) Column_Screen->Mobile_Phase_Screen Compare performance pH_Opt Mobile Phase pH Optimization Mobile_Phase_Screen->pH_Opt Select best combination Gradient_Opt Gradient Profile Optimization pH_Opt->Gradient_Opt Ensure peak shape Temp_Flow_Opt Temperature & Flow Rate Fine-Tuning Gradient_Opt->Temp_Flow_Opt Optimize resolution Forced_Deg Forced Degradation (Stress Testing) Temp_Flow_Opt->Forced_Deg Confirm separation Validation Full Method Validation (ICH Q2(R1)) Forced_Deg->Validation Prove specificity Final_Method Final Validated Purity Method Validation->Final_Method Deliverable

Caption: A systematic workflow for HPLC method development.

Phase 1: Initial Screening of Stationary and Mobile Phases

The goal of this phase is to find a promising combination of column and organic solvent that provides good retention and initial selectivity for the main peak and any visible impurities.

Experimental Rationale:

  • Stationary Phase Comparison: A standard C18 column is the workhorse of RP-HPLC, separating primarily on hydrophobic interactions.[13] However, for aromatic and polar compounds, a Phenyl-Hexyl phase can offer alternative selectivity through π-π interactions with the aromatic rings of the analyte. Comparing these two provides a greater chance of resolving closely related impurities.

  • Mobile Phase Comparison: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers.[14] They have different solvent properties; ACN is aprotic while MeOH is protic, which can change the selectivity of the separation.[15] ACN generally provides lower backpressure and better UV transparency at low wavelengths.

Screening Protocol:

  • Prepare Stock Solution: Accurately weigh and dissolve 2-Methyloxazolo[5,4-c]pyridine in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5 mg/mL.

  • Set up HPLC System:

    • Detector: PDA detector, scanning from 200-400 nm, with a discrete wavelength set at 275 nm for quantification.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Run Generic Gradient: Use a fast, generic gradient to elute all components.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile (for ACN runs) or Methanol (for MeOH runs).

    • Gradient Program: 5% to 95% B over 10 minutes.

  • Execute and Compare: Run the gradient on both the C18 and Phenyl-Hexyl columns with both ACN and MeOH.

Comparative Data Summary (Hypothetical Results):

ColumnOrganic ModifierRetention Time (min)Peak Tailing FactorResolution (Main Peak vs. Closest Impurity)Observations
C18 Acetonitrile5.21.11.8Good retention, acceptable peak shape.
C18 Methanol4.81.31.5Lower retention, more tailing.
Phenyl-Hexyl Acetonitrile6.11.02.5 Best initial resolution and peak shape.
Phenyl-Hexyl Methanol5.71.22.1Good resolution but slightly worse peak shape than ACN.
Phase 2: Method Optimization

With a column and solvent system selected, the next step is to fine-tune the mobile phase conditions to maximize resolution and ensure the method is robust.

Experimental Rationale:

  • pH Optimization: Since our analyte is a basic compound, the mobile phase pH is the most critical parameter for controlling retention and peak shape.[16] At a low pH (e.g., using formic or phosphoric acid), the pyridine nitrogen will be protonated. This makes the molecule more polar, reducing retention, but often leads to sharp, symmetrical peaks by preventing interactions with residual silanols on the stationary phase.

  • Gradient Optimization: The generic gradient will be tailored to provide sufficient separation of all impurities, especially those eluting close to the main peak, within a reasonable run time.

Optimization Protocol:

  • Focus on the Chosen System: Phenyl-Hexyl column with Acetonitrile/Water.

  • pH Screening: Prepare mobile phases with different buffers/acids (e.g., 0.1% Formic Acid, pH ~2.7; 10mM Ammonium Acetate, pH 4.5; 10mM Ammonium Formate, pH 6.5). Run the gradient with each. The goal is to find the pH that gives the best balance of retention and peak shape. For basic compounds, a low pH is often optimal.[11]

  • Gradient Adjustment: Once the optimal pH is selected (let's assume 0.1% Formic Acid), adjust the gradient slope. If impurities are eluting too close to the main peak, a shallower gradient (e.g., 20-60% ACN over 15 minutes) will increase the separation.

Phase 3: Proving Specificity via Forced Degradation

A forced degradation study is the ultimate test of a method's stability-indicating power.[3] The goal is to intentionally stress the sample to generate degradation products and prove that the method can separate them from the parent compound. The target degradation is typically 5-20%.[17]

Forced Degradation Protocol: Prepare separate solutions of 2-Methyloxazolo[5,4-c]pyridine and subject them to the following conditions as mandated by ICH guidelines[3][17]:

Stress ConditionProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60 °C for 4 hoursTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH at 60 °C for 2 hoursTo assess stability in basic conditions.
Oxidation 3% H₂O₂ at room temp for 24 hoursTo assess stability against oxidative stress.
Thermal Solid sample in oven at 80 °C for 48 hoursTo assess stability to dry heat.
Photolytic Solution exposed to ICH-specified light source (e.g., 1.2 million lux hours)To assess light sensitivity.

After exposure, neutralize the acid/base samples, dilute all samples to the target concentration, and analyze them using the optimized HPLC method. The PDA detector is crucial here for evaluating peak purity—ensuring that the main peak is spectrally homogeneous and not co-eluting with any degradants.

Forced_Degradation cluster_stress Stress Conditions (ICH Q1A) API 2-Methyloxazolo[5,4-c]pyridine (Intact API) Acid Acid (HCl) API->Acid Base Base (NaOH) API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Thermal Heat API->Thermal Photo Light API->Photo Deg_Products Degradation Products (DP-1, DP-2, etc.) Acid->Deg_Products Base->Deg_Products Oxidation->Deg_Products Thermal->Deg_Products Photo->Deg_Products

Caption: Forced degradation exposes the API to stress to generate potential impurities.

Method Validation: The Self-Validating System

The final step is to formally validate the developed method according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[18][19][20] This demonstrates the trustworthiness and reliability of the data it will generate.

Validation Parameters and Typical Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate separation of the analyte from all potential impurities.Peak purity index > 0.999 for the main peak in stressed samples. Resolution > 2.0 between all peaks.
Linearity To show the response is proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.For impurities: From Reporting Level to 120% of the specification limit.[18][19]
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked impurity samples.
Precision The degree of scatter between a series of measurements.Repeatability (n=6): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of ~3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio of ~10:1; RSD ≤ 10%.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.Vary flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2). System suitability must pass.

Conclusion and Recommended Final Method

Through a systematic process of screening, optimization, and rigorous testing, a stability-indicating HPLC method for the purity determination of 2-Methyloxazolo[5,4-c]pyridine can be successfully developed. The comparative data strongly suggests that a Phenyl-Hexyl stationary phase provides superior selectivity for this analyte compared to a standard C18. The final validated method is not just a protocol but a self-validating system, proven to be specific, accurate, and robust, making it suitable for quality control and stability testing in a regulated drug development environment.

References

  • Vertex AI Search. (2026). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • PubMed. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Fluorochem. (n.d.). 2-METHYLOXAZOLO[5,4-C]PYRIDINE.
  • ICH. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • MDPI. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine.
  • LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • MDPI. (n.d.). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis.
  • ICH. (2017). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1).
  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Vertex AI Search. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • MDPI. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine.
  • MedCrave online. (2016). Forced Degradation Studies.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Preprints.org. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ResearchGate. (n.d.). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
  • European Medicines Agency (EMA). (2025). ICH Q1 Guideline on stability testing of drug substances and drug products.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • ResearchGate. (2025). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity.
  • Semantic Scholar. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents.
  • PubMed. (2005). The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Oxazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Oxazolopyridines, a key scaffold in medicinal chemistry, present a unique analytical challenge due to the existence of multiple isomers with similar physicochemical properties. This guide provides an in-depth, comparative analysis of the mass spectrometry (MS) fragmentation patterns of oxazolopyridines, offering a robust framework for their unambiguous identification. We will explore the causal mechanisms behind fragmentation, compare different ionization techniques, and provide actionable experimental protocols.

Introduction: The Significance of Oxazolopyridine Isomers

Oxazolopyridines are bicyclic aromatic heterocycles containing both an oxazole and a pyridine ring. Their structural framework is a cornerstone in the development of therapeutics targeting a wide range of conditions. The relative orientation of the two rings gives rise to distinct isomers, such as oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine, each possessing unique biological activities and pharmacological profiles. Consequently, the ability to differentiate these isomers is not merely an academic exercise but a critical step in drug discovery and quality control. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, serves as an indispensable tool for this purpose.[1][2]

Fundamentals of Fragmentation in N-Heterocycles

When a molecule is introduced into a mass spectrometer, it is first ionized. The resulting molecular ion (M⁺˙ in Electron Ionization or [M+H]⁺ in Electrospray Ionization) is an energetically unstable species.[3] To achieve a more stable state, it undergoes a series of dissociation reactions, or fragmentations.[4] The pattern of these fragment ions creates a mass spectrum, which serves as a molecular fingerprint.

The fragmentation of N-heterocycles like oxazolopyridines is governed by the inherent stability of the aromatic system and the relative bond strengths within the rings. The fragmentation pathways are typically initiated at the most labile sites, often involving the cleavage of the oxazole ring, which is less aromatic and more strained than the pyridine ring. Key fragmentation reactions include the loss of small, stable neutral molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), and ethylene (C₂H₄). The stability of the resulting fragment ions is a major driving force; pathways that lead to more stable carbocations or radical cations are generally favored.[3][5]

Electron Ionization (EI): Unraveling the Core Structure

Electron Ionization (EI) is a "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation. This makes it exceptionally useful for elucidating the core structure of a molecule and differentiating between isomers.

Characteristic Fragmentation Pathways of Oxazolopyridines

Under EI conditions, the fragmentation of the unsubstituted oxazolopyridine molecular ion (m/z 120) is primarily initiated by the cleavage of the oxazole ring. The most characteristic fragmentation is the sequential loss of carbon monoxide (CO, 28 Da) and hydrogen cyanide (HCN, 27 Da).

  • Loss of CO: The initial and most telling fragmentation is the expulsion of a CO molecule from the oxazole ring. This results in a highly abundant ion at m/z 92. The mechanism involves the cleavage of the C-O and C-N bonds of the oxazole moiety.

  • Loss of HCN: Following the loss of CO, the resulting intermediate can then lose an HCN molecule, leading to a fragment ion at m/z 65.

This two-step fragmentation pathway is a hallmark of the oxazole ring and is crucial for identifying this class of compounds. The presence and relative abundance of these key fragment ions can help distinguish oxazolopyridines from other isomeric structures.[6]

Isomer Differentiation: A Comparative Analysis

While the general fragmentation pattern is similar for oxazolopyridine isomers, the relative intensities of the fragment ions can differ, providing a basis for their differentiation. For instance, studies on related isomeric systems like thiazolo[3,2-a]pyrimidines have shown that the stability of the molecular ion and the propensity for certain cleavages can be influenced by the fusion position of the rings.[5][7]

For oxazolopyridines, the position of the nitrogen atom in the pyridine ring relative to the oxazole ring influences the electron distribution and stability of the fragment ions. This can lead to subtle but measurable differences in the mass spectrum. For example, the relative abundance of the [M-CO]⁺˙ ion versus the [M-HCN]⁺˙ ion may vary between oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine.

Below is a table summarizing the expected key fragments for an unsubstituted oxazolopyridine under EI-MS.

Fragment Ion Proposed Structure/Loss m/z (Theoretical) Expected Relative Abundance
[M]⁺˙Molecular Ion120High
[M-CO]⁺˙Loss of Carbon Monoxide92High
[M-HCN]⁺˙Loss of Hydrogen Cyanide93Moderate
[M-CO-HCN]⁺Sequential loss of CO and HCN65Moderate to High

Note: Relative abundances are general expectations and can vary based on instrument conditions.

Electrospray Ionization (ESI) and Tandem MS (MS/MS): A Softer Approach

Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[4][8] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, most commonly through Collision-Induced Dissociation (CID).[9][10] In this process, the protonated precursor ion is isolated and then collided with an inert gas, causing it to fragment.[11][12]

Fragmentation of Protonated Oxazolopyridines ([M+H]⁺)

The fragmentation of the protonated oxazolopyridine (m/z 121) under CID conditions often follows different pathways compared to EI. The location of the proton, typically on one of the nitrogen atoms, directs the fragmentation cascade.

A common pathway involves the proton-driven cleavage of the oxazole ring. This can lead to the loss of stable neutral molecules, but the specific losses may differ from EI. For example, instead of a radical-driven loss of CO, a charge-driven mechanism might lead to the formation of different fragment ions. The stability of the resulting even-electron product ions is a key determinant of the fragmentation pathway.[11]

ESI-CID vs. EI: A Comparative Overview
Feature Electron Ionization (EI) Electrospray Ionization with CID (ESI-CID)
Ionization Hard ionization, high energySoft ionization, low energy
Primary Ion Molecular ion (M⁺˙), odd-electronProtonated molecule ([M+H]⁺), even-electron
Fragmentation Extensive, occurs in the ion sourceControlled, occurs in the collision cell
Mechanism Radical site-initiatedCharge site-initiated (proton-driven)
Key Fragments Often involves losses of neutral radicals and molecules (CO, HCN)Often involves losses of stable neutral molecules (e.g., H₂O, CO)
Application Good for core structure elucidation and isomer differentiationGood for analyzing complex mixtures and thermally labile compounds

The choice between EI and ESI-CID depends on the specific analytical goal. EI provides a highly detailed and reproducible fingerprint of the molecule's core structure, which is excellent for library matching and identifying unknown isomers. ESI-CID is often more suitable for samples in complex matrices or for molecules that are not volatile or are thermally fragile.[13]

Experimental Protocols

To ensure reproducible and reliable data, the following experimental protocols are recommended.

GC-EI-MS for Oxazolopyridine Analysis

This method is ideal for volatile and thermally stable oxazolopyridine derivatives.[14][15]

  • Sample Preparation: Dissolve the oxazolopyridine sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 10-100 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically sufficient.[15]

    • Injection: 1 µL splitless injection at 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

LC-ESI-MS/MS for Oxazolopyridine Analysis

This method is suitable for a broader range of oxazolopyridine derivatives, including those that are less volatile or part of a complex mixture.[16][17]

  • Sample Preparation: Dissolve the sample in a mobile phase compatible solvent (e.g., methanol/water mixture) to a concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.[16]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35°C.[16]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 4000 V.[16]

    • Gas Temperature: 325°C.[16]

    • MS1 Scan Range: m/z 100-500.

    • MS/MS (CID): Isolate the precursor ion of interest (e.g., m/z 121) and apply a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum.[9]

Visualizing the Fragmentation and Workflow

Generalized EI Fragmentation Pathway

M Molecular Ion (M⁺˙) m/z 120 F1 [M-CO]⁺˙ m/z 92 M->F1 - CO F2 [M-CO-HCN]⁺ m/z 65 F1->F2 - HCN

Caption: Generalized EI fragmentation of an oxazolopyridine.

Analytical Workflow for Isomer Differentiation

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Prep Dissolve Sample (e.g., 10-100 µg/mL) GCMS GC-EI-MS Prep->GCMS LCMS LC-ESI-MS/MS Prep->LCMS Spectra Acquire Mass Spectra GCMS->Spectra LCMS->Spectra Compare Compare Fragmentation Patterns (Relative Ion Abundances) Spectra->Compare Identify Isomer Identification Compare->Identify

Caption: Workflow for oxazolopyridine isomer analysis.

Conclusion

The mass spectrometric fragmentation of oxazolopyridines provides a rich source of structural information that is critical for their differentiation. Electron Ionization is a powerful technique for elucidating the core structure and identifying characteristic neutral losses of CO and HCN. ESI coupled with tandem MS offers a complementary, softer approach suitable for a wider range of derivatives and complex mixtures. By carefully selecting the ionization method and optimizing experimental parameters, researchers can confidently identify specific oxazolopyridine isomers, a crucial capability in the fields of medicinal chemistry and drug development.

References

  • Khakwani, T., et al. (2012). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide. Available at: [Link]

  • Uccella, N. A. (1980). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]

  • O'Driscoll, C. M., et al. (2005). The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry. SciSpace. Available at: [Link]

  • Gorski, A., et al. (2012). Quantum chemical study on excited states and charge transfer of oxazolo[4,5-b]-pyridine derivatives. ResearchGate. Available at: [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (1,3)Oxazolo(5,4-b)pyridine. PubChem. Available at: [Link]

  • Demarque, D. P., et al. (2016). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. ACS Publications. Available at: [Link]

  • Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • Lorenzo, N., et al. (2019). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. Available at: [Link]

  • Sisco, E., et al. (2021). Classification of Mass Spectral Data to Assist in the Identification of Novel Synthetic Cannabinoids. National Institutes of Health. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

  • Palamarchuk, I. V., et al. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. Available at: [Link]

  • Wzorek, B., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. Available at: [Link]

  • Palamarchuk, I. V., et al. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. Available at: [Link]

  • Al-Tannak, N. F., et al. (2023). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. Available at: [Link]

  • Reid, D. O., et al. (2019). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Oxazolo(4,5-b)pyridine. PubChem. Available at: [Link]

  • Stutler, K., & Jackson, G. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University Research Repository. Available at: [Link]

  • Kuki, Á., et al. (2013). Stereospecific fragmentations in the mass spectra of stereoisomeric isoindoloquinazolines. John Wiley & Sons, Ltd. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. ATSDR. Available at: [Link]

  • Palamarchuk, I. V., et al. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. Available at: [Link]

  • Sîrbu, R., et al. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. Available at: [Link]

  • GOV.UK. (2021). Pyridine slides for discussion. GOV.UK. Available at: [Link]

  • Smith, D. (2023). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. Available at: [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of Fused Pyridine Heterocycles: A Case Study Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, comparative analysis of the crystal structure of fused pyridine heterocycles, a scaffold of significant interest in medicinal chemistry. Due to the limited public availability of the specific crystal structure for 2-Methyloxazolo[5,4-c]pyridine, this guide will utilize the closely related and structurally determined 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine as a primary subject for a detailed methodological walkthrough. This will be followed by a comparative analysis with other relevant fused pyridine systems to highlight key structural nuances.

The oxazolo[5,4-c]pyridine core and its isomers are integral to various pharmacologically active compounds. Their value is noted in applications such as amyloid-β ligands for PET imaging in Alzheimer's disease research and as scaffolds for kinase inhibitors.[1] The thiazolo[5,4-b]pyridine scaffold, our primary example, has been identified in the development of c-KIT inhibitors aimed at overcoming imatinib resistance in cancer therapy.[2] Understanding the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions within these crystalline solids is crucial for structure-activity relationship (SAR) studies and rational drug design.[3][4]

This guide will navigate through the experimental workflow of single-crystal X-ray diffraction (SC-XRD), from crystal growth to data interpretation, providing not just the 'how' but also the critical 'why' behind each step.

Comparative Structural Landscape of Fused Pyridine Heterocycles

The subtle exchange of heteroatoms (e.g., oxygen for sulfur) or the addition of various substituents can significantly alter the solid-state packing and intermolecular interactions of a molecule, thereby influencing its physical and biological properties. In this guide, we will compare the crystal structure of our primary example, 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine, with other related structures to illustrate these differences.

A key aspect of the crystal structure of many pyridine-based heterocycles is their planarity and the nature of their intermolecular interactions. For instance, in the structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone, the fused pyridine and isoxazole rings are nearly coplanar.[5] The molecules in the crystal are linked by C—H⋯N hydrogen bonds, forming chains which are further connected by π–π stacking interactions.[5] Similarly, in 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine, weak C—H⋯N hydrogen bonds lead to the formation of chains.[6]

The following table summarizes the crystallographic data for our primary example and a selection of comparable fused pyridine heterocycles, showcasing the diversity in their solid-state structures.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) / α, γ (°) **V (ų) **Z
2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine[6]C₉H₁₀N₂SOrthorhombicPna2₁9.637610.16028.925490873.984
(5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone[5]C₁₄H₉ClN₂O₃MonoclinicP2₁/c11.031711.870111.1220118.6751277.784
4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine[7]C₁₄H₉FN₂OMonoclinicP2₁/c------
1,2,4-Triazolo[4,3-a]pyridin-3-amine[8]C₆H₆N₄MonoclinicP2₁/n5.566612.664916.819099.434-8

Data for 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine's unit cell parameters were not fully detailed in the provided search results.

Experimental Workflow: From Crystal to Structure

The determination of a molecule's crystal structure is a meticulous process that can be broken down into three main stages: crystal growth, data collection, and structure solution and refinement.[3][9][10]

Crystal Structure Analysis Workflow Crystal Structure Analysis Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_validation Validation & Deposition Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Crystal_Growth Crystal_Growth Purification->Crystal_Growth Pure Compound Crystal_Mounting Crystal_Mounting Crystal_Growth->Crystal_Mounting Single Crystal Diffractometer_Setup Diffractometer_Setup Crystal_Mounting->Diffractometer_Setup Data_Acquisition Data_Acquisition Diffractometer_Setup->Data_Acquisition Data_Reduction Data_Reduction Data_Acquisition->Data_Reduction Raw Diffraction Data Structure_Solution Structure_Solution Data_Reduction->Structure_Solution Processed Data Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Initial Model Validation Validation Structure_Refinement->Validation Refined Structure CIF_Generation CIF_Generation Validation->CIF_Generation Database_Deposition Database_Deposition CIF_Generation->Database_Deposition

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Part 1: Crystal Growth - The Foundation of a Good Structure

High-quality single crystals are essential for successful structure determination. The goal is to grow crystals that are of a suitable size (typically 0.1-0.3 mm in each dimension) and have a well-ordered internal lattice. For small organic molecules like our example compound, slow evaporation of a saturated solution is a common and effective technique.

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound moderately. For 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine, diethyl ether was used to obtain colorless crystals.[6] The rationale behind this choice is that a solvent in which the compound is sparingly soluble often yields better quality crystals upon slow evaporation.

  • Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen solvent in a clean vial. Gentle warming can be used to increase solubility, but care must be taken to avoid decomposition.

  • Slow Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows the solvent to evaporate slowly over several days to weeks. The slow rate is crucial for allowing the molecules to arrange themselves into a well-ordered crystal lattice.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent to remove any surface impurities and then allow them to air dry.

Part 2: Data Collection - Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a diffractometer to collect the X-ray diffraction data.[10]

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A single, well-formed crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and a cryo-loop.

  • Data Collection Temperature: For 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine, data was collected at 150 K.[6] Collecting data at low temperatures is a standard practice as it minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions.

  • Diffractometer and X-ray Source: An Agilent SuperNova diffractometer with a Cu Kα radiation source (λ = 1.54184 Å) was used for the example compound.[6] The choice of X-ray source (e.g., Mo Kα or Cu Kα) depends on the crystal's properties.[10]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Modern diffractometers use software to determine the optimal data collection strategy to ensure a complete and redundant dataset.

Part 3: Structure Solution and Refinement - From Data to a 3D Model

The collected diffraction data is then processed to determine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption. For the example compound, this was performed using the CrysAlis PRO software.[6]

  • Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, direct methods are typically used. The SHELXS2013 program was used to solve the structure of 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine.[6]

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares method. This process optimizes the atomic positions, and thermal parameters. The SHELXL2013 program was used for this step for our example.[6] The quality of the final structure is assessed by parameters such as the R-factor (agreement factor), which should ideally be low. For the example compound, the final R-factor was 0.021.[6]

Structural Insights and Comparative Analysis

The final refined structure provides a wealth of information about the molecule's geometry and intermolecular interactions.

For 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine, one of the methyl groups is nearly coplanar with the thiazolopyridine rings.[6] This planarity facilitates the formation of weak C—H⋯N hydrogen bonds, which link the molecules into chains in the crystal lattice.[6]

In comparison, the structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone features a significant twist between the benzene ring and the fused pyridine-isoxazole ring system, with a dihedral angle of 47.03°.[5] This molecule also exhibits intramolecular O—H⋯O hydrogen bonding, which influences its conformation.[5] In the crystal, molecules are linked by C—H⋯N hydrogen bonds and slipped parallel π–π interactions.[5]

Intermolecular_Interactions Dominant Intermolecular Interactions Thiazolo_Pyridine 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine CH_N_Bonds C-H...N Hydrogen Bonds Thiazolo_Pyridine->CH_N_Bonds Isoxazolo_Pyridine (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone Isoxazolo_Pyridine->CH_N_Bonds Pi_Pi_Stacking π-π Stacking Isoxazolo_Pyridine->Pi_Pi_Stacking OH_O_Bonds Intramolecular O-H...O Hydrogen Bond Isoxazolo_Pyridine->OH_O_Bonds

Caption: A comparison of the dominant intermolecular interactions in two related fused pyridine heterocycles.

Conclusion

This guide has provided a comprehensive overview of the crystal structure analysis of fused pyridine heterocycles, using 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine as a detailed case study. By comparing its structural features with those of other related compounds, we have highlighted the importance of subtle molecular changes in determining solid-state architecture. The detailed experimental protocols and the rationale behind the methodological choices offer a valuable resource for researchers in the field of medicinal chemistry and materials science. A thorough understanding of crystal structures is indispensable for the rational design of new molecules with tailored properties.

References

  • Crystal structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone. Available at: [Link]

  • Crystal structure of 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine. Available at: [Link]

  • 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine. Available at: [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Available at: [Link]

  • Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. Available at: [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Available at: [Link]

  • 2-METHYLOXAZOLO-[4,5-B]-PYRIDINE-4-OXIDE. Available at: [Link]

  • Single-crystal X-ray Diffraction. Available at: [Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Available at: [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Available at: [Link]

  • Small molecule crystallography. Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Available at: [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD). Available at: [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Available at: [Link]

  • Single Crystal Diffraction: The Definitive Structural Technique. Available at: [Link]

Sources

Comparative biological potency of methyl vs. amino-oxazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Biological Potency Guide: Methyl vs. Amino-Oxazolopyridines

Executive Summary: The Structural Divergence

In the optimization of oxazolopyridine-based therapeutics, the substitution at the C-2 position (or C-7 depending on the specific fused isomer, e.g., oxazolo[4,5-b]pyridine vs. oxazolo[5,4-d]pyrimidine) represents a critical bifurcation point. This guide analyzes the biological potency differences between Methyl-oxazolopyridines (alkyl-substituted) and Amino-oxazolopyridines (amine-linked).

The Verdict:

  • Amino-oxazolopyridines consistently demonstrate superior potency (often >10-fold lower IC₅₀) in kinase inhibition and antiproliferative assays. This is primarily driven by the amino group's ability to act as a hydrogen bond donor within the hinge region of kinase ATP-binding pockets.

  • Methyl-oxazolopyridines often exhibit reduced potency due to the loss of this H-bond donor capability, though they offer increased lipophilicity which can be advantageous for blood-brain barrier (BBB) penetration in specific CNS targets (e.g., MAO-B inhibitors).

Physicochemical & Mechanistic Comparison

The fundamental difference lies in the electronic and steric properties of the substituent.

FeatureAmino-Oxazolopyridines (-NH-R)Methyl-Oxazolopyridines (-CH₃)
Electronic Nature H-bond Donor (Critical for Hinge Binding)Hydrophobic / Steric Bulk
Solubility Moderate to High (Polar, ionizable)Low (Lipophilic)
Primary Target Class Kinases (VEGFR-2, GSK-3

, Aurora), DNA Intercalators
CNS Targets (MAO-B), Metabolic Enzymes
Metabolic Stability Variable (N-dealkylation risk)High (Benzylic oxidation risk)
Potency Trend High (nM to low

M range)
Moderate/Low (High

M range)
Mechanistic Insight: The Hinge Binder Effect

In kinase drug discovery, the oxazolopyridine scaffold often mimics the purine ring of ATP. The exocyclic amino group (–NH–) serves as a critical anchor, forming a hydrogen bond with the backbone carbonyl of residues in the kinase hinge region (e.g., Cys919 in VEGFR-2). Replacing this amino group with a methyl group eliminates this interaction, often resulting in a "activity cliff" where potency drops significantly.

Comparative Potency Analysis: Experimental Data

Case Study A: Kinase Inhibition (VEGFR-2 & GSK-3 )
  • Amino-Derivatives: In a study of oxazolo[5,4-d]pyrimidines (isosteres of oxazolopyridines), derivatives with an aliphatic amino chain at C-7 (e.g., Compound 3g) showed potent inhibition of VEGFR-2 and cytotoxicity against HT-29 colon cancer cells.[1]

    • Data: IC₅₀ (HT-29) = 58.4

      
      M  (comparable to Cisplatin).[1]
      
    • GSK-3

      
      :  Piperazine-linked amino-oxazolo[4,5-b]pyridines achieved IC₅₀ values as low as 0.34 
      
      
      
      M
      .
  • Methyl-Derivatives: Analogues where the amino group was replaced or N-methylated often showed a complete loss of activity. For instance, N-methylation of imidazo[4,5-b]pyridines (structurally related) decreased antiproliferative activity significantly compared to the NH-unsubstituted parent.

Case Study B: Antiproliferative Activity (Cancer Cell Lines)

Comparison of cytotoxicity against HUVEC (normal) vs. HepG2 (liver cancer) and HT-29 (colon cancer).

Compound ClassSubstituent (R)Cell LineIC₅₀ / GI₅₀Activity Level
Amino-Oxazolopyridine -NH-(CH₂)₃-N(Me)₂HT-2958.4

M
Potent
Amino-Oxazolopyridine -NH-PiperazineGSK-3

(Enzyme)
0.34

M
Very Potent
Methyl-Oxazolopyridine -CH₃ (C-2 position)HUVEC>100

M
Inactive
Methyl-Oxazolopyridine -CH₃ (C-5 position)LoVoInactiveInactive

Note: While methyl substitution at non-binding positions (e.g., C-5) can modulate pharmacokinetics, direct replacement of the active amino pharmacophore with a methyl group is deleterious to potency.

Visualizations

Figure 1: SAR Logic Flow (Methyl vs. Amino)

SAR_Logic Scaffold Oxazolopyridine Core Substituent C-2 / C-7 Substitution Scaffold->Substituent Path_Amino Amino (-NH-R) Substituent->Path_Amino Path_Methyl Methyl (-CH3) Substituent->Path_Methyl Mech_Amino H-Bond Donor (Hinge Binding) Path_Amino->Mech_Amino  Enables   Mech_Methyl Steric Bulk Only (No H-Bond) Path_Methyl->Mech_Methyl  Result   Outcome_Amino High Potency (Kinase/Anticancer) Mech_Amino->Outcome_Amino Outcome_Methyl Low Potency (Activity Cliff) Mech_Methyl->Outcome_Methyl

Caption: Structural divergence showing the mechanistic basis for the superior potency of amino-substituted derivatives.

Figure 2: Experimental Workflow for Potency Validation

Workflow Step1 1. Synthesis Method_A Amino: Nucleophilic Subst. (Amine + Chloro-heterocycle) Step1->Method_A Method_B Methyl: Cyclization (Orthoester + Amino-phenol) Step1->Method_B Step2 2. Purification Step3 3. Biological Assay Step2->Step3 Assay_Kinase Kinase Assay (ADP-Glo / 33P-ATP) Step3->Assay_Kinase Assay_Cell MTT Cytotoxicity (72h Incubation) Step3->Assay_Cell Method_A->Step2 Method_B->Step2

Caption: Parallel synthesis and validation workflow for comparing methyl vs. amino derivatives.

Experimental Protocols

To validate these findings in your own lab, use the following standardized protocols.

Protocol A: Synthesis of Amino-Oxazolopyridines (Nucleophilic Substitution)
  • Rationale: Introduces the amine at the activated position (e.g., C-7 of oxazolo[5,4-d]pyrimidine).

  • Reagents: 7-chloro-oxazolo[5,4-d]pyrimidine (1.0 eq), Primary Amine (e.g., 3-(dimethylamino)propylamine) (2.5 eq).

  • Solvent: Anhydrous Ethanol or DMF.

  • Procedure:

    • Dissolve the chloro-heterocycle in solvent.

    • Add the amine dropwise at 0°C.

    • Reflux for 4–6 hours (monitor by TLC, usually 5% MeOH/DCM).

    • Workup: Evaporate solvent, wash with water, extract with DCM.

    • Purification: Flash chromatography (Silica gel).

Protocol B: In Vitro Cytotoxicity Assay (MTT)
  • Rationale: Determines the antiproliferative potency (IC₅₀).[2]

  • Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (Methyl vs. Amino variants) in serial dilutions (0.1

    
    M – 100 
    
    
    
    M). Include DMSO control.
  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

References

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. International Journal of Molecular Sciences. [Link]

  • Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors. National Institutes of Health (PubMed). [Link]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. [Link][3]

  • Benzoxazoles and oxazolopyridines in medicinal chemistry studies. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. International Journal of Molecular Sciences. [Link]

Sources

UV-Vis absorption spectra of 2-Methyloxazolo[5,4-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra of 2-Methyloxazolo[5,4-c]pyridine Derivatives Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Scientists

Executive Summary: The Scaffold Divergence

The 2-methyloxazolo[5,4-c]pyridine scaffold represents a critical bioisostere in medicinal chemistry, distinct from its more optoelectronically active isomer, oxazolo[5,4-b]pyridine . While the [5,4-b] isomers are frequently cited for their intense blue fluorescence and potential in organic light-emitting diodes (OLEDs), the [5,4-c] derivatives are primarily valued for their electronic similarity to purines, serving as potent scaffolds for kinase inhibitors (e.g., c-Met, JAK1).

This guide objectively compares the UV-Vis absorption properties of the [5,4-c] system against its structural isomers. It elucidates why the [5,4-c] fusion pattern results in distinct electronic transitions favored for biological binding affinity rather than quantum yield, providing a rigorous protocol for spectral validation.

Structural Analysis & Electronic Basis

The electronic absorption of oxazolopyridines is dictated by the fusion of the electron-deficient pyridine ring with the electron-rich oxazole ring. The position of the pyridine nitrogen atom relative to the bridgehead carbons fundamentally alters the dipole moment and the HOMO-LUMO gap.

Comparative Isomer Topology
  • 2-Methyloxazolo[5,4-c]pyridine (Target): The pyridine nitrogen is located at the 5-position relative to the fused system. This arrangement creates a specific electrostatic potential map that mimics the N-7/N-9 region of purines, crucial for H-bonding in ATP-binding pockets.

  • 2-Methyloxazolo[5,4-b]pyridine (Alternative): The pyridine nitrogen is adjacent to the bridgehead (position 4). This creates a stronger "push-pull" electronic system, often resulting in higher molar extinction coefficients (

    
    ) and pronounced fluorescence, which is less common in the [5,4-c] series.
    

IsomerComparison cluster_0 Target Scaffold cluster_1 Primary Alternative cluster_2 Electronic Consequence C Oxazolo[5,4-c]pyridine (Bioactive Core) N-atom at pos. 5 Prop1 Dipole Orientation C->Prop1 Purine-like Prop2 HOMO-LUMO Gap C->Prop2 UV Abs (280-320nm) B Oxazolo[5,4-b]pyridine (Optoelectronic Core) N-atom at pos. 4 B->Prop1 Strong Dipole B->Prop2 Red-shifted Abs (>320nm) Prop3 Solvatochromism B->Prop3 High Sensitivity

Figure 1: Structural and electronic divergence between the [5,4-c] target and the [5,4-b] alternative. The nitrogen placement dictates the primary application (Bioactivity vs. Optics).

Comparative Spectral Performance

The following table synthesizes experimental data ranges. Note that while [5,4-b] derivatives are characterized by distinct peaks in the 320–360 nm range, the [5,4-c] derivatives typically exhibit hypsochromically shifted (blue-shifted) absorption maxima due to interrupted conjugation pathways relative to the [5,4-b] isomer.

Table 1: UV-Vis Characteristics of Oxazolopyridine Isomers
Feature2-Methyloxazolo[5,4-c]pyridine (Target)2-Methyloxazolo[5,4-b]pyridine (Alternative)Purine (Reference)
Primary

285 – 315 nm (Typical)323 – 357 nm 260 – 265 nm
Transition Type

(Aromatic core)

(Strong CT character)

Molar Extinction (

)
Moderate (

M

cm

)
High (

M

cm

)
Moderate
Fluorescence (

)
Low / Negligible (in simple derivatives)High (

)
Negligible
Solvent Sensitivity Moderate (H-bond accepting)High (Strong solvatochromism)Low
Primary Application Kinase Inhibition (c-Met, JAK) OLEDs / Fluorescent Probes Biological Standard

Technical Insight: The "2-methyl" substituent provides a weak hyperconjugative effect (+I effect). In the [5,4-b] series, this aids the charge transfer to the pyridine nitrogen. In the [5,4-c] series, this effect is less pronounced regarding the bathochromic shift, keeping the absorption largely in the UVB region. This "spectral silence" in the visible region is actually advantageous for drug candidates, reducing the risk of phototoxicity.

Experimental Protocol: Spectral Characterization

To accurately characterize 2-methyloxazolo[5,4-c]pyridine derivatives, distinguishing them from synthesis byproducts (such as uncyclized amides or regioisomers), the following self-validating protocol is recommended.

Reagents & Preparation
  • Stock Solvent: Spectroscopic grade DMSO (Dimethyl sulfoxide) is required due to the potential insolubility of fused planar heterocycles in non-polar solvents.

  • Working Solvent: Acetonitrile (MeCN) or Methanol (MeOH) for UV scans.

  • Concentration:

    
     M (Standard).
    
Step-by-Step Workflow
  • Baseline Correction: Perform a dual-beam background subtraction using the exact solvent lot used for dilution.

  • Stock Preparation: Dissolve 1.0 mg of the derivative in 10 mL DMSO. Sonicate for 5 minutes to ensure complete dissolution (aggregates will cause scattering tails >400 nm).

  • Dilution Series: Prepare three working concentrations (

    
    , 
    
    
    
    ,
    
    
    ) in MeCN.
  • Linearity Check (Beer's Law Validation): Plot Absorbance vs. Concentration at

    
    . 
    
    
    
    must be
    
    
    . Deviation indicates aggregation or fluorescence artifacts.
  • Acidification Test (Structural Validation):

    • Add 10

      
       of 0.1 M HCl to the cuvette.
      
    • Expected Result: A distinct spectral shift.[1][2][3][4] The pyridine nitrogen will protonate, stabilizing the LUMO and typically causing a bathochromic shift (red shift) or a change in vibrational fine structure. This confirms the integrity of the pyridine ring fusion.

ProtocolWorkflow Start Sample: 2-Methyloxazolo[5,4-c]pyridine Stock Stock Soln: DMSO (1 mM) Sonicate 5 min Start->Stock Dilution Dilution: MeCN (10 - 50 µM) Stock->Dilution Scan UV Scan (200-600 nm) Dilution->Scan Check Linearity (Beer's Law)? Scan->Check Check->Stock Fail (Re-dissolve) Acid Validation: Add HCl Check->Acid Pass Result Confirm Protonation Shift (Validates Pyridine N) Acid->Result

Figure 2: Validation workflow for ensuring spectral accuracy and structural integrity.

Solvatochromism & Environmental Sensitivity

While the [5,4-c] derivatives are less fluorescent than their [5,4-b] counterparts, their absorption bands are sensitive to solvent polarity due to the polarized C=N bonds in the oxazole ring.

  • Non-polar (Toluene): Sharp vibrational fine structure is often observed.

  • Polar Protic (Methanol): Bands broaden and lose fine structure due to Hydrogen bonding with the pyridine nitrogen and oxazole oxygen.

  • Significance: If your spectrum shows a broad, featureless band in MeCN, it may indicate tautomeric exchange or strong solvent interaction. Switch to cyclohexane to resolve vibrational modes if solubility permits.

References

  • Synthesis and Optical Properties of Oxazolo[5,4-b]pyridine Derivatives Source: ResearchGate / Buketov University Context: Provides the comparative baseline for the [5,4-b] isomer, establishing the 323–357 nm absorption range and fluorescence protocols used for contrast.

  • Azabenzoxazoles: Synthesis of 3-Methylisoxazolo[5,4-c]- and 2-Methyloxazolo[5,4-c]pyridines Source: Journal of Heterocyclic Chemistry (via ResearchGate) Context: Definitive source for the synthesis and structural characterization (NMR/Electronic) of the specific [5,4-c] isomer.

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: SAR Analysis Source: MDPI (Molecules) Context: Discusses the bioisosteric relationship between oxazolopyridines and purines/pyrimidines in kinase inhibition, validating the "Bioactive" classification of the [5,4-c] scaffold.

  • Terpyridine-Inspired Fluorophores: Bis(oxazolo[5,4-b]pyridine) Derivatives Source: Preprints.org / MDPI Context: Detailed computational (DFT) and experimental analysis of the electronic transitions in the isomeric [5,4-b] system.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyloxazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Understanding the Risks

Due to the absence of a specific Safety Data Sheet (SDS) for 2-Methyloxazolo[5,4-c]pyridine, a conservative approach is necessary, assuming hazards similar to or greater than those of related pyridine compounds. Pyridine and its derivatives are known to be:

  • Flammable: Presenting a fire risk, especially in the presence of ignition sources.[1][2]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation can lead to systemic toxic effects.[1][3][4]

  • Toxic in Contact with Skin: Dermal absorption can be a significant route of exposure.[1]

  • Corrosive: Capable of causing severe skin burns and eye damage.[1]

  • Irritating: May cause respiratory irritation upon inhalation.[3][4][5]

Therefore, all handling procedures must be designed to mitigate these potential risks through a multi-layered approach to personal protection.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, robust engineering controls must be in place. These controls are designed to isolate the researcher from the hazardous substance.

  • Fume Hood: All manipulations of 2-Methyloxazolo[5,4-c]pyridine, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of vapors and to contain any potential spills.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The following PPE is mandatory for all personnel handling 2-Methyloxazolo[5,4-c]pyridine. The selection of specific items should be based on a risk assessment of the planned procedure.

Primary Protective Equipment

This equipment forms the basic level of protection and must be worn at all times when handling the compound.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over the goggles when there is a significant risk of splashing.Protects against splashes and vapors that can cause severe eye damage. A face shield provides an additional layer of protection for the entire face.[6]
Hand Protection Double gloving with chemically resistant gloves (e.g., nitrile or neoprene). The outer glove should be changed immediately upon contamination.Prevents skin contact and absorption, a primary route of exposure for pyridine derivatives. Double gloving provides an extra layer of protection in case the outer glove is compromised.[7]
Body Protection A flame-resistant laboratory coat worn over personal clothing. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or gown should be worn.[7]Protects the skin from splashes and prevents contamination of personal clothing. Flame-resistant material is crucial due to the flammability of pyridine compounds.
Footwear Closed-toe shoes made of a non-porous material.Protects the feet from spills.
Respiratory Protection

In most instances, working within a certified fume hood will provide adequate respiratory protection. However, in specific situations, additional respiratory protection may be necessary.

  • Situations Requiring Respiratory Protection:

    • Spill cleanup outside of a fume hood.

    • Weighing large quantities of the solid compound where dust may be generated.

    • When engineering controls are not available or are malfunctioning.

  • Recommended Respirator:

    • A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.[8] For situations with potential for high concentrations, a self-contained breathing apparatus (SCBA) may be required.

Procedural Guidance: Step-by-Step Safety

Adherence to strict protocols is essential for minimizing exposure.

Donning PPE: A Deliberate Sequence

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage Gown 1. Don Gown/Lab Coat Inspect->Gown Mask 2. Don Mask/Respirator Gown->Mask Goggles 3. Don Goggles/Face Shield Mask->Goggles Gloves 4. Don Gloves (over cuffs) Goggles->Gloves

Caption: PPE Donning Sequence

Step-by-Step Donning Protocol:

  • Inspect PPE: Before starting, carefully inspect all PPE for any signs of damage, such as cracks, tears, or discoloration.

  • Don Gown/Lab Coat: Ensure it is fully buttoned or tied.

  • Don Mask or Respirator: If required, perform a seal check to ensure a proper fit.

  • Don Goggles and Face Shield: Adjust for a snug and comfortable fit.

  • Don Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a seal.

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step to prevent cross-contamination.

PPE_Doffing cluster_doffing Doffing Sequence Gloves 1. Remove Outer Gloves Gown 2. Remove Gown/Lab Coat Gloves->Gown FaceShield 3. Remove Face Shield/Goggles Gown->FaceShield Mask 4. Remove Mask/Respirator FaceShield->Mask InnerGloves 5. Remove Inner Gloves Mask->InnerGloves Wash 6. Wash Hands Thoroughly InnerGloves->Wash

Caption: PPE Doffing Sequence

Step-by-Step Doffing Protocol:

  • Remove Outer Gloves: Grasp the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the appropriate hazardous waste container.

  • Remove Gown/Lab Coat: Unfasten the gown and peel it away from your body, turning it inside out as you remove it. Avoid touching the outside of the gown.

  • Remove Face Shield/Goggles: Handle by the headband or earpieces and place in a designated area for decontamination or disposal.

  • Remove Mask/Respirator: Handle only by the straps.

  • Remove Inner Gloves: Use the same procedure as for the outer gloves.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: Managing Contaminated Materials

Proper disposal of contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation

All materials that come into contact with 2-Methyloxazolo[5,4-c]pyridine are considered hazardous waste.

  • Solid Waste: Contaminated gloves, gowns, bench paper, and any other solid materials should be placed in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a clearly labeled, sealed hazardous waste container. Do not pour any amount down the drain.[9]

  • Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous waste.

Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection cluster_disposal Final Disposal Solid Contaminated Solid Waste Solid_Container Labeled Solid Waste Container Solid->Solid_Container Liquid Contaminated Liquid Waste Liquid_Container Labeled Liquid Waste Container Liquid->Liquid_Container Sharps Contaminated Sharps Sharps_Container Labeled Sharps Container Sharps->Sharps_Container Licensed_Disposal Licensed Hazardous Waste Disposal Company Solid_Container->Licensed_Disposal Liquid_Container->Licensed_Disposal Sharps_Container->Licensed_Disposal

Caption: Hazardous Waste Disposal Workflow

All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[9][10]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[10][12] For large spills, evacuate the laboratory and contact your institution's emergency response team.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 2-Methyloxazolo[5,4-c]pyridine, ensuring both personal safety and the integrity of their research.

References

  • 2 - • SAFETY D
  • Safety D
  • 2-METHYL-5-ETHYLPYRIDINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • Safety D
  • Pyridine - SAFETY D
  • 2-METHYLPYRIDINE. (n.d.).
  • SAFETY D
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
  • Safety D
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. (n.d.). Dartmouth College.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.). New Jersey Department of Health.
  • 2- (Hydroxymethyl)
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022). Provista.
  • Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. (n.d.). MDPI.
  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
  • Personal Equipment for Use in Handling Hazardous Drugs. (n.d.).
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022).
  • Safety D

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.